Clarithromycin lactobionate
Description
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO13.C12H22O12/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3;3-10,12-20H,1-2H2,(H,21,22)/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVXTLPOSMQGRC-BDHJQFRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H91NO25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1106.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135326-55-5 | |
| Record name | Clarithromycin lactobionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLARITHROMYCIN LACTOBIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4108JKI097 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Clarithromycin Lactobionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification processes for clarithromycin (B1669154) lactobionate (B10762962), a salt form of the macrolide antibiotic clarithromycin, designed to enhance its aqueous solubility for parenteral administration. The information presented is collated from established patented methodologies.
Introduction
Clarithromycin is a broad-spectrum antibiotic effective against a variety of bacterial infections.[1] However, its low aqueous solubility presents challenges for developing intravenous formulations. The formation of a salt with lactobionic acid significantly improves its solubility, making it suitable for injection.[1][2] This guide details the chemical synthesis and subsequent purification steps to obtain high-purity clarithromycin lactobionate suitable for pharmaceutical use.
Synthesis of this compound
The synthesis of this compound is achieved through a salt formation reaction between clarithromycin and lactobionic acid in a suitable solvent system. The general process involves the preparation of a lactobionic acid solution followed by its reaction with clarithromycin.
1. Preparation of Lactobionic Acid Solution
Two primary methods for preparing the lactobionic acid solution are described:
-
Method A: From Sodium Lactobionate via Ion Exchange: This method starts with the more stable sodium salt of lactobionic acid. An aqueous solution of sodium lactobionate is passed through an ion exchange column to produce a lactobionic acid aqueous solution.[3]
-
Method B: Direct Dissolution and Pre-treatment of Lactobionic Acid: This method involves dissolving lactobionic acid directly in water, followed by a heating step. This pre-treatment is intended to convert the lactone form of the acid into the open-chain acidic form, which is more suitable for the salt formation reaction.[4]
2. Salt Formation Reaction
Clarithromycin is dissolved in an organic solvent, typically acetone (B3395972), under heating. The prepared lactobionic acid solution is then added dropwise to the clarithromycin solution. The reaction is monitored, often by pH measurement, and the addition is stopped upon reaching a specific endpoint.[3]
Experimental Protocol: Synthesis
Method A: From Sodium Lactobionate
-
Preparation of Lactobionic Acid Solution:
-
Dissolve sodium lactobionate in purified water at a weight ratio of 1:1 to 1:2.[3]
-
Heat the solution to 55°C and stir until the sodium lactobionate is completely dissolved.[3]
-
Pass the resulting aqueous solution through an ion exchange column.
-
Control the eluent flow rate to 3.5-4.5 L/min to obtain the lactobionic acid aqueous solution.[3]
-
-
Reaction with Clarithromycin:
-
In a separate reaction vessel, dissolve clarithromycin in acetone. The weight ratio of clarithromycin to acetone can range from 1:4 to 1:6.[3]
-
Heat the clarithromycin-acetone solution to 50-55°C with stirring.[3]
-
Begin the dropwise addition of the lactobionic acid aqueous solution.
-
Monitor the pH of the reaction mixture and stop the addition when the pH reaches the desired endpoint.[3]
-
Method B: From Lactobionic Acid
-
Lactobionic Acid Pre-treatment:
-
Mix lactobionic acid and water.
-
Heat the mixture to 50-60°C until the content of the acid form of lactobionic acid is ≥95% as determined by a suitable analytical method like potentiometric titration.[4]
-
-
Reaction with Clarithromycin:
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Method A | ||
| Sodium Lactobionate:Water Ratio (w/w) | 1:1 to 1:2 | [3] |
| Dissolution Temperature | 55°C | [3] |
| Ion Exchange Eluent Flow Rate | 3.5-4.5 L/min | [3] |
| Clarithromycin:Acetone Ratio (w/w) | 1:4 to 1:6 | [3] |
| Reaction Temperature | 50-55°C | [3] |
| Method B | ||
| Lactobionic Acid Pre-treatment Temp. | 50-60°C | [4] |
| Reaction Temperature | 40-50°C | [4] |
Purification of this compound
Following the synthesis, a multi-step purification process is employed to isolate and purify the this compound. This process typically includes decolorization, filtration, crystallization, centrifugation, and drying.
Experimental Protocol: Purification
-
Decolorization and Filtration:
-
Crystallization:
-
Isolation and Drying:
Quantitative Data for Purification and Product Characteristics
| Parameter | Value | Reference |
| Crystallization Temperature | 10-20°C (Optimal: 10-15°C) | [3] |
| Crystallization Time | 4-6 hours (Optimal: 5-6 hours) | [3] |
| Achieved Purity (by HPLC) | 99.15% - 99.34% | [3] |
| Overall Yield | 83% - 85% | [3] |
Process Visualization
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Reactants and Product
Caption: Reactants leading to the formation of this compound.
References
- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN115010768A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN113173956B - A kind of preparation method of this compound - Google Patents [patents.google.com]
Physicochemical Characterization of Clarithromycin Lactobionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of clarithromycin (B1669154) lactobionate (B10762962), a salt form of the macrolide antibiotic clarithromycin, designed to enhance its aqueous solubility for parenteral administration. This document collates critical data on its solubility, stability, and solid-state characteristics, and details the experimental protocols for its characterization.
Introduction
Clarithromycin, a second-generation macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its clinical efficacy is hampered by its very low intrinsic aqueous solubility.[1] To overcome this limitation for intravenous formulations, clarithromycin is often prepared as a lactobionate salt. This salt formation significantly improves its solubility in water, enabling the preparation of parenteral dosage forms.[2] A thorough understanding of the physicochemical properties of clarithromycin lactobionate is paramount for the development of stable, safe, and effective drug products.
General Properties
This compound is a white or almost white crystalline powder.[3] It is formed by an acid-base reaction between the basic dimethylamino group on the desosamine (B1220255) sugar of clarithromycin and the acidic lactobionic acid.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₀H₈₉NO₂₄ | [1] |
| Molecular Weight | 1088.23 g/mol | [1] |
| Appearance | White or almost white, crystalline powder | [3] |
| pKa (Clarithromycin) | 8.8 | [1] |
Solubility Profile
The primary advantage of the lactobionate salt is its enhanced aqueous solubility compared to the clarithromycin base, which is practically insoluble in water.[1] The solubility of clarithromycin is pH-dependent, with increased solubility in acidic conditions due to the protonation of its amine group.[4]
Table 2: Solubility Data for Clarithromycin and its Lactobionate Salt
| Solvent | Clarithromycin | This compound | Reference(s) |
| Water | Practically insoluble (~0.33 mg/mL) | Soluble, used for IV formulations at ~2 mg/mL | [1][5] |
| Acetone | Soluble | Soluble | [3] |
| Methylene Chloride | Soluble | Soluble | [3] |
| Methanol | Slightly soluble | Slightly soluble | [3] |
| PBS (pH 7.2) | ~500 µg/mL | - | [1] |
Note: The solubility of this compound in water is sufficient for the preparation of intravenous solutions, typically reconstituted to a concentration of 50 mg/mL before further dilution.[5]
Stability Characteristics
Clarithromycin is known to be unstable in acidic conditions, undergoing rapid degradation.[6] The formation of the lactobionate salt and appropriate formulation strategies are crucial for its stability. The pH of the formulation is a critical factor, with greater stability observed at pH values above 4.8.[1]
Table 3: Stability of this compound under Various Conditions
| Condition | Observation | Reference(s) |
| Acidic pH (e.g., pH 1.5-2.0) | Rapid degradation. 70% degradation at pH 1.5 in 30 minutes. | [6] |
| pH > 5.0 | Scarcely decomposes. | [6] |
| Reconstituted Solution (50 mg/mL) | Chemically and physically stable for 48 hours at 5±3°C and for 24 hours at 25±2°C. | [5] |
| Topical Cream (1%) | Stable for at least 60 days at 40°C and for 90 days at room temperature and under refrigeration. | [7] |
| Oxidative Stress | Sensitive to oxidizing conditions. | [7] |
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its processing and stability. Techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) Spectroscopy are essential for characterizing this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the compound, such as its melting point and crystallinity. The endothermic peak of clarithromycin is observed around 228.51°C.[1]
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful tool for identifying the crystalline form of a substance. Clarithromycin is known to exist in different polymorphic forms (Form I and Form II), which can be distinguished by their unique diffraction patterns.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule and can be used to confirm the salt formation and identify any interactions with excipients. The FTIR spectrum of clarithromycin shows characteristic peaks for its carbonyl, hydroxyl, and amine groups.[10]
Experimental Protocols
Preparation of this compound
The following is a general workflow for the preparation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a standard method for determining the purity and concentration of this compound.
-
Instrumentation: A standard HPLC system with a UV or electrochemical detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio is commonly used.[11]
-
Detection: UV detection at approximately 205 nm or 210 nm.[11][12]
-
Procedure:
-
Prepare a standard solution of clarithromycin of known concentration in the mobile phase.
-
Prepare the sample solution by accurately weighing and dissolving the this compound in the mobile phase.
-
Filter both solutions through a 0.45 µm filter.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak responses and calculate the amount of clarithromycin in the sample by comparing the peak areas.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to study the thermal behavior of the substance.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-10 mg of the sample into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.[13]
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.[14]
-
Heating Rate: A typical heating rate is 10°C/min.
-
Temperature Range: Scan from ambient temperature to a temperature above the expected melting point (e.g., 30°C to 250°C).
-
-
Data Analysis: The heat flow is plotted against temperature. The peak of the endotherm corresponds to the melting point.
X-Ray Powder Diffraction (XRPD) Protocol
XRPD is used to analyze the crystal structure of the material.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: The sample is finely powdered and packed into a sample holder.
-
Experimental Conditions:
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range: Scan over a 2θ range of 5° to 40°.
-
Scan Speed: A suitable scan speed is 2°/min.
-
-
Data Analysis: The diffraction pattern is recorded as a plot of intensity versus 2θ angle. The positions and intensities of the diffraction peaks are characteristic of the crystalline form.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR is used to identify the functional groups and confirm the structure of the compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with KBr powder and compressed into a thin, transparent disk.
-
Experimental Conditions:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Analysis: The infrared spectrum is a plot of transmittance or absorbance versus wavenumber. The characteristic absorption bands are assigned to the corresponding functional groups in the molecule.
Logical Relationship of Characterization Techniques
The following diagram illustrates the interconnectedness of the various physicochemical characterization techniques in the development and quality control of this compound.
Conclusion
The physicochemical characterization of this compound is a critical component of its development as a parenteral antibiotic. Its enhanced aqueous solubility compared to the parent drug is its most significant attribute. However, its stability, particularly in relation to pH, must be carefully controlled through formulation. A combination of analytical techniques, including HPLC, DSC, XRPD, and FTIR, is essential for a comprehensive understanding and for ensuring the quality, safety, and efficacy of the final drug product. The data and protocols presented in this guide serve as a valuable resource for professionals involved in the research and development of clarithromycin-based therapeutics.
References
- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound CAS No 135326-55-5 [ahabiochem.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and quantitation of clarithromycin polymorphs by powder X-ray diffractometry and solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. RP-HPLC method for clarithromycin assay in bulk and formulation. [wisdomlib.org]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. appropedia.org [appropedia.org]
A Technical Guide to the Solubility Enhancement Mechanisms of Clarithromycin Lactobionate
Abstract: Clarithromycin (B1669154), a broad-spectrum macrolide antibiotic, is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2][3][4] This inherent poor solubility, approximately 0.33 mg/mL in water, presents a significant challenge for formulation development, particularly for parenteral dosage forms.[5] The primary strategy to overcome this limitation is the formation of a salt, clarithromycin lactobionate (B10762962), by reacting clarithromycin with lactobionic acid. This significantly improves aqueous solubility.[5][6][7] This technical guide provides an in-depth analysis of the core mechanisms behind the solubility enhancement of clarithromycin lactobionate, exploring the primary salt formation and secondary strategies including the use of co-solvents, solid dispersions, nanotechnology, and other advanced drug delivery systems. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided for researchers, scientists, and drug development professionals.
Core Mechanism: Salt Formation with Lactobionic Acid
The fundamental mechanism for enhancing the aqueous solubility of clarithromycin is its conversion into a salt form. Clarithromycin possesses a dimethylamino group which is basic (pKa 8.8) and can be protonated.[5] Lactobionic acid, an aldonic acid comprised of galactose and gluconic acid, serves as an effective organic acid to form a stable, water-soluble salt with clarithromycin.[5][6] Studies comparing nine different acids concluded that lactobionic acid was the most effective at increasing the drug's solubility in water, making it suitable for injectable formulations.[5] This acid-base reaction converts the poorly soluble free base of clarithromycin into the highly soluble lactobionate salt.
Caption: Primary solubility enhancement via salt formation.
Secondary Enhancement Mechanisms
While salt formation is the primary strategy, solubility can be further augmented by combining this compound with other formulation technologies.
Co-solvency and Micellar Solubilization
The addition of non-ionic surfactants acts as a co-solvent system that further boosts the solubility of the clarithromycin-lactobionic acid formulation. These surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that entrap the drug, increasing its apparent solubility.[5] Studies have shown that surfactants like Cremophor and Myrj 52 significantly increase drug solubility, with Cremophor demonstrating a higher enhancing effect than Myrj 52.[5][7][8] Formulations containing these surfactants achieved solubilities of 70-85 mg/mL, compared to 65-70 mg/mL for formulations with lactobionic acid alone.[5]
Caption: Micellar solubilization of drug by surfactants.
Solid Dispersion Technology
Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier matrix. This enhances solubility by reducing drug particle size, increasing the surface area, and, most importantly, converting the drug from a crystalline to a more soluble amorphous form.[9]
-
Mechanism: The drug is molecularly dispersed within the carrier, preventing crystallization and presenting it in a high-energy amorphous state, which has higher solubility.[9]
-
Methods: The fusion (or melting) method is a common technique where the carrier (e.g., Mannitol, Kollidon VA64) is melted, and the drug is dissolved or mixed into the molten carrier before cooling and solidifying.[1][2][10]
-
Efficacy: A solid dispersion of clarithromycin with Kollidon VA64 prepared by hot-melt extrusion resulted in a 4.5-fold increase in saturation solubility in a pH 6.8 medium.[10]
Caption: Workflow for solid dispersion via fusion method.
Nanotechnology Approaches
Reducing the particle size of a drug to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation. This leads to a higher dissolution rate and apparent solubility.
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. The sonoprecipitation method involves dissolving clarithromycin in an acidic solution and then raising the pH under sonication in the presence of a stabilizer (like HPMC), causing the drug to precipitate as nanoparticles.[11]
-
Co-grinding: This dry-milling process involves grinding the drug with water-soluble carriers (e.g., PVP) and surfactants (e.g., SLS) to produce nanoparticles.[3]
Caption: Principle of solubility enhancement via nanotechnology.
Other Advanced Delivery Systems
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that, upon mild agitation in an aqueous medium like gastrointestinal fluids, spontaneously form fine oil-in-water emulsions.[12] This system maintains the drug in a solubilized state within the small oil droplets, presenting a large surface area for absorption and bypassing the dissolution step.[12][13]
-
Cyclodextrin (B1172386) Complexation: Clarithromycin can form inclusion complexes with cyclodextrins (like β-cyclodextrin). The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex imparts water solubility.[14] The addition of a water-soluble polymer can create a ternary system that further enhances this effect.[14]
Quantitative Solubility Data Summary
The following table summarizes the quantitative data on clarithromycin solubility achieved through various enhancement strategies.
| Formulation / System | Solvent / Medium | Reported Solubility | Fold Increase (Approx. vs. Water) | Reference |
| Clarithromycin (Intrinsic) | Water (pH 7.0) | ~0.33 - 0.5 mg/mL | 1x | [5] |
| Clarithromycin | Ethanol, DMSO, DMF | ~1.0 mg/mL | ~3x | [15] |
| Clarithromycin | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | ~1.5x | [15] |
| Clarithromycin + Lactobionic Acid | Water | 65 - 70 mg/mL | ~200x | [5] |
| Clarithromycin + Lactobionic Acid + Surfactants | Water | 70 - 85 mg/mL | ~230x | [5] |
| Solid Dispersion (Kollidon VA64) | pH 6.8 Buffer | 4.5-fold increase over pure drug | - | [10] |
| SEDDS Component (Isopropyl Myristate) | - | ~112.35 mg/mL | - | [13] |
| SEDDS Component (Isopropyl Alcohol) | - | 83.67 mg/mL | - | |
| SEDDS Component (Tween 80) | - | 64.72 mg/mL | - |
Key Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[16]
-
Preparation: Prepare a series of aqueous buffer solutions covering the physiological pH range (e.g., 1.2, 4.5, 6.8).[16] Prepare the specific solvent systems to be tested (e.g., water with lactobionic acid, surfactant solutions).
-
Addition of Drug: Add an excess amount of the clarithromycin formulation to a known volume of each medium in a sealed container (e.g., glass vial). The amount should be sufficient to ensure a saturated solution with solid drug remaining.
-
Equilibration: Place the containers in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.[5][7][8]
-
Sample Collection: After agitation, allow the samples to stand for a short period to let undissolved particles settle.
-
Separation: Withdraw an aliquot of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved clarithromycin using a validated analytical method, such as HPLC-UV.[5][8][14] Perform at least three replicate determinations for each condition.[16]
Drug Quantification (General HPLC Method)
-
System: A reverse-phase High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is typically used.[5][8]
-
Column: A C18 column is commonly employed.
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer is used. A reported mobile phase is acetonitrile (B52724) and sodium dihydrogen phosphate (B84403) (2:3 v/v).[8]
-
Detection: UV detection is performed at a wavelength where clarithromycin has significant absorbance (e.g., 210 nm).[14]
-
Quantification: A calibration curve is generated using standard solutions of known clarithromycin concentrations. The concentration in the test samples is determined by comparing their peak areas to the calibration curve.
Nanosuspension Preparation (Sonoprecipitation Method)
This protocol is adapted from methodologies used to create drug nanosuspensions.[11]
-
Drug Solution: Dissolve clarithromycin in a suitable acidic solution (e.g., dilute HCl) to achieve complete solubilization.
-
Stabilizer Solution: Prepare an aqueous solution of a stabilizer, such as Hydroxypropyl Methylcellulose (HPMC), Poloxamer 188, or PVA.
-
Precipitation: Place the stabilizer solution in a beaker under high-intensity sonication (using a probe sonicator).
-
pH Adjustment: While sonicating, slowly add a base (e.g., NaOH solution) to the drug-acid solution to raise the pH. As the pH increases, clarithromycin will precipitate out of the solution.
-
Nanoparticle Formation: The high-energy sonication process controls the particle nucleation and growth, resulting in the formation of nanoparticles. The stabilizer adsorbs onto the surface of the newly formed particles, preventing aggregation.
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential.
Conclusion
The enhancement of clarithromycin solubility is a multi-step process, beginning with the crucial formation of the this compound salt. This primary mechanism transforms the practically insoluble drug into a form suitable for aqueous formulations. For further significant improvements, secondary strategies are employed. Co-solvents and surfactants enhance solubility through micellar encapsulation, while advanced methods like solid dispersions and nanotechnology fundamentally alter the drug's physical state (to amorphous) or particle size, respectively, to boost dissolution rates. For oral delivery, SEDDS and cyclodextrin complexation offer sophisticated means to keep the drug in a solubilized state. The choice of a specific enhancement strategy depends on the desired dosage form, route of administration, and required solubility targets. A comprehensive understanding of these mechanisms is essential for the successful development of effective clarithromycin drug products.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. [PDF] Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of pH-Independent Sustained-Release Tablets Containing Hot Melt Extruded Solid Dispersions of Clarithromycin : Tablets Containing Solid Dispersions of Clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. Novel Clarithromycin Loaded Self Emulsifying Drug Delivery System for Amplification of Solubility and Oral Bioavailability [zenodo.org]
- 14. Dissolution Enhancement of Clarithromycin Using Ternary Cyclodextrin Complexation - IJPRS [ijprs.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
The Role of Lactobionic Acid in the Formation of Clarithromycin Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clarithromycin (B1669154), a macrolide antibiotic, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. This poor solubility presents a significant challenge in the development of parenteral dosage forms, which are crucial for treating severe infections. Salt formation with suitable counter-ions is a widely employed strategy to enhance the aqueous solubility and dissolution rate of poorly soluble drugs. This technical guide provides an in-depth analysis of the role of lactobionic acid in the formation of a highly soluble salt of clarithromycin, enabling the development of intravenous formulations. We will delve into the physicochemical properties, synthesis, and stability of clarithromycin lactobionate (B10762962), supported by experimental data and detailed methodologies.
The Challenge of Clarithromycin's Poor Solubility
Clarithromycin is practically insoluble in water, with a reported solubility of approximately 0.33 mg/mL.[1] This low solubility hinders its formulation into aqueous parenteral products, which require complete dissolution of the active pharmaceutical ingredient (API). The dimethylamino group on the desosamine (B1220255) sugar of clarithromycin is the only ionizable moiety, with a pKa of 8.8, allowing for salt formation with acids.[1]
Lactobionic Acid as a Superior Salt Former
Lactobionic acid, a disaccharide formed from galactose and gluconic acid, has been identified as a highly effective agent for increasing the water solubility of clarithromycin.[1] Studies comparing various acids have demonstrated that lactobionic acid is the most effective in enhancing clarithromycin's solubility, making it a suitable candidate for developing a soluble salt for injection.[1] The resulting salt, clarithromycin lactobionate, exhibits significantly improved aqueous solubility.
Physicochemical Properties: A Comparative Analysis
The formation of the lactobionate salt dramatically alters the physicochemical properties of clarithromycin. The following tables summarize the key quantitative data, comparing the parent drug with its lactobionate salt.
Table 1: Comparative Solubility of Clarithromycin and this compound
| Compound | Aqueous Solubility | Notes |
| Clarithromycin | ~ 0.33 mg/mL | Practically insoluble in water.[1] |
| This compound | Formulations can achieve concentrations of 50 mg/mL upon reconstitution.[1] | Significantly enhanced solubility, suitable for intravenous administration. |
Table 2: Comparative Thermal Properties of Clarithromycin and Lactobionic Acid
| Compound | Melting Point (°C) | Analytical Method |
| Clarithromycin | ~ 228.51 | Differential Scanning Calorimetry (DSC)[1] |
| Lactobionic Acid | ~ 61.75 | Differential Scanning Calorimetry (DSC)[1] |
Table 3: Stability of Reconstituted this compound Solution
| Storage Condition | Duration of Stability | Parameter Measured |
| 5 ± 3°C | 48 hours | Physicochemical stability |
| 25 ± 2°C | 24 hours | Physicochemical stability |
| 4°C | > 5 days | > 90% of drug remained[1] |
Lyophilized powder for injection has a shelf-life of over 24 months when stored under appropriate conditions.[1]
The Mechanism of Salt Formation
The formation of this compound is an acid-base reaction. The basic dimethylamino group on the desosamine sugar of clarithromycin is protonated by the acidic carboxylic group of lactobionic acid. This ionic interaction results in the formation of a soluble salt.
Caption: Clarithromycin and Lactobionic Acid Salt Formation.
Experimental Protocols
Synthesis of this compound
The following is a generalized protocol based on patented synthesis methods.[2][3]
-
Preparation of Lactobionic Acid Solution:
-
Salt Formation Reaction:
-
Dissolve clarithromycin in acetone (B3395972) with heating (40-55°C) and stirring.[2][3]
-
Slowly add the prepared lactobionic acid aqueous solution to the clarithromycin solution.
-
Monitor the pH of the reaction mixture, aiming for a final pH between 6.0 and 7.0.[2]
-
Continue stirring until the solution becomes clear, indicating the completion of the salt formation.
-
-
Isolation and Purification:
-
Add activated carbon to decolorize the solution, followed by filtration.
-
Cool the filtrate to induce crystallization (10-20°C).[2]
-
Collect the crystalline this compound by centrifugation or filtration.
-
Dry the product under vacuum.
-
Characterization Methods
A stability-indicating HPLC method is crucial for the analysis of this compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. The exact ratio may vary depending on the specific method.
-
Detection: UV detection at a wavelength around 205-210 nm.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.
DSC is used to determine the thermal properties of the salt and its components.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Heating Rate: A typical heating rate is 10°C/min.
-
Temperature Range: Scan from room temperature to a temperature above the melting point of the components (e.g., 300°C).
-
Atmosphere: Purge with an inert gas like nitrogen.
Experimental and Logical Relationship Diagrams
Caption: Experimental Workflow for Synthesis and Characterization.
Caption: Logical Relationship of Property Improvement.
Conclusion
The formation of a lactobionate salt of clarithromycin is a critical step in overcoming the inherent poor aqueous solubility of the drug. This strategy has successfully enabled the development of a stable and effective intravenous formulation. The use of lactobionic acid provides a significant enhancement in solubility, allowing for the preparation of parenteral solutions at clinically relevant concentrations. The detailed understanding of the synthesis, physicochemical properties, and stability of this compound is essential for drug development professionals working on the formulation of poorly soluble APIs.
References
- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. env.go.jp [env.go.jp]
- 3. Dissolution Rate Enhancement of Clarithromycin Using Ternary Ground Mixtures: Nanocrystal Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Clarithromycin Lactobionate in Disrupting Bacterial Protein Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular mechanism by which clarithromycin (B1669154) lactobionate, a prominent member of the macrolide antibiotic class, inhibits bacterial protein synthesis. The document delves into its interaction with the bacterial ribosome, the context-dependent nature of its inhibitory action, and the experimental methodologies used to elucidate these intricate processes.
Executive Summary
Clarithromycin exerts its bacteriostatic effect by targeting the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[1][2] Initially conceptualized as a simple "plug" in the nascent peptide exit tunnel (NPET), recent evidence reveals a more nuanced mechanism.[3][4] Clarithromycin acts as a modulator of translation, with its inhibitory activity being dependent on the specific amino acid sequence of the nascent polypeptide chain.[3][4][5] This context-specific inhibition leads to the dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein elongation.[6][7] Resistance to clarithromycin primarily arises from specific point mutations in the 23S rRNA, which alter the drug's binding site.[8][9][10][11]
Molecular Interaction with the Bacterial Ribosome
Clarithromycin binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit, in close proximity to the peptidyl transferase center (PTC).[3][5][7][12][13] This binding site is primarily composed of 23S ribosomal RNA (rRNA).
Key interactions include:
-
Hydrogen Bonds: A hydrogen bond forms between the 2'-OH group of clarithromycin's desosamine (B1220255) sugar and nucleotide A2058 of the 23S rRNA.[12]
-
Van der Waals Contacts: The drug establishes tight van der Waals contacts with several other key nucleotides, including A2062, A2503, and C2505.[12]
-
Conformational Changes: The binding of clarithromycin can induce conformational changes in the ribosome, such as the reorientation of nucleotide A2062, which can in turn modulate the activity of the PTC.[12]
The following diagram illustrates the binding site of clarithromycin within the 50S ribosomal subunit.
References
- 1. What is the mechanism of Clarithromycin? [synapse.patsnap.com]
- 2. Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Macrolide Antibiotics Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Molecular mechanisms of clarithromycin resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to clarithromycin and gastroenterologist’s persistence roles in nomination for Helicobacter pylori as high priority pathogen by World Health Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unveiling the Immunomodulatory Landscape of Clarithromycin Lactobionate: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Clarithromycin (B1669154), a macrolide antibiotic, has long been recognized for its antimicrobial properties. However, a growing body of evidence highlights its significant immunomodulatory effects, independent of its action on bacteria.[1][2] This technical guide delves into the in vitro immunomodulatory activities of Clarithromycin lactobionate (B10762962), the intravenous formulation of clarithromycin. It aims to provide a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential in inflammatory and immune-mediated conditions. This document summarizes key quantitative data, provides detailed experimental protocols for reproducing pivotal studies, and visualizes the underlying molecular pathways.
Data Presentation: Quantitative Effects on Cytokine Production
Clarithromycin exerts a profound influence on the production of various cytokines by immune cells. The following tables summarize the quantitative data from several in vitro studies, showcasing the concentration-dependent effects of clarithromycin on cytokine secretion by different immune cell types.
Table 1: Effect of Clarithromycin on Cytokine Production by Human Monocytes/Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Stimulant | Clarithromycin Concentration | % Change in Production | Reference |
| TNF-α | LPS | 1.6 - 40 µg/mL | ↓ (Concentration-dependent) | [3] |
| IL-1α | LPS | 1.6 - 40 µg/mL | ↓ (Concentration-dependent) | [3] |
| IL-1β | LPS | 1.6 - 40 µg/mL | ↓ (Concentration-dependent) | [3] |
| IL-6 | LPS | 1.6 - 40 µg/mL | ↓ (Deeply suppressed) | [3] |
| IL-10 | LPS | 1.6 - 40 µg/mL | ↑ (Enhanced) | [3] |
| GM-CSF | LPS | 1.6 - 40 µg/mL | ↓ (Concentration-dependent) | [3] |
| IL-1 Receptor Antagonist | LPS | 1.6 - 40 µg/mL | ↓ (Concentration-dependent) | [3] |
| TNF-α | LPS | Not Specified | ↓ (Decreased ex vivo release) | [4] |
| IL-2 | Mitogen | Not Specified | ↓ (Suppressed) | [5] |
| IL-8 | Not Specified | Not Specified | ↓ (Inhibited) | [6] |
Table 2: Effect of Clarithromycin on Cytokine Production by Murine Dendritic Cells (DCs)
| Cytokine | Stimulant | Clarithromycin Concentration | % Change in Production | Reference |
| IL-6 | LPS | Not Specified | ↓ (Significantly inhibited) | [7] |
| IL-10 | LPS | Not Specified | No Significant Effect | |
| IL-12p40 | LPS | Not Specified | No Significant Effect | |
| TNF-α | LPS | Not Specified | No Significant Effect | |
| IFN-γ | LPS | Not Specified | No Significant Effect | |
| IL-2 | LPS (co-culture with T cells) | Not Specified | ↓ (Significantly decreased) | [8] |
Table 3: Effect of Clarithromycin on Cytokine Production by Human Synoviocytes
| Cytokine | Stimulant | Clarithromycin Concentration | % Change in Production | Reference |
| IL-1β | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | ↓ (Significantly suppressed) | [9] |
| IL-6 | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | ↓ (Significantly suppressed) | [9] |
| IL-8 | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | ↓ (Significantly suppressed) | [9] |
| G-CSF | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | ↓ (Significantly suppressed) | [9] |
| GM-CSF | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | ↓ (Significantly suppressed) | [9] |
| IL-10 | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | No Enhancement | [9] |
Core Signaling Pathways Modulated by Clarithromycin
Clarithromycin exerts its immunomodulatory effects by targeting key intracellular signaling pathways that regulate inflammatory responses. The two primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of pro-inflammatory gene expression.[6] In vitro studies have demonstrated that clarithromycin can inhibit the activation of NF-κB in various cell types, including human peripheral blood mononuclear cells and pulmonary epithelial cells.[6][10] This inhibition is not linked to the preservation of IκBα expression, suggesting that clarithromycin may act downstream in the pathway, potentially by modulating the nuclear translocation of NF-κB or its binding to DNA.[6][10]
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is another crucial signaling cascade involved in the inflammatory response, particularly in the production of pro-inflammatory cytokines and the regulation of mucin gene expression.[11] Clarithromycin has been shown to suppress TNF-α-induced MUC5AC mucin gene expression in human airway epithelial cells by inducing MAPK phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK.[11]
Experimental Protocols
To facilitate further research and validation of the immunomodulatory effects of Clarithromycin lactobionate, this section provides detailed methodologies for key in vitro experiments.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte-Derived Macrophages
This protocol describes the isolation of PBMCs from whole blood and their subsequent differentiation into macrophages.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete medium)
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Centrifuge
-
Laminar flow hood
-
Cell culture plates/flasks
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (buffy coat) and transfer it to a new centrifuge tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
-
To differentiate monocytes into macrophages, plate the PBMCs at a density of 1 x 10^6 cells/mL in cell culture plates.
-
After 2-4 hours of incubation at 37°C in a 5% CO2 incubator, non-adherent cells (lymphocytes) are removed by washing with warm PBS.
-
Add fresh complete medium containing 50 ng/mL of M-CSF to the adherent monocytes.
-
Culture the cells for 5-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days, to allow for differentiation into macrophages.
In Vitro Stimulation and Cytokine Quantification by ELISA
This protocol outlines the stimulation of immune cells with Lipopolysaccharide (LPS) and the subsequent measurement of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cultured immune cells (e.g., macrophages, PBMCs)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Complete cell culture medium
-
Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, IL-10)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed the cultured cells in 24- or 48-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium alone).
-
Stimulate the cells with a final concentration of 100 ng/mL LPS. Include an unstimulated control.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the cytokine ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Flow Cytometry Analysis of Lymphocyte Apoptosis
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in lymphocytes by flow cytometry.
Materials:
-
Isolated lymphocytes
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Culture lymphocytes in the presence or absence of this compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Western Blot Analysis of NF-κB Activation
This protocol details the detection of NF-κB activation by monitoring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit via Western blotting.
Materials:
-
Cultured cells (e.g., monocytes, epithelial cells)
-
This compound
-
LPS or TNF-α for stimulation
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Pre-treat cells with this compound followed by stimulation with LPS or TNF-α for a short duration (e.g., 30 minutes).
-
For total cell lysates, wash cells with cold PBS and lyse with lysis buffer. For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (β-actin for total and cytoplasmic extracts, Lamin B1 for nuclear extracts).
Conclusion
The in vitro evidence strongly supports the immunomodulatory properties of this compound. Its ability to modulate cytokine production, influence immune cell function, and inhibit key inflammatory signaling pathways, such as NF-κB and p38 MAPK, underscores its potential as a therapeutic agent beyond its antimicrobial activity. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the non-antibiotic effects of clarithromycin in a variety of disease contexts. Further in vitro and in vivo studies are warranted to fully elucidate its mechanisms of action and translate these findings into novel therapeutic strategies.
References
- 1. Cytokine Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 2. Monocyte isolation and culture [bio-protocol.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Video: Isolation Protocol of Mouse Monocyte-derived Dendritic Cells and Their Subsequent In Vitro Activation with Tumor Immune Complexes [jove.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Investigating the Anti-Cancer Properties of Clarithromycin Lactobionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clarithromycin, a macrolide antibiotic, has garnered significant attention for its potential as a repurposed anti-cancer agent. This technical guide provides a comprehensive overview of the anti-cancer properties of Clarithromycin lactobionate (B10762962), focusing on its core mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area. The guide also includes visualizations of the key signaling pathways and experimental workflows to offer a clear and concise understanding of the compound's multifaceted anti-neoplastic effects.
Introduction
The repurposing of existing drugs for oncology applications presents a promising strategy to accelerate the development of novel cancer therapies. Clarithromycin, a widely used macrolide antibiotic, has demonstrated potent anti-cancer activities in a variety of preclinical and clinical settings. Its mechanisms of action are diverse, extending beyond its antimicrobial properties to include the modulation of critical cellular processes such as autophagy, apoptosis, and inflammation. This guide delves into the intricate molecular mechanisms through which Clarithromycin lactobionate exerts its anti-tumor effects and provides the necessary technical information for researchers to investigate its therapeutic potential further.
Mechanisms of Action
This compound exhibits a multi-pronged attack on cancer cells, primarily through the inhibition of autophagy, induction of apoptosis, and modulation of key signaling pathways.
Autophagy Inhibition
A primary mechanism of Clarithromycin's anti-cancer activity is the disruption of the autophagic process. Autophagy is a cellular recycling process that cancer cells often exploit to survive under stressful conditions, such as chemotherapy. Clarithromycin appears to block the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and eventual cell death.[1][2] This action sensitizes cancer cells to conventional chemotherapeutic agents.[3]
Induction of Apoptosis
Clarithromycin has been shown to directly induce apoptosis, or programmed cell death, in various cancer cell lines.[1] This process is often mediated through the modulation of key apoptotic proteins. For instance, in colorectal cancer cells, Clarithromycin treatment leads to an increase in the percentage of cells in the sub-G1 phase, a hallmark of apoptosis, and the activation of caspases.[4]
Modulation of Signaling Pathways
Clarithromycin influences several key signaling pathways that are often dysregulated in cancer.
-
NF-κB Signaling Pathway: Clarithromycin has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[5][6] By suppressing NF-κB, Clarithromycin can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby contributing to its anti-cancer effects.[7]
-
ERK Signaling Pathway: The Extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation and survival. Clarithromycin has been shown to suppress the phosphorylation of ERK1/2, leading to cell cycle arrest at the G1 phase and inhibition of cell growth.[8]
Data Presentation
The following tables summarize the quantitative data on the anti-cancer effects of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of Clarithromycin (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 80.0 - 154.4 | [6] |
| LS174T | Colorectal Cancer | 80.0 - 154.4 | [6] |
| U-937 | Human monocytic | ~3 µg/ml | [5][6] |
| Jurkat | T-cell leukemia | ~10 µg/ml | [5][6] |
| A549 | Lung adenocarcinoma | ~3 µg/ml | [5][6] |
Table 2: Induction of Apoptosis by Clarithromycin
| Cancer Cell Line | Treatment | Apoptotic Cells (%) | Assay Method | Reference |
| HCT116 | 160 µM Clarithromycin (48h) | Increased percentage of early apoptotic cells | Annexin V/PI Staining | [1][4] |
| CCL229 | 25-35 µmol/L Clotrimazole | Dose and time-dependent increase | Flow Cytometry, TUNEL | [9] |
Table 3: In Vivo Tumor Growth Inhibition by Clarithromycin
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Nude mice with HCT116 xenografts | Colorectal Cancer | 15 mg/kg daily (oral gavage) for 14 days | Significant reduction in tumor volume (P=0.0001) | [10][11] |
| Rats with 13762NF mammary adenocarcinoma | Mammary Adenocarcinoma | 2 mg/kg daily for 21 days (in combination with carboplatin (B1684641) or cyclophosphamide) | Significant decrease in death rate | [12] |
| Mouse dorsal air sac model | Lung Cancer | 100 mg/kg twice daily (intraperitoneally) | Reduced dense capillary network to ~30% of control | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of this compound against cancer cell lines.[5][12][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB Pathway
This protocol is designed to analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.[2][15]
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against NF-κB p65, phospho-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Preparation and Implantation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in a mixture of PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL. Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.
-
Endpoint Analysis: Continue treatment for a predetermined period (e.g., 14-21 days). At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor weights and volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.
Conclusion
This compound demonstrates significant anti-cancer properties through a variety of mechanisms, including the potent inhibition of autophagy, induction of apoptosis, and modulation of critical cancer-related signaling pathways. The quantitative data from preclinical studies underscore its potential as a therapeutic agent, both as a monotherapy and in combination with existing chemotherapies. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to further elucidating the anti-neoplastic activities of Clarithromycin and advancing its clinical development for the treatment of cancer. Further investigation into its efficacy across a broader range of malignancies and its potential for synergistic combinations with other anti-cancer drugs is warranted.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clarithromycin modulates Helicobacter pylori-induced activation of nuclear factor-κB through classical and alternative pathways in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clarithromycin inhibits NF-kappaB activation in human peripheral blood mononuclear cells and pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clotrimazole induced apoptosis in human colon cancer cell line CCL229] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Clarithromycin Lactobionate: A Technical Guide to pKa, Formulation, and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the acid dissociation constant (pKa) of clarithromycin (B1669154) lactobionate (B10762962) in the development of parenteral formulations. Clarithromycin, a macrolide antibiotic, exhibits poor aqueous solubility, a significant hurdle in the formulation of intravenous dosage forms. The formation of the lactobionate salt is a key strategy to enhance its solubility and enable effective parenteral administration. This guide provides a comprehensive overview of the physicochemical properties of clarithromycin lactobionate, with a focus on its pKa, and details the profound influence of this parameter on formulation strategies, stability, and analytical method development.
Physicochemical Properties of Clarithromycin and its Lactobionate Salt
Clarithromycin is a weak base with a pKa of approximately 8.8 for its dimethylamino group.[1][2] This pKa value indicates that clarithromycin is predominantly in its ionized, more water-soluble form in acidic environments (pH < pKa) and exists primarily as the poorly soluble free base at physiological and alkaline pH. The inherent low water solubility of the free base necessitates the use of strategies to improve its aqueous solubility for parenteral formulations.
The formation of a salt with lactobionic acid to create this compound is a widely adopted and effective approach. Lactobionic acid is a polyhydroxy carboxylic acid that is highly soluble in water and is used to form soluble salts of basic drugs.[2]
Table 1: Physicochemical Data of Clarithromycin
| Property | Value | Reference |
| Chemical Formula | C38H69NO13 | [3] |
| Molecular Weight | 747.96 g/mol | [3] |
| pKa (dimethylamino group) | ~8.8 | [1][2] |
| Aqueous Solubility (free base) | Practically insoluble in water | [1][4] |
| Solubility in 0.1 N HCl | Soluble | [4] |
| Solubility in Phosphate (B84403) Buffer (pH 7.4) | Very slightly soluble | [4] |
The Influence of pKa on Formulation Development
The pKa of clarithromycin is a pivotal factor guiding the formulation development of its parenteral dosage forms. Understanding the relationship between pH and the ionization state of the drug is crucial for optimizing solubility, ensuring stability, and achieving the desired therapeutic effect.
Solubility and pH
The aqueous solubility of clarithromycin is highly pH-dependent.[1][5] As a weak base, its solubility increases significantly in acidic conditions where the dimethylamino group is protonated. Conversely, as the pH increases towards and beyond the pKa, the equilibrium shifts towards the un-ionized form, leading to a sharp decrease in solubility.
Stability Considerations
The stability of clarithromycin is also influenced by pH. The drug is known to be more stable in acidic to neutral conditions and is susceptible to degradation at alkaline pH. Therefore, the formulation of this compound for injection is typically buffered to a pH range that ensures both adequate solubility and optimal stability. The pH of the final reconstituted solution is a critical quality attribute that must be carefully controlled.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of clarithromycin.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of clarithromycin in a suitable co-solvent system (e.g., methanol-water mixture) to achieve a final concentration of approximately 1-5 mM. The co-solvent is necessary due to the low aqueous solubility of the free base.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C) and continuously stir with a magnetic stirrer.
-
Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH value after each addition, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate).
-
Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of each buffer solution. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow for complete equilibration.
-
Sample Analysis: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) that does not bind the drug.
-
Quantification: Analyze the concentration of clarithromycin in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products in parenteral formulations.
Methodology:
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C8 or C18, is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is commonly employed. The pH of the mobile phase should be optimized to ensure good peak shape and resolution.
-
Detection: UV detection at a wavelength of approximately 210 nm is suitable for clarithromycin.
-
Flow Rate and Temperature: These parameters should be optimized to achieve efficient separation within a reasonable run time.
-
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the this compound solution to various stress conditions, including:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperature.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperature.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Exposure to high temperature.
-
Photodegradation: Exposure to UV and visible light.
-
-
Method Validation: Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.
Visualizations
Clarithromycin's Mechanism of Action
Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center, thereby blocking the translocation of peptides.
Caption: Clarithromycin's mechanism of action: Inhibition of bacterial protein synthesis.
Experimental Workflow for Parenteral Formulation Development
The development of a parenteral formulation for a poorly soluble drug like clarithromycin involves a systematic workflow, from initial characterization to the final lyophilized product.
Caption: Workflow for parenteral formulation development of this compound.
Conclusion
The pKa of clarithromycin is a fundamental physicochemical property that dictates its solubility and stability, thereby profoundly influencing the formulation strategies for its parenteral dosage forms. The formation of the lactobionate salt is a critical step in overcoming the poor aqueous solubility of the free base, enabling the development of a safe and effective intravenous product. A thorough understanding of the interplay between pKa, pH, solubility, and stability, coupled with robust analytical methodologies, is essential for the successful development and commercialization of this compound for injection. This guide provides a foundational framework for researchers and drug development professionals working with this important antibiotic.
References
- 1. Clarithromycin Dissolution Enhancement by Preparation of Aqueous Nanosuspensions Using Sonoprecipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clarithromycin | C38H69NO13 | CID 84029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Pharmaceutical Equivalence of Clarithromycin Oral Dosage Forms Marketed in Nairobi County, Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thermal Analysis of Clarithromycin Lactobionate: A Technical Guide to Stability Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal analysis techniques used for the stability profiling of clarithromycin (B1669154) lactobionate (B10762962). The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Thermal analysis methods are powerful tools for characterizing the physicochemical properties of drug substances and formulations, providing crucial information on their solid-state properties, stability, and degradation behavior.
Clarithromycin, a macrolide antibiotic, is often formulated as a lactobionate salt to enhance its aqueous solubility for parenteral administration. Understanding the thermal behavior of clarithromycin lactobionate is therefore essential for the development of stable and effective drug products. This guide details the experimental protocols for key thermal analysis techniques, presents available data in a structured format, and discusses the degradation pathways of clarithromycin.
Physicochemical Properties of Clarithromycin and Lactobionic Acid
A comprehensive thermal analysis of this compound begins with an understanding of its individual components.
Clarithromycin: A semi-synthetic macrolide antibiotic, clarithromycin is a white or almost white crystalline powder. It is known to exist in different polymorphic forms, which can influence its physical and chemical stability.
Lactobionic Acid: A sugar acid derived from lactose, lactobionic acid is a white, crystalline powder. Recent studies have characterized it as a molecular glass rather than a simple crystalline solid, exhibiting a glass transition temperature and other subtle thermal events.
The following table summarizes the key thermal properties of clarithromycin and lactobionic acid found in the literature.
| Parameter | Clarithromycin | Lactobionic Acid |
| Melting Point (°C) | 217 - 220 (with decomposition)[1] | ~125 (with decomposition) |
| DSC Endotherm (°C) | ~220 - 228.51[2][3] | 61.75 (in a formulation)[2] |
| Glass Transition (°C) | Not reported | ~125 (major), ~40 and ~70 (minor) |
| Decomposition | Emits toxic vapors of nitrogen oxides upon heating[1] | Decomposes around its melting point |
Experimental Protocols for Thermal Analysis
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable thermal analysis data.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events, and to assess drug-excipient compatibility.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (this compound, clarithromycin, or lactobionic acid) into a standard aluminum pan.
-
Pan Sealing: Hermetically seal the pan to ensure a closed system, especially for volatile substances or to prevent moisture loss.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10°C/min, over a specified temperature range (e.g., 25°C to 300°C).[3]
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to evaluate thermal stability, determine moisture and solvent content, and study decomposition kinetics.
Experimental Protocol:
-
Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) into a tared TGA pan.
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) through a defined temperature range (e.g., ambient to 600°C).
-
Atmosphere: Maintain a controlled atmosphere, typically an inert gas like nitrogen or an oxidative one like air, at a constant flow rate.
-
Data Analysis: Analyze the TGA curve (mass versus temperature) to identify the onset of decomposition and quantify mass loss at different stages. For clarithromycin, major thermal events and abrupt mass loss have been observed to start around 230°C and above 250°C, respectively.[3]
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is used to identify functional groups in a molecule and to study drug-excipient interactions and solid-state transformations.
Experimental Protocol:
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the substance with dry potassium bromide (KBr) and compressing the mixture into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.
-
Spectral Acquisition: Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in clarithromycin and lactobionic acid.[4] Compare the spectrum of this compound with those of the individual components to identify any shifts or changes in peaks that may indicate salt formation or interactions.
Data Presentation and Interpretation
The thermal analysis of a physical mixture of clarithromycin and lactobionic acid showed that the endothermic peak of clarithromycin at 228.51°C did not significantly change, suggesting no strong interaction in the solid state.[2] However, as a salt, the thermal properties of this compound are expected to differ from a simple physical mixture. The ionic interaction between the basic clarithromycin and the acidic lactobionic acid will likely result in a unique thermal profile.
Quantitative Data Summary:
| Substance | Technique | Event | Temperature (°C) | Reference |
| Clarithromycin | DSC | Melting Endotherm | 220 - 228.51 | [2][3] |
| Clarithromycin | TGA | Onset of Decomposition | ~230 | [3] |
| Lactobionic Acid | DSC | Endotherm (in formulation) | 61.75 | [2] |
| Lactobionic Acid | - | Melting Point | ~125 (with decomp.) | |
| Lactobionic Acid | DSC | Glass Transition | ~125 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a pharmaceutical substance like this compound.
Caption: Workflow for Thermal Analysis of this compound.
Degradation Pathway of Clarithromycin
The primary degradation pathway for clarithromycin, particularly in acidic conditions, involves the hydrolysis of the glycosidic bond, leading to the loss of the cladinose (B132029) sugar. While solid-state thermal degradation may follow a different mechanism, this hydrolytic pathway is a key aspect of its overall stability.
Caption: Acid-Catalyzed Degradation Pathway of Clarithromycin.
Conclusion
The thermal analysis of this compound is a critical component of its stability profiling. While comprehensive data on the salt itself is limited in publicly available literature, analysis of its individual components, clarithromycin and lactobionic acid, provides a strong foundation for understanding its expected thermal behavior. DSC, TGA, and FT-IR are indispensable techniques for characterizing the solid-state properties and identifying potential stability issues. Further studies focusing specifically on the thermal degradation of this compound in the solid state are warranted to provide a more complete stability profile and to ensure the development of robust and reliable parenteral formulations.
References
- 1. Clarithromycin | C38H69NO13 | CID 84029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Synergistic Activity of Clarithromycin and Therapeutic Oils Encapsulated in Sodium Alginate Based Floating Microbeads | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Advent of Injectable Clarithromycin: A Technical Guide to the Discovery and Development of Clarithromycin Lactobionate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Clarithromycin (B1669154), a second-generation macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections.[1] However, its utility in severe infections necessitating intravenous administration was hindered by its poor aqueous solubility. This technical guide delves into the discovery and development of clarithromycin lactobionate (B10762962), a salt form that successfully addressed this challenge, enabling the creation of an effective injectable antibiotic. We will explore the journey from the initial identification of solubility issues to the formulation of a stable, parenteral solution, detailing the experimental methodologies, physicochemical characterizations, and the underlying signaling pathways that contribute to its therapeutic and immunomodulatory effects.
Introduction: The Need for an Injectable Macrolide
The macrolide class of antibiotics, originating from erythromycin, has been pivotal in combating a wide spectrum of bacterial pathogens since 1952.[2] Clarithromycin, a semi-synthetic derivative of erythromycin, was developed in the 1980s to improve upon its predecessor's acid stability and pharmacokinetic profile.[1] While the oral formulation of clarithromycin proved highly successful, its low water solubility (approximately 0.33 mg/mL) posed a significant barrier to the development of a parenteral formulation, crucial for treating severe infections where oral administration is not feasible.[3] The dimethylamino group is the only ionizable moiety on the clarithromycin molecule, contributing to its hydrophobicity.[3]
The development of an injectable form of clarithromycin was driven by the need for a potent macrolide with a favorable safety profile that could be administered intravenously. This would allow for higher bioavailability and more rapid achievement of therapeutic concentrations in critically ill patients. The primary challenge was to identify a suitable salt or formulation strategy to overcome the inherent insolubility of the clarithromycin base.
The Discovery of Clarithromycin Lactobionate: A Solubility Solution
The breakthrough in developing an injectable clarithromycin came with the formation of the lactobionate salt. Lactobionic acid, a sugar acid, was identified as a highly effective agent for increasing the aqueous solubility of clarithromycin.[3] Studies comparing various acids revealed that lactobionic acid was superior in its ability to form a soluble salt with clarithromycin, a critical step for creating a parenteral dosage form.[3]
Physicochemical Properties
The formation of the lactobionate salt significantly alters the physicochemical properties of clarithromycin, most notably its solubility. This enhancement is crucial for the formulation of a lyophilized powder that can be readily reconstituted for intravenous infusion.
Table 1: Physicochemical Properties of Clarithromycin and this compound
| Property | Clarithromycin | This compound | Reference(s) |
| Molecular Formula | C38H69NO13 | C50H89NO24 | [4] |
| Molecular Weight | 747.96 g/mol | 1088.23 g/mol | [4] |
| Aqueous Solubility | ~0.33 mg/mL (practically insoluble) | Significantly increased (suitable for injection) | [3] |
| Melting Point | ~228.51 °C | Data not consistently reported; DSC shows complex thermal events | [3] |
| pKa | 8.8 (dimethylamino group) | Not applicable (salt form) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of this compound for injection.
Synthesis of this compound (Generalized Protocol)
This protocol is a generalized representation based on principles outlined in various patents.
Objective: To synthesize this compound by reacting clarithromycin with lactobionic acid.
Materials:
-
Clarithromycin base
-
Lactobionic acid
-
Purified water
-
Heating and stirring apparatus
-
Filtration apparatus
-
Crystallization vessel
-
Drying oven
Procedure:
-
Preparation of Lactobionic Acid Solution: Dissolve a molar equivalent of lactobionic acid in purified water with gentle heating (e.g., 50-60°C) to ensure the lactone form is hydrolyzed to the acidic form.[5]
-
Dissolution of Clarithromycin: In a separate vessel, dissolve clarithromycin base in acetone under heating and stirring.[5]
-
Salt Formation: Slowly add the prepared lactobionic acid solution to the clarithromycin solution while maintaining the temperature and stirring. The reaction is typically continued until the solution becomes clear, indicating the formation of the soluble salt.[5]
-
Crystallization: Add an excess of acetone to the resulting solution to induce crystallization of this compound.[5]
-
Isolation and Drying: The precipitated this compound is isolated by filtration, washed with acetone, and then dried under vacuum at a controlled temperature (e.g., 55-60°C) to yield a white crystalline powder.[5]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Objective: To determine the purity and concentration of this compound in the synthesized product and final formulation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Sodium hydroxide
-
Purified water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a sodium dihydrogen phosphate buffer (e.g., 2:3 v/v). Adjust the pH of the buffer to approximately 4.5 using phosphoric acid and sodium hydroxide.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of clarithromycin reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. For formulated products, the lyophilized powder is reconstituted with purified water and then diluted with the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The concentration of clarithromycin in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To assess the thermal properties and compatibility of this compound with excipients.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5 mg) into an aluminum DSC pan and seal it.[3]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 20°C/min) over a specified temperature range (e.g., 30°C to 300°C).[3]
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify thermal events such as melting, decomposition, and glass transitions. The endothermic peak of clarithromycin is typically observed around 228.51°C.[3]
In Vitro Dissolution and Drug Release Testing
Objective: To evaluate the dissolution characteristics of the lyophilized this compound powder for injection.
Instrumentation:
-
USP Dissolution Apparatus 2 (Paddle Apparatus) or USP Apparatus 4 (Flow-Through Cell)
Media:
-
Phosphate buffer (pH 6.8 or 7.0)
Procedure (using USP Apparatus 2):
-
Preparation: Place a known volume (e.g., 900 mL) of the dissolution medium into each vessel and allow it to equilibrate to 37°C ± 0.5°C.
-
Sample Introduction: Introduce a sample of the lyophilized powder (equivalent to a specific dose of clarithromycin) into each vessel.
-
Operation: Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.
-
Analysis: Analyze the withdrawn samples for clarithromycin concentration using a validated analytical method, such as HPLC.
Formulation of Injectable this compound
The development of a stable and effective injectable formulation of this compound involves more than just the active pharmaceutical ingredient. Excipients are crucial for ensuring the stability, tonicity, and safety of the final product.
Table 2: Typical Composition of a this compound 500 mg Lyophilized Powder for Injection
| Component | Quantity per Vial | Purpose | Reference(s) |
| Clarithromycin (as lactobionate salt) | 500 mg | Active Pharmaceutical Ingredient | [8] |
| Lactobionic Acid | q.s. to form the salt | Solubilizing agent | [3] |
| Other excipients (e.g., tonicity-adjusting agents) | May be present | To ensure isotonicity upon reconstitution | [9] |
The final product is a sterile, lyophilized powder that is reconstituted with sterile water for injection prior to administration, typically as an intravenous infusion.[8]
Pharmacokinetics of Intravenous this compound
Intravenous administration of this compound results in a distinct pharmacokinetic profile compared to oral administration, characterized by 100% bioavailability and rapid attainment of peak plasma concentrations.
Table 3: Pharmacokinetic Parameters of Intravenous this compound in Adults
| Parameter | Value | Reference(s) |
| Bioavailability | 100% | Assumed for IV administration |
| Volume of Distribution (Vd) | High, indicating extensive tissue penetration | [10] |
| Elimination Half-life (t½) | 3-4 hours (for a 250 mg dose) to 5-7 hours (for a 500 mg dose) | [11] |
| Metabolism | Primarily hepatic via CYP3A4 to an active metabolite, 14-hydroxyclarithromycin | [11] |
| Excretion | Primarily renal | [11] |
Mechanism of Action and Signaling Pathways
Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides.[5] Beyond its antimicrobial activity, clarithromycin possesses significant immunomodulatory properties, which are attributed to its influence on key inflammatory signaling pathways.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines. Studies have shown that clarithromycin can inhibit the activation of NF-κB in various cell types, including peripheral blood mononuclear cells and pulmonary epithelial cells.[8][9] This inhibition leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, and IL-8.[8][12]
Caption: Clarithromycin inhibits the NF-κB signaling pathway.
Modulation of the MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are involved in cellular processes like proliferation and inflammation. Clarithromycin has been shown to modulate the ERK pathway, which can contribute to its anti-inflammatory effects.[3][13] Specifically, it can inhibit the phosphorylation of ERK1/2, thereby suppressing downstream inflammatory responses, such as the production of interleukin-8 (IL-8).[3][14]
Caption: Clarithromycin modulates the MAPK/ERK signaling pathway.
Clinical Efficacy of Injectable Clarithromycin
Clinical trials have demonstrated the efficacy and safety of intravenous this compound in the treatment of various infections, particularly community-acquired pneumonia. The ability to initiate therapy with an intravenous formulation and then transition to oral clarithromycin offers a significant advantage in patient management.
Table 4: Summary of Clinical Efficacy Data for Injectable Clarithromycin
| Indication | Study Design | Key Findings | Reference(s) |
| Community-Acquired Pneumonia | Randomized, double-blind, placebo-controlled trial | Addition of clarithromycin to standard care enhanced early clinical response and attenuated the inflammatory burden. | [15] |
| Bacteremic Mycobacterium avium Complex Disease in AIDS Patients | Randomized, double-blind, dose-ranging study | Clarithromycin therapy significantly decreased M. avium complex bacteremia. | [16] |
| Active Crohn's Disease | Randomized, placebo-controlled trial | Ineffective for long-term treatment but showed a possible initial benefit at 1 month. | [17] |
Conclusion
The development of this compound represents a significant advancement in the field of macrolide antibiotics. By successfully overcoming the challenge of poor aqueous solubility, it has provided a valuable therapeutic option for the intravenous treatment of serious bacterial infections. This technical guide has outlined the key milestones in its discovery and development, from the initial formulation work to the elucidation of its mechanisms of action. The synthesis of the lactobionate salt, coupled with a thorough understanding of its physicochemical properties and pharmacokinetic profile, has enabled the creation of a stable and effective injectable antibiotic. Furthermore, the exploration of its immunomodulatory effects through the NF-κB and MAPK/ERK signaling pathways continues to expand our understanding of its therapeutic potential beyond its direct antimicrobial activity. For researchers and drug development professionals, the story of this compound serves as a compelling case study in pharmaceutical innovation, demonstrating the power of targeted formulation strategies to unlock the full potential of a valuable therapeutic agent.
References
- 1. Effect of clarithromycin and azithromycin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clarithromycin has an immunomodulatory effect on ERK-mediated inflammation induced by Pseudomonas aeruginosa flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:135326-55-5 | Chemsrc [chemsrc.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC method for clarithromycin assay in bulk and formulation. [wisdomlib.org]
- 8. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clarithromycin inhibits NF-kappaB activation in human peripheral blood mononuclear cells and pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clarithromycin inhibits TNF-α-induced MUC5AC mucin gene expression via the MKP-1-p38MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clarithromycin Delays Progression of Bronchial Epithelial Cells from G1 Phase to S Phase and Delays Cell Growth via Extracellular Signal-Regulated Protein Kinase Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Clarithromycin for early anti-inflammatory responses in community-acquired pneumonia in Greece (ACCESS): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C50H91NO25 | CID 178265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Clinical trial: randomized study of clarithromycin versus placebo in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Clarithromycin Lactobionate: A Technical Guide to Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clarithromycin (B1669154), a widely prescribed macrolide antibiotic, exhibits poor aqueous solubility, which presents challenges for formulation, particularly for parenteral administration. The formation of salts, such as clarithromycin lactobionate (B10762962), is a key strategy to enhance its solubility and bioavailability. This technical guide provides an in-depth exploration of the solid-state properties of clarithromycin and its lactobionate salt, with a focus on crystal structure and polymorphism. While extensive research has characterized the polymorphic forms of clarithromycin, detailed crystallographic data for clarithromycin lactobionate remains limited in publicly accessible literature. This guide summarizes the known polymorphic forms of clarithromycin, discusses the physicochemical principles of forming the lactobionate salt, and outlines the critical experimental protocols for solid-state characterization.
Introduction to Clarithromycin and the Role of Lactobionate Salt Formation
Clarithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of bacteria.[1] Its clinical efficacy is, however, hampered by its low water solubility. To overcome this limitation for intravenous formulations, clarithromycin is often converted into a more soluble salt form. Lactobionic acid is frequently employed for this purpose, resulting in the formation of this compound, which exhibits significantly improved aqueous solubility.[2] Understanding the solid-state properties of both the parent drug and its salt form is crucial for drug development, as these properties directly impact manufacturing, stability, and bioavailability.
Polymorphism of Clarithromycin
Clarithromycin is known to exist in several crystalline forms, including polymorphs, solvates, and an amorphous form.[3] The most well-characterized polymorphs are Form I and Form II.[4] Form II is the most thermodynamically stable form under ambient conditions and is the preferred form for pharmaceutical formulations.[4][5] Other known forms include Form 0' and various solvates.[3]
The different polymorphic forms of clarithromycin exhibit distinct physicochemical properties, which are summarized in the table below.
Table 1: Physicochemical Properties of Clarithromycin Polymorphs
| Property | Form I | Form II | Amorphous |
| Thermodynamic Stability | Metastable | Stable | Unstable |
| Melting Point (°C) | ~130-132 (converts to Form II)[3] | ~227-233[3] | N/A |
| Solubility | Higher than Form II | Lower than Form I | Highest |
| Hygroscopicity | Less stable at high humidity | More stable | Highly hygroscopic |
| Bioavailability | Potentially higher initial dissolution | Generally lower initial dissolution | Variable, prone to recrystallization |
This compound: Crystal Structure and Physicochemical Properties
The logical relationship for the formation of this compound is depicted in the following diagram:
Caption: Formation of this compound Salt.
Further research, including single-crystal X-ray diffraction studies, is required to fully elucidate the crystal structure and explore the potential for polymorphism in this compound.
Experimental Protocols for Solid-State Characterization
The characterization of the solid-state properties of active pharmaceutical ingredients (APIs) like clarithromycin and its salts is essential for quality control and formulation development. The following are detailed methodologies for key experiments.
X-Ray Powder Diffraction (XRPD)
Purpose: To identify crystalline phases, determine the degree of crystallinity, and analyze polymorphism.
Methodology:
-
A small amount of the sample powder (typically 10-50 mg) is gently packed into a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) at a specific wavelength (e.g., 1.5406 Å).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The instrument is typically operated at a voltage of 40-45 kV and a current of 40 mA.
-
Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1-5°/min.
-
The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid.
Differential Scanning Calorimetry (DSC)
Purpose: To measure the thermal properties of a sample, including melting point, glass transition temperature, and enthalpy of transitions, which are indicative of its polymorphic form and purity.
Methodology:
-
A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge (20-50 mL/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.
-
Endothermic and exothermic events, such as melting and crystallization, are observed as peaks in the DSC thermogram.
Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability of a material and to quantify the amount of volatile components such as water or residual solvents.
Methodology:
-
A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
The change in mass of the sample is recorded as a function of temperature.
-
Weight loss at specific temperatures can indicate desolvation, dehydration, or decomposition.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Purpose: To provide information about the local molecular environment in the solid state, which can be used to differentiate between polymorphs and to characterize amorphous materials.
Methodology:
-
The solid sample is packed into a zirconia rotor.
-
The rotor is placed in the NMR probe and spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°).
-
Cross-polarization (CP) techniques are often used to enhance the signal of low-abundance nuclei like ¹³C.
-
The ¹³C CP/MAS NMR spectrum is acquired.
-
Differences in the chemical shifts of specific carbon atoms can be used to distinguish between different solid forms. For clarithromycin, the C1 carbonyl carbon is a characteristic resonance for differentiating polymorphs.[6]
The following diagram illustrates a typical experimental workflow for the solid-state characterization of a pharmaceutical compound.
Caption: Experimental workflow for solid-state characterization.
Conclusion
The polymorphism of clarithromycin is a well-studied area, with Form II being the most stable and commercially relevant polymorph. The formation of this compound is a critical strategy for enhancing the aqueous solubility of the drug for parenteral delivery. However, a comprehensive understanding of the solid-state properties of this compound, including its crystal structure and potential for polymorphism, is currently lacking in the public domain. This technical guide has summarized the existing knowledge on clarithromycin polymorphs and provided a framework of the essential experimental protocols required for a thorough solid-state characterization of both the parent drug and its salts. Further investigation into the crystallography of this compound is warranted to fully optimize its formulation and ensure consistent product quality and performance.
References
- 1. Polymorphic transformation of antibiotic clarithromycin under acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polymorphism of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN113173956B - A kind of preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Non-Antibiotic Properties of Clarithromycin Lactobionate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clarithromycin (B1669154), a macrolide antibiotic, is increasingly recognized for its significant non-antibiotic properties, including potent immunomodulatory, anti-inflammatory, anti-biofilm, and muco-regulatory effects. These attributes are clinically relevant in the management of chronic inflammatory diseases, independent of its antimicrobial activity. This technical guide provides a comprehensive examination of the molecular mechanisms that underpin these non-antibiotic actions of Clarithromycin Lactobionate, the intravenous formulation of clarithromycin. It offers a detailed analysis of its impact on key signaling pathways, quantitative data on its modulatory effects, and detailed experimental protocols for the investigation of these properties.
Core Non-Antibiotic Mechanisms of Clarithromycin
Clarithromycin's non-antibiotic effects are multifaceted, primarily stemming from its ability to modulate host immune and inflammatory responses. These actions are particularly beneficial in chronic inflammatory conditions where persistent inflammation and microbial biofilms contribute to disease pathology.
Immunomodulatory and Anti-inflammatory Effects
Clarithromycin exerts its immunomodulatory effects by influencing the function of various immune cells and the production of signaling molecules.[1] It has been shown to suppress the production of pro-inflammatory cytokines while in some contexts enhancing anti-inflammatory responses.[2][3] This modulation is achieved through interference with critical intracellular signaling pathways that govern the transcription of inflammatory mediators.[1]
Key immunomodulatory actions include:
-
Inhibition of Pro-inflammatory Cytokines: Clarithromycin significantly suppresses the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[3][4][5][6]
-
Modulation of T-cell Responses: It can influence T-helper (Th) cell differentiation, often promoting a shift from a Th2 to a Th1 response, which can be beneficial in certain allergic and inflammatory conditions.[4][7]
-
Effects on Neutrophil Function: Clarithromycin can impact neutrophil activity, including inhibiting their migration and the release of inflammatory mediators like neutrophil elastase.[6][8] However, some studies have also reported an enhancement of neutrophil reactive oxygen species generation and chemotaxis.[9]
-
Induction of Apoptosis in Inflammatory Cells: At higher concentrations, clarithromycin has been observed to induce apoptosis in inflammatory cells like mast cells and eosinophils.[10]
Anti-Biofilm Properties
Bacterial biofilms are a significant challenge in chronic infections due to their inherent resistance to antibiotics. Clarithromycin has demonstrated the ability to inhibit biofilm formation by various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.[11][12][13] This effect is often independent of its bactericidal activity and is thought to involve the disruption of bacterial communication systems (quorum sensing) and the production of extracellular matrix components.[12]
Muco-regulatory Effects
In chronic respiratory diseases, excessive mucus production and altered mucus properties contribute significantly to airway obstruction and infection. Clarithromycin has been shown to have beneficial muco-regulatory effects, including:
-
Reduction of Mucus Secretion: It can decrease the volume of airway mucus production.[14][15]
-
Alteration of Mucus Properties: Clarithromycin can modify the viscoelasticity and hydration of mucus, potentially improving its clearance.[14]
-
Inhibition of Goblet Cell Hyperplasia: It can attenuate the increase in mucus-producing goblet cells induced by inflammatory stimuli like IL-13.[16]
Molecular Mechanisms and Signaling Pathways
Clarithromycin's diverse non-antibiotic effects are mediated through its interaction with key intracellular signaling pathways that regulate inflammation and immune responses.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes.[1] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Clarithromycin has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream expression of pro-inflammatory cytokines.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Beneficial ex vivo immunomodulatory and clinical effects of clarithromycin in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of clarithromycin and azithromycin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and immunomodulating effects of clarithromycin in patients with cystic fibrosis lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of clarithromycin on cytokines and chemokines in children with an acute exacerbation of recurrent wheezing: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clarithromycin targets neutrophilic airway inflammation in refractory asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and immunomodulating effects of clarithromycin in patients with cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 9. Enhanced effect of clarithromycin on neutrophil function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of clarithromycin on inflammatory cell mediator release and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clarithromycin Exerts an Antibiofilm Effect against Salmonella enterica Serovar Typhimurium rdar Biofilm Formation and Transforms the Physiology towards an Apparent Oxygen-Depleted Energy and Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction between clarithromycin and biofilms formed by Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of clarithromycin on nasal mucus properties in healthy subjects and in patients with purulent rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of clarithromycin on sputum production and its rheological properties in chronic respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clarithromycin inhibits interleukin-13-induced goblet cell hyperplasia in human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Autophagy Inhibition Pathway of Clarithromycin in Cancer Cells
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the molecular mechanisms through which the macrolide antibiotic Clarithromycin (CAM) inhibits autophagy in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Introduction: Autophagy in Cancer and the Role of Clarithromycin
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis by eliminating damaged organelles and protein aggregates.[1] In the context of cancer, autophagy can have a dual role. While it can suppress tumor initiation, in established tumors it often acts as a pro-survival mechanism, enabling cancer cells to withstand metabolic stress and resist chemotherapy.[2][3][4] Consequently, inhibiting autophagy has emerged as a promising strategy to enhance the effectiveness of anti-cancer therapies.[2][4]
Clarithromycin (CAM), a widely used macrolide antibiotic, has been identified as a potent inhibitor of autophagy.[2][5] It disrupts the late stages of the autophagic process, specifically by impairing the fusion of autophagosomes with lysosomes, a process known as autophagic flux.[6][7][8] This blockage leads to the accumulation of autophagosomes and ultimately sensitizes cancer cells to the cytotoxic effects of conventional chemotherapies.[6][9][10] This guide delves into the specific pathways of CAM-mediated autophagy inhibition and provides the technical details required to study these phenomena.
Molecular Mechanism of Clarithromycin's Autophagy Inhibition
Clarithromycin's primary mechanism for inhibiting autophagy involves the disruption of lysosomal function.[5][11] This leads to a blockage in the degradation of autophagosomes. Key observations from various studies include:
-
Late-Stage Autophagy Blockade: CAM halts the autophagy process after the fusion of autophagosomes with lysosomes, leading to the accumulation of autolysosomes.[7] This is evidenced by an increase in the levels of autophagic markers LC3-II and p62/SQSTM1.[12][13]
-
Impairment of Autophagic Flux: By preventing the degradation of autophagosomal content, CAM effectively blocks the autophagic flux.[6][8][12] This is a critical step, as it prevents the recycling of cellular components that cancer cells rely on for survival under stress.
-
hERG1-PI3K/Akt Pathway Involvement: In colorectal cancer cells, Clarithromycin has been shown to inhibit the formation of a complex between the hERG1 potassium channel and the p85 subunit of PI3K.[12][13] This leads to a reduction in Akt phosphorylation, which can in turn modulate autophagy and promote apoptosis.[12][13]
-
mTOR-Independent Mechanism: Some studies suggest that CAM's effect on autophagy is independent of the mTOR signaling pathway, a central regulator of cell growth and autophagy.[7]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of Clarithromycin's action on the autophagic pathway in cancer cells, particularly highlighting the hERG1-PI3K/Akt axis.
Caption: Clarithromycin inhibits autophagy by impairing lysosomal function and the hERG1-PI3K-Akt pathway.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of Clarithromycin on cancer cell lines.
Table 1: Effect of Clarithromycin on Autophagy Markers
| Cell Line | Cancer Type | Clarithromycin Conc. | Duration (h) | LC3-II Levels | p62/SQSTM1 Levels | Reference |
| HCT116 | Colorectal Cancer | 80 µM | 8 | Increased | Increased | [12] |
| MCF7 | Breast Cancer | 100 µM | 72 | No significant change (flux blocked) | Increased | [14] |
| Myeloma Cells | Multiple Myeloma | 6-50 µg/mL | - | Accumulation | - | [5][7] |
| CML Cells | Chronic Myeloid Leukemia | 6-50 µg/mL | - | Accumulation | - | [5] |
Table 2: Clarithromycin's Effect on Cell Viability and Synergy with Chemotherapeutics
| Cell Line | Cancer Type | Combination Drug | Clarithromycin Effect | Synergy Observed | Reference |
| HCT116 | Colorectal Cancer | 5-Fluorouracil (5-FU) | Enhanced 5-FU cytotoxicity | Yes | [12][13] |
| MCF7 | Breast Cancer | Doxorubicin (DOX) | Enhanced DOX cytotoxicity | Yes | [14][10] |
| Myeloma Cells | Multiple Myeloma | Bortezomib | Enhanced Bortezomib cytotoxicity | Yes | [5][6][9] |
| CML Cells | Chronic Myeloid Leukemia | Tyrosine Kinase Inhibitors | Sensitized cells to TKIs | Yes | [2][15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the autophagy-inhibiting effects of Clarithromycin.
Western Blotting for Autophagy Markers (LC3 and p62)
This protocol is for detecting changes in LC3-I to LC3-II conversion and p62 levels, which are indicative of autophagic flux.[16][17][18][19]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Autophagy Modulation in Cancer: Current Knowledge on Action and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 5. Repurposing Drugs in Oncology (ReDO)—clarithromycin as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clarithromycin overcomes stromal cell-mediated drug resistance against proteasome inhibitors in myeloma cells via autophagy flux blockage leading to high NOXA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clarithromycin attenuates autophagy in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clarithromycin overcomes stromal cell-mediated drug resistance against proteasome inhibitors in myeloma cells via autophagy flux blockage leading to high NOXA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clarithromycin overcomes stromal cell-mediated drug resistance against proteasome inhibitors in myeloma cells via autophagy flux blockage leading to high NOXA expression | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Clarithromycin inhibits autophagy in colorectal cancer by regulating the hERG1 potassium channel interaction with PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clarithromycin effectively enhances doxorubicin-induced cytotoxicity and apoptosis in MCF7 cells through dysregulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of autophagy with clarithromycin: a new strategy to enhance sensitivity of CML stem cells to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 19. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Method for Quantification of Clarithromycin Lactobionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clarithromycin (B1669154), a macrolide antibiotic, is widely used to treat various bacterial infections. Clarithromycin lactobionate (B10762962) is a water-soluble salt of clarithromycin, making it suitable for parenteral formulations.[1][2] Accurate and reliable quantification of Clarithromycin lactobionate in bulk drug substances and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of this compound.
Materials and Methods
Equipment and Chemicals
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4][5] A C8 column can also be suitable.[3]
-
Data Acquisition and Processing Software
-
Analytical Balance
-
pH Meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade) [3][4][5]
-
Potassium dihydrogen phosphate (B84403) (analytical grade) [4][5]
-
Orthophosphoric acid or Hydrochloric acid (for pH adjustment) [3][4]
-
Water (HPLC grade)
Chromatographic Conditions
A summary of the recommended HPLC-UV conditions for the analysis of this compound is presented in Table 1. These parameters are based on established methods for clarithromycin and can be optimized for specific laboratory conditions.[3][4][5]
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.035 M Potassium dihydrogen phosphate buffer (pH adjusted to 4.4) in a ratio of 55:45 (v/v)[4][5] |
| Flow Rate | 0.6 - 1.0 mL/min[4][5] |
| Injection Volume | 10 - 20 µL[3][4][5] |
| Column Temperature | Ambient or controlled at 30-55°C[6][7] |
| Detection Wavelength | 210 nm[3][4][5] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Phosphate Buffer Preparation (0.035 M): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.035 M solution.
-
pH Adjustment: Adjust the pH of the phosphate buffer to 4.4 using orthophosphoric acid.
-
Mobile Phase Mixture: Mix the prepared phosphate buffer and acetonitrile in the desired ratio (e.g., 45:55 v/v).[4][5]
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase in a volumetric flask to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 5, 10, 20, 50, 100 µg/mL).
Preparation of Sample Solutions (from a solid dosage form)
-
Weighing and Grinding: Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[3]
-
Sample Stock Solution: Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Dissolution: Add a portion of the mobile phase to the flask and sonicate for approximately 10-15 minutes to ensure complete dissolution of the active ingredient.[3]
-
Dilution: Make up the volume with the mobile phase to obtain a known concentration.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for Clarithromycin should be well-resolved from any other peaks. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | To be established based on linearity studies. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (%RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | %RSD of results should remain ≤ 2% after minor changes in parameters like mobile phase composition, pH, flow rate, and column temperature. |
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy interpretation and comparison.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Correlation Coefficient (r²) |
Table 4: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80 | |||
| 100 | |||
| 120 | |||
| Mean % Recovery |
Table 5: Precision Data
| Sample | Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| Mean | ||
| Standard Deviation | ||
| % RSD |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC-UV method development and quantification of this compound.
Caption: HPLC-UV method workflow for this compound.
References
- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of high-performance liquid chromatography method for determination of clarithromycin in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Clarithromycin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clarithromycin (B1669154) is a broad-spectrum macrolide antibiotic widely utilized for the treatment of various bacterial infections.[1][2][3] Accurate quantification of clarithromycin in human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity, specificity, and throughput.[3][4][5][6] This document provides a detailed protocol for the determination of clarithromycin in human plasma using LC-MS/MS. While the request specifies clarithromycin lactobionate, in biological matrices such as plasma, the salt form dissociates, and the assay quantifies the active clarithromycin molecule.
The presented method employs a simple and rapid protein precipitation technique for sample preparation, making it suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection of clarithromycin.
Experimental Protocols
Materials and Reagents
-
Clarithromycin reference standard
-
Internal Standard (IS): Clarithromycin-¹³C-d₃, Roxithromycin, or Erythromycin[4]
-
Methanol (HPLC or MS grade)
-
Acetonitrile (B52724) (HPLC or MS grade)
-
Ammonium formate (B1220265) or Ammonium acetate[4]
-
Formic acid or Acetic acid[4]
-
Reagent-grade water
-
Blank human plasma, stored at -20°C or lower until use.[7]
Preparation of Solutions
-
Stock Solutions (Clarithromycin & IS): Prepare primary stock solutions of Clarithromycin (e.g., 1 mg/mL) and the internal standard in methanol.[5][8]
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol:water mixture (e.g., 60:40, v/v) to create calibration curve (CS) and quality control (QC) spiking solutions.[4][7]
-
Internal Standard Working Solution: Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution.[4][7]
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature.[7]
-
Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and briefly vortex.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[9]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Inject 5-10 µL of the supernatant directly into the LC-MS/MS system.[7]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| LC System | Waters Acquity UPLC system or equivalent[7] |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[7] |
| Column Temperature | 30°C[7] |
| Mobile Phase | A: 5 mM Ammonium Formate in water, pH 3.0 (adjusted with Formic Acid)B: Methanol[7] |
| Gradient | Isocratic: 78% B[7] |
| Flow Rate | 0.350 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Autosampler Temp. | 5°C[7] |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| MS System | Quattro Premier XE Triple Quadrupole Mass Spectrometer or equivalent[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Capillary Voltage | 1.4 kV[7] |
| Source Temperature | 120°C[7] |
| Desolvation Temp. | 400°C[7] |
| Desolvation Gas Flow | 630 L/h[7] |
| Cone Gas Flow | 110 L/h[7] |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Clarithromycin | 748.9[7] | 158.1[7] | 35[7] | 30[7] |
| Clarithromycin-¹³C-d₃ (IS) | 752.8[7] | 162.0[7] | 35[7] | 32[7] |
| Roxithromycin (IS) | 837.5[5] | 679.4[5] | - | 25[5] |
| Erythromycin (IS) | 719.3[1] | 158.2[1] | - | - |
Data Presentation
Method Validation Parameters Summary:
The following table summarizes typical validation results for a similar LC-MS/MS method for clarithromycin in human plasma.
| Parameter | Result |
| Linearity Range | 0.80 - 1600 ng/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.9998[7] |
| Lower Limit of Quantification (LLOQ) | 0.80 ng/mL[7] |
| Intra-batch Precision (% CV) | 1.28 - 4.85%[7] |
| Inter-batch Precision (% CV) | 2.5 - 9.6%[1] |
| Intra-batch Accuracy | 96.8 - 103.5%[7] |
| Inter-batch Accuracy | Within ±15% of nominal values |
| Mean Extraction Recovery | 96.2% for Clarithromycin[7] |
| Stability | Stable under various conditions including benchtop, freeze-thaw cycles, and long-term storage.[1][7] |
Mandatory Visualization
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. ijper.org [ijper.org]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dissolution Testing of Clarithromycin Formulations
These application notes provide detailed protocols for the in vitro dissolution analysis of Clarithromycin (B1669154) formulations. The methods described are applicable to researchers, scientists, and drug development professionals involved in the quality control and formulation development of Clarithromycin products. The protocols cover methods for oral solid dosage forms as well as a characterization method for the dissolution rate of Clarithromycin Lactobionate for injection.
Application Note 1: Dissolution Testing for Clarithromycin Oral Solid Dosage Forms
In vitro dissolution testing is a critical quality control parameter for oral solid dosage forms. It measures the rate and extent of drug release from the formulation, which is essential for ensuring product consistency and predicting in vivo performance. Clarithromycin, being a Biopharmaceutics Classification System (BCS) Class II drug, has low solubility, making dissolution a rate-limiting step for its absorption.
Protocol 1.1: Compendial Method for Clarithromycin Immediate-Release (IR) Tablets
This protocol is based on United States Pharmacopeia (USP) monographs for immediate-release Clarithromycin tablets.[1] It is a standard quality control test to ensure batch-to-batch consistency.
Table 1: Dissolution Parameters for Clarithromycin IR Tablets
| Parameter | Condition | Source |
|---|---|---|
| Apparatus | USP Apparatus 2 (Paddles) | [1][2] |
| Dissolution Medium | 900 mL of 0.1 M Sodium Acetate Buffer | [1] |
| Medium pH | 5.0 | [1][2] |
| Rotation Speed | 50 rpm | [1][2] |
| Temperature | 37 ± 0.5 °C | [2] |
| Sampling Time | 30 minutes | [1] |
| Acceptance Criteria | Not less than 80% (Q) of the labeled amount is dissolved in 30 minutes. |[1] |
Experimental Protocol:
-
Preparation of Dissolution Medium: Prepare a 0.1 M Sodium Acetate buffer and adjust the pH to 5.0 using acetic acid.[1][2] De-aerate the medium before use.
-
Apparatus Setup: Set up the USP Apparatus 2 with 900 mL of the dissolution medium in each vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Sample Introduction: Place one Clarithromycin tablet into each vessel. Start the apparatus immediately at a rotation speed of 50 rpm.
-
Sampling: At 30 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Sample Preparation: Filter the withdrawn samples immediately through a suitable filter (e.g., 0.45 µm PVDF). Dilute the filtrate with the mobile phase to a suitable concentration for analysis (e.g., ~125 µg/mL).[1]
-
Analysis: Quantify the amount of dissolved Clarithromycin using a validated analytical method, such as the HPLC-UV method detailed in Protocol 3.
Protocol 1.2: Multi-pH Media Dissolution for Clarithromycin Extended-Release (ER) Tablets
This protocol is recommended by the FDA for biowaiver studies and for the characterization of modified-release formulations.[3] Testing in multiple media (e.g., pH 1.2, 4.5, and 6.8) simulates the different pH environments of the gastrointestinal tract.
Table 2: Dissolution Parameters for Clarithromycin ER Tablets
| Parameter | Condition | Source |
|---|---|---|
| Apparatus | USP Apparatus 2 (Paddles) | [3] |
| Dissolution Media | 1. 900 mL of 0.1 N HCl (or simulated gastric fluid, pH 1.2) 2. 900 mL of Acetate Buffer (pH 4.5) 3. 900 mL of Phosphate Buffer (pH 6.8) | [3][4] |
| Rotation Speed | 50 rpm (may be increased if necessary) | [3] |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 1, 2, 4 hours, and every 2 hours thereafter until ≥80% release. |[3] |
Experimental Protocol:
-
Preparation of Media: Prepare the three dissolution media (pH 1.2, 4.5, and 6.8) and de-aerate them.
-
Apparatus Setup: For each medium, set up the USP Apparatus 2 with 900 mL of the respective medium, equilibrated to 37 ± 0.5 °C.
-
Sample Introduction: Place one ER tablet into each vessel and start the apparatus at 50 rpm.
-
Sampling: At each specified time point (1, 2, 4, 6, 8... hours), withdraw an aliquot of the medium. Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Sample Preparation: Filter and dilute the samples as described in Protocol 1.1 to fall within the calibration range of the analytical method.
-
Analysis: Quantify the Clarithromycin concentration in each sample using a validated HPLC method (Protocol 3). Construct a dissolution profile by plotting the percentage of drug released against time for each medium.
Application Note 2: Dissolution Rate of this compound for Injection
This compound is formulated as a lyophilized powder for reconstitution before intravenous administration. A formal dissolution test as for oral solids is not applicable. However, the rate at which the powder dissolves upon reconstitution (reconstitution time) is a critical quality attribute. This protocol outlines a method to characterize this dissolution rate.
Table 3: Parameters for Reconstitution/Dissolution Rate Testing
| Parameter | Condition |
|---|---|
| Apparatus | Glass vial (original container), magnetic stirrer |
| Dissolution Medium | Sterile Water for Injection (WFI) |
| Medium Volume | As specified on the product label for reconstitution |
| Stirring Speed | ~100 rpm (gentle, to avoid foaming) |
| Temperature | Ambient (e.g., 25 ± 2 °C) |
| Endpoint | Time to achieve a clear, particle-free solution by visual inspection |
Experimental Protocol:
-
Setup: Place the vial containing the this compound powder on a magnetic stirrer. Place a small, sterile magnetic stir bar inside the vial.
-
Medium Addition: Add the prescribed volume of Sterile Water for Injection to the vial in a single, swift action.
-
Start Timing and Stirring: Immediately start a stopwatch and begin gentle stirring (~100 rpm).
-
Observation: Observe the vial's contents continuously against a black and a white background.
-
Endpoint Determination: Stop the stopwatch when the last solid particle has dissolved and the resulting solution is clear and free of visible particulates.
-
Record Data: Record the time as the dissolution or reconstitution time. The pH of the final solution can also be measured as an additional quality check.[5][6]
Protocol 3: Analytical Finish by HPLC-UV
This High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method is suitable for the quantification of Clarithromycin in samples obtained from dissolution studies. The parameters are compiled from various literature and USP methods.[7][8]
Table 4: HPLC-UV Parameters for Clarithromycin Quantification
| Parameter | Condition | Source |
|---|---|---|
| Mode | Reverse Phase HPLC | [7] |
| Column | C18, 4.6 mm x 150 mm, 5 µm packing (L1) | [4][8] |
| Mobile Phase | Acetonitrile : Sodium Dihydrogen Phosphate Buffer (pH adjusted to 4.0-4.5) | [7][9] |
| Ratio | Varies, e.g., 60:40 or 13:7 (Methanol/Buffer) | [8][9] |
| Flow Rate | 1.0 - 2.0 mL/min | [7][8] |
| Column Temperature | 50 - 59 °C | [7][8] |
| Detection Wavelength | 205 - 210 nm | [7][8] |
| Injection Volume | 20 - 50 µL |[7][8] |
Experimental Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of USP Clarithromycin Reference Standard in methanol.[8] Dilute this stock solution with the mobile phase to create a series of calibration standards (e.g., 5 to 100 µg/mL).
-
System Suitability: Inject a standard solution multiple times to ensure the system meets suitability requirements for parameters like tailing factor (e.g., 1.0–1.7) and relative standard deviation (e.g., NMT 2.0%).[8]
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared and diluted samples from the dissolution tests.
-
Quantification: Determine the concentration of Clarithromycin in the samples by interpolating their peak areas from the calibration curve. Calculate the cumulative percentage of the drug dissolved at each time point, correcting for any volume replacement during sampling.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugfuture.com [drugfuture.com]
- 9. brieflands.com [brieflands.com]
Application Notes: Clarithromycin Lactobionate as a Chiral Selector in Capillary Electrophoresis
Introduction
Clarithromycin (B1669154) lactobionate (B10762962), a macrolide antibiotic, has emerged as a versatile and effective chiral selector for the enantiomeric separation of various pharmaceutical compounds by capillary electrophoresis (CE).[1][2] Its unique stereochemical structure provides multiple interaction points for chiral recognition, enabling the resolution of racemic mixtures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing Clarithromycin lactobionate in CE. Key advantages of this chiral selector include its high solubility in common background electrolytes (BGE), low viscosity of the resulting solutions, and weak UV absorption, which minimizes interference with analyte detection.[1][2]
Principle of Chiral Separation
In capillary electrophoresis, chiral separation is achieved by adding a chiral selector to the background electrolyte. The enantiomers of a racemic analyte form transient diastereomeric complexes with the chiral selector. These complexes have different formation constants and/or mobilities, leading to different migration times and, consequently, their separation. The chemical diversity of macrolide antibiotics like clarithromycin allows for a multitude of potential interactions, including electrostatic, hydrogen bonding, and inclusion phenomena, facilitating the enantioseparation of a wide range of analytes.
Applications
This compound has demonstrated excellent capabilities in the enantiomeric separation of a variety of basic drugs.[1][2]
Successfully Separated Compounds Include:
-
Beta-blockers: Metoprolol, Atenolol, Propranolol, Bisoprolol, Esmolol[1][2]
-
Other Basic Drugs: Partial enantioresolution has been achieved for Labetalol and Nefopam.[1][2]
Furthermore, clarithromycin has been effectively used in non-aqueous capillary electrophoresis (NACE) for the chiral separation of other basic compounds such as alprenolol, clenbuterol, methoxyphenamine, pindolol, sotalol, and synephrine.[3]
Data Presentation: Optimized Separation Conditions
The following tables summarize the optimized experimental conditions for the enantiomeric separation of various basic drugs using this compound as a chiral selector in aqueous and non-aqueous capillary electrophoresis.
Table 1: Optimized Conditions for Aqueous Capillary Electrophoresis [1][2]
| Parameter | Optimized Value |
| Chiral Selector | This compound (CL) |
| Selector Concentration | 60 mM |
| Background Electrolyte (BGE) | 12.5 mM Borax buffer |
| BGE pH | 7.3 - 7.5 |
| Organic Modifier | 50% v/v Methanol (B129727) |
| Applied Voltage | 20 kV |
| Capillary Temperature | Not specified |
| Detection | UV Absorbance |
Table 2: Optimized Conditions for Non-Aqueous Capillary Electrophoresis (NACE) [3]
| Parameter | Optimized Value |
| Chiral Selector | Clarithromycin (CLM) |
| Selector Concentration | 60 - 75 mM |
| Background Electrolyte (BGE) | 100 mM Citric acid, 10 mM NaOH, 240-300 mM Boric acid in Methanol |
| Organic Solvent | Methanol |
| Applied Voltage | Not specified |
| Capillary Temperature | Not specified |
| Detection | UV Absorbance |
Experimental Protocols
This section provides a detailed step-by-step protocol for the enantiomeric separation of basic drugs using this compound in an aqueous CE system.
1. Materials and Reagents
-
This compound
-
Sodium tetraborate (B1243019) (Borax)
-
Methanol (HPLC grade)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
-
Racemic drug standards
-
Fused-silica capillary
2. Instrumentation
-
A standard capillary electrophoresis system equipped with a UV detector.
-
Power supply capable of delivering at least 25 kV.
-
Thermostatted capillary cassette.
-
Data acquisition and analysis software.
3. Preparation of Solutions
-
Background Electrolyte (BGE) Preparation (100 mL of 12.5 mM Borax buffer with 60 mM this compound and 50% Methanol):
-
Weigh the appropriate amount of this compound and dissolve it in 50 mL of methanol.
-
Weigh the appropriate amount of sodium tetraborate and dissolve it in approximately 40 mL of deionized water.
-
Combine the two solutions and mix thoroughly.
-
Adjust the pH to 7.3-7.5 using dilute HCl or NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Sample Preparation:
-
Dissolve the racemic drug standard in a suitable solvent (e.g., methanol or water) to a final concentration of approximately 1 mg/mL.
-
Further dilute the sample with deionized water or BGE to an appropriate concentration for CE analysis (typically in the range of 10-100 µg/mL).
-
4. Capillary Conditioning
-
Before the first use, and at the beginning of each day, condition the new fused-silica capillary by flushing sequentially with:
-
1 M NaOH for 20 minutes.
-
Deionized water for 10 minutes.
-
Background electrolyte (BGE) for 15 minutes.
-
-
Between runs, rinse the capillary with the BGE for 2-5 minutes to ensure reproducibility.
5. Electrophoretic Separation
-
Fill the capillary with the prepared BGE.
-
Introduce the sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Place the capillary ends into the BGE vials.
-
Apply the separation voltage (e.g., 20 kV).
-
Monitor the separation using the UV detector at a wavelength appropriate for the analyte.
-
Record and analyze the electropherogram.
Diagrams
Caption: General workflow for chiral separation using this compound in CE.
References
- 1. Evaluation of this compound as a novel chiral selector for enantiomeric separation of basic drugs in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound as a novel chiral selector for enantiomeric separation of basic drugs in capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 3. Clarithromycin as a chiral selector for enantioseparation of basic compounds in nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parenteral Formulation of Clarithromycin Lactobionate with Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a parenteral formulation of Clarithromycin (B1669154) lactobionate (B10762962), with a focus on utilizing surfactants to enhance solubility and stability.
Introduction
Clarithromycin, a macrolide antibiotic, exhibits broad-spectrum activity against various bacterial pathogens.[1] However, its poor aqueous solubility presents a significant challenge for the development of parenteral dosage forms.[1] The formation of a salt with lactobionic acid improves solubility, and the inclusion of surfactants can further enhance the drug's concentration in an injectable formulation.[1][2] This document outlines the materials, methods, and characterization techniques for preparing a stable and effective parenteral formulation of Clarithromycin lactobionate using nonionic surfactants.
I. Materials and Equipment
Materials
-
Clarithromycin, USP grade
-
Lactobionic acid[1]
-
Water for Injection (WFI)
-
Sodium hydroxide (B78521) (for pH adjustment)[4]
-
Phosphoric acid (for pH adjustment)[1]
-
0.22 µm membrane filters[1]
-
Depyrogenated vials and stoppers
Equipment
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Ultrasonicator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[1]
-
Lyophilizer (Freeze-dryer)
-
Differential Scanning Calorimeter (DSC)
-
Particle size analyzer
-
Osmometer
-
Equipment for sterility testing
-
Equipment for bacterial endotoxin (B1171834) testing
-
Equipment for hemolysis testing
II. Formulation Development
The primary goal is to achieve a target concentration of Clarithromycin suitable for intravenous administration, typically around 2 mg/mL after reconstitution and dilution.[4][5] The formulation strategy involves the formation of the this compound salt in situ, with the addition of surfactants to further enhance solubility and stability.
Table 1: Exemplary Formulations of this compound with Surfactants
| Formulation Code | Clarithromycin (mg) | Lactobionic Acid (mg) | Surfactant Type | Surfactant Conc. (% w/v) | Final Volume (mL) |
| F1 | 500 | q.s. | Myrj 52 | 2.5 | 10 |
| F2 | 500 | q.s. | Myrj 52 | 5.0 | 10 |
| F3 | 500 | q.s. | Cremophor EL | 2.5 | 10 |
| F4 | 500 | q.s. | Cremophor EL | 5.0 | 10 |
q.s. (quantum sufficit) - a sufficient quantity to achieve the desired effect.
Table 2: Solubility of Clarithromycin in the Presence of Surfactants
| Formulation Code | Surfactant | Surfactant Conc. (w/v) | Solubility (mg/mL)[1] |
| Control | None | - | ~65 |
| F1 | Myrj 52 | 2.5% | ~70 |
| F2 | Myrj 52 | 5.0% | ~75 |
| F3 | Cremophor | 2.5% | ~75 |
| F4 | Cremophor | 5.0% | ~85 |
III. Experimental Protocols
A. Preparation of Parenteral Formulation (Lyophilized Powder)
This protocol describes the preparation of a lyophilized powder for injection.
-
Surfactant Solution Preparation: Dissolve the desired amount of surfactant (e.g., Myrj 52 or Cremophor) in Water for Injection with gentle stirring.[1]
-
Drug Dispersion: Add Clarithromycin powder to the surfactant solution and stir to form a uniform suspension.[1]
-
Salt Formation: Prepare a solution of lactobionic acid in Water for Injection. Slowly add the lactobionic acid solution to the Clarithromycin suspension while stirring. Continue addition until a clear solution is obtained.[1]
-
pH Adjustment: Adjust the pH of the solution to a range of 4.8-6.5 using sodium hydroxide or phosphoric acid.[1]
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile membrane filter into a sterile container.[1]
-
Filling: Aseptically fill the sterile solution into depyrogenated vials.
-
Lyophilization: Place the vials in a lyophilizer and run a suitable freeze-drying cycle to obtain a lyophilized cake.
-
Stoppering and Capping: Under aseptic conditions, stopper and seal the vials.
B. Reconstitution and Dilution for Administration
-
Reconstitution: Reconstitute the lyophilized powder with 10 mL of Sterile Water for Injection.[4][5] Shake the vial until the contents are completely dissolved.[4][5] The reconstituted solution will have a Clarithromycin concentration of approximately 50 mg/mL.[4][5]
-
Dilution: Further dilute the reconstituted solution in a larger volume (e.g., 250 mL) of a suitable infusion fluid, such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection, to achieve a final concentration of approximately 2 mg/mL.[4][5]
-
Administration: Administer the final diluted solution as an intravenous infusion over 60 minutes.[4][5]
C. Analytical Methods
This method is used to determine the concentration of Clarithromycin in the formulation.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and buffer (e.g., phosphate (B84403) buffer).
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[6]
-
Procedure:
-
Prepare a standard curve of Clarithromycin in the mobile phase.
-
Dilute the formulated sample to fall within the concentration range of the standard curve.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the Clarithromycin concentration by comparing the peak area of the sample to the standard curve.
-
This assay is a critical safety evaluation to assess the potential of the parenteral formulation to cause red blood cell lysis.[7][8]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the Clarithromycin formulation in PBS.
-
Wash red blood cells (RBCs) by centrifugation and resuspend in PBS to a specific concentration (e.g., 2%).
-
Mix the diluted formulation with the RBC suspension in a microplate or test tubes.[11]
-
Incubate the mixture at 37°C for a specified time (e.g., 1-4 hours).[11]
-
Centrifuge the samples to pellet the intact RBCs.[11]
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).[10]
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
-
Acceptance Criteria: A hemolysis value of less than 5-10% is generally considered acceptable for parenteral formulations.[7][8][9]
IV. Visualizations
Caption: Workflow for Parenteral Clarithromycin Formulation.
References
- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. medicines.org.uk [medicines.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. In vitro hemolysis: guidance for the pharmaceutical scientist. | Semantic Scholar [semanticscholar.org]
- 8. In vitro hemolysis: guidance for the pharmaceutical scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. haemoscan.com [haemoscan.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Clarithromycin Lactobionate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clarithromycin (B1669154), a macrolide antibiotic, is a crucial therapeutic agent against a wide spectrum of bacterial pathogens, particularly those causing respiratory and gastrointestinal infections.[1][2] Its lactobionate (B10762962) salt is a formulation often used for intravenous administration. Evaluating the in vivo efficacy of Clarithromycin lactobionate is a critical preclinical step to ascertain its therapeutic potential. Animal models, especially murine models, are instrumental in these evaluations, offering insights into the drug's pharmacokinetics, pharmacodynamics, and overall effectiveness in a living system.[3] These application notes provide detailed protocols for establishing and utilizing various murine infection models to test the in vivo efficacy of Clarithromycin.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for designing and interpreting Clarithromycin efficacy studies in murine models.
Table 1: Pharmacokinetic Parameters of Clarithromycin in Mice [3]
| Mouse Strain | Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| ICR | 150 | Oral | 6.3 | 0.6 | 10.5 | 24 (AUC0-12) | [4] |
| ICR | 18 | Subcutaneous | 2.0 | - | 0.82 | - | [3] |
| - | 250 (single) | Oral | 1.09 (plasma) | - | ~2.0 | - | [3] |
| - | 500 (multiple) | Oral | - | - | ~4.0 | - | [3] |
Table 2: Example Efficacy Data of Clarithromycin in Murine Models
| Bacterial Species | Murine Model | Clarithromycin Dose (mg/kg) & Regimen | Efficacy Endpoint | Outcome | Reference |
| Streptococcus pneumoniae | Immunocompromised ICR mice (pneumonia) | 5-600 (oral, daily for 5 days) | Survival Rate & Bacterial Density in Lungs | Dose-dependent increase in survival and decrease in bacterial load. Less effective against strains with MIC ≥4 µg/ml. | [4] |
| Streptococcus pneumoniae | Mouse thigh infection | 4 (single or divided doses over 24h) | Bacterial Killing (log10 CFU/thigh) | Single or two-dose regimens were more effective than four or eight-dose regimens. | [5] |
| Pseudomonas aeruginosa (mucoid) | Neutropenic mice (pneumonia) | 100 (oral) with ceftazidime (B193861) | Survival Rate | Combination therapy significantly improved survival compared to ceftazidime alone (48% vs 32%). | [6] |
| Helicobacter pylori | C57BL/6 or C3H/HeN mice | Not specified | Bacterial Colonization (CFU/stomach) | Effective in reducing H. pylori colonization. | [3][7] |
| Mycobacterium avium | Beige mice (intravenous infection) | 25 (subcutaneous or oral, twice daily for 9 days) | Bacterial Counts in Spleen | Effective in reducing viable bacterial counts. | [8] |
| Mycobacterium kansasii | C57BL mice | Not specified | Bacterial Load | Clarithromycin was the most active single agent. | [9] |
Experimental Protocols
Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia
This protocol is designed to induce pneumonia in mice to evaluate the efficacy of Clarithromycin.[3]
1. Animal Model Preparation:
-
Mouse Strain: ICR or CBA/J mice, 6-8 weeks old.[3]
-
Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Immunocompromised Model (Optional): To establish a more severe infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.[4]
2. Bacterial Inoculum Preparation:
-
Culture S. pneumoniae on blood agar (B569324) plates overnight at 37°C in a 5% CO2 environment.[3]
-
Inoculate colonies into a suitable broth (e.g., Todd-Hewitt broth with yeast extract) and grow to the mid-logarithmic phase.[3]
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of approximately 1 x 10⁸ CFU in 50 µL.[3]
3. Infection Procedure:
-
Anesthetize the mice using a suitable anesthetic agent.
-
Inoculate the bacterial suspension intratracheally.[4]
4. Clarithromycin Administration:
-
Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage, subcutaneous injection).
-
Initiate treatment at a predetermined time post-infection (e.g., 24 hours).
-
Administer the drug according to the planned dosing regimen (e.g., once or twice daily for 5 days).[4]
5. Assessment of Efficacy:
-
Monitor the survival of the mice daily.[4]
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/lung).[4]
Protocol 2: Murine Model of Helicobacter pylori Gastric Infection
This protocol is for establishing H. pylori infection in the murine stomach.[3]
1. Animal Model Preparation:
-
Mouse Strain: C57BL/6 or C3H/HeN mice, 6-8 weeks old.[3] Other models like Mongolian gerbils can also be used for studying gastric pathogenicity.[10][11][12]
-
Fast the mice for 12-24 hours before inoculation to empty the stomach.[3]
2. Bacterial Inoculum Preparation:
-
Culture H. pylori on selective agar plates under microaerophilic conditions.
-
Harvest the bacteria and resuspend in a suitable broth to the desired concentration.
3. Infection Procedure:
-
Administer the bacterial suspension to the mice via oral gavage.
-
Repeat the inoculation 2-3 times over a week to ensure consistent infection.[3]
4. Clarithromycin Administration:
-
Allow the infection to establish (e.g., 2-4 weeks).[3]
-
Administer this compound orally according to the study design.
5. Assessment of Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the stomach, rinse with sterile saline, and homogenize.[3]
-
Plate serial dilutions of the stomach homogenate on selective agar for H. pylori.[3]
-
Incubate under microaerophilic conditions and count colonies to determine CFU/stomach.[3]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Clarithromycin action and host inflammatory response.
Caption: General experimental workflow for in vivo Clarithromycin efficacy testing.
References
- 1. Clarithromycin. A review of its efficacy in the treatment of respiratory tract infections in immunocompetent patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacodynamic Assessment of Clarithromycin in a Murine Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacodynamic evaluation of clarithromycin in comparison to erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo influence of adjunct clarithromycin on the treatment of mucoid Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactobacillus gasseri OLL2716 as a probiotic in clarithromycin-resistant Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of clarithromycin against Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of clarithromycin alone and in combination in a murine model of Mycobacterium kansasii infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models and Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Animal Models and Helicobacter pylori Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of the Immunomodulatory Effects of Clarithromycin Lactobionate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clarithromycin (B1669154), a macrolide antibiotic, is recognized for its immunomodulatory properties beyond its antimicrobial activity. These effects are clinically relevant in the management of chronic inflammatory diseases. Clarithromycin lactobionate (B10762962), the lactobionate salt of clarithromycin, is a formulation used for intravenous administration. Understanding its impact on immune cells is crucial for elucidating its therapeutic mechanisms and exploring new clinical applications. These application notes provide detailed protocols for in vitro cell culture assays to characterize the immunomodulatory effects of clarithromycin lactobionate on key immune cell functions, including cytokine production, T-cell proliferation, and macrophage activity, as well as its influence on crucial signaling pathways.
Immunomodulatory Profile of Clarithromycin
Clarithromycin has been shown to exert a range of immunomodulatory effects on various immune cells. These effects are often concentration-dependent and can vary based on the cell type and stimulus.
Effects on Cytokine Production:
Clarithromycin has been demonstrated to modulate the production of several key pro-inflammatory and anti-inflammatory cytokines. In human monocytes and peripheral blood mononuclear cells (PBMCs), clarithromycin can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] This suppression is often observed in response to stimuli like lipopolysaccharide (LPS).[1]
Effects on T-Cell Function:
Clarithromycin can also influence T-cell activity. It has been reported to suppress T-cell proliferation, which may contribute to its anti-inflammatory effects in T-cell-mediated inflammatory conditions.[2] This inhibition can be associated with a reduction in the production of T-cell growth factors like Interleukin-2 (IL-2).
Effects on Macrophage Function:
The impact of clarithromycin on macrophages is multifaceted. It has been shown to stimulate macrophage phagocytosis and chemotaxis at certain concentrations.[3] This suggests that clarithromycin can enhance the bacterial clearance capacity of these innate immune cells.
Data Presentation: Summary of Clarithromycin's Immunomodulatory Effects
The following tables summarize the reported effects of clarithromycin on various immunological parameters. The specific quantitative effects can vary depending on the experimental conditions.
Table 1: Effect of Clarithromycin on Cytokine Production
| Cytokine | Cell Type | Stimulus | Observed Effect | Reference |
| TNF-α | Human Monocytes/PBMCs | LPS, SEA | Decrease | [1][4] |
| IL-1α/β | Human Monocytes | LPS | Decrease | [1] |
| IL-6 | Human Monocytes | LPS | Decrease | [1][5] |
| IL-8 | Human Bronchial Epithelial Cells | P. aeruginosa flagellin | Initial Decrease | |
| IL-10 | Human Monocytes | LPS | Variable (Increase/Decrease) | [1] |
| GM-CSF | Human Monocytes | LPS | Decrease | [1] |
LPS: Lipopolysaccharide; SEA: Staphylococcal enterotoxin A
Table 2: Effect of Clarithromycin on Immune Cell Functions
| Assay | Cell Type | Observed Effect | Reference |
| Cell Proliferation | T-cells | Decrease | [2][6] |
| Phagocytosis | Macrophages (J774.1) | Increase | [3] |
| Chemotaxis | Macrophages (J774.1) | Increase | [3] |
| Respiratory Burst | Human Eosinophils, Neutrophils | Decrease | [7] |
Table 3: Effect of Clarithromycin on Signaling Pathways
| Signaling Pathway | Target Protein | Cell Type | Observed Effect | Reference |
| NF-κB | p65 nuclear translocation | U-937, Jurkat, A549, PBMCs | Inhibition | [4][8] |
| MAPK | ERK1/2 phosphorylation | NHBE cells | Inhibition | [6] |
| MAPK | p38 phosphorylation | NCI-H292 cells | Inhibition (via MKP-1 induction) | [9] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to evaluate the immunomodulatory effects of this compound.
Protocol 1: Evaluation of Cytokine Production in Human PBMCs
This protocol details the measurement of cytokine production by human Peripheral Blood Mononuclear Cells (PBMCs) in response to stimulation and treatment with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Mononuclear Cell Enrichment Cocktail or Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution (dissolved in sterile water or DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-10
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation with Ficoll-Paque or an equivalent method.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Clarithromycin Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the clarithromycin solutions to the respective wells to achieve final concentrations ranging from 1 to 100 µg/mL. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for drug uptake.
-
Stimulation: Prepare a working solution of LPS at 200 ng/mL in complete RPMI-1640 medium. Add 50 µL of the LPS solution to each well (final concentration of 50 ng/mL), except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-10 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: T-Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on T-cell proliferation using a colorimetric assay such as the MTT assay.
Materials:
-
Human T-cells (isolated from PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
T-Cell Isolation: Isolate T-cells from PBMCs using a pan-T cell isolation kit.
-
Cell Seeding: Resuspend the purified T-cells in complete RPMI-1640 medium and adjust the concentration to 2 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Clarithromycin Treatment: Add 50 µL of serially diluted this compound to the wells to achieve final concentrations ranging from 1 to 100 µg/mL. Include a vehicle control.
-
Stimulation: Add 50 µL of PHA (final concentration 5 µg/mL) or a combination of plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Protocol 3: Macrophage Phagocytosis Assay
This protocol outlines a method to evaluate the effect of this compound on the phagocytic activity of a macrophage cell line (e.g., J774.1 or RAW 264.7) using fluorescently labeled particles.
Materials:
-
Macrophage cell line (e.g., J774.1 or RAW 264.7)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound stock solution
-
Fluorescently labeled latex beads or zymosan particles
-
Trypan Blue solution
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Clarithromycin Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µg/mL).[3] Include a vehicle control.
-
Incubation: Incubate the cells with clarithromycin for 4 hours at 37°C in a 5% CO2 incubator.[3]
-
Phagocytosis Induction: Add fluorescently labeled particles to each well at a particle-to-cell ratio of approximately 10:1.
-
Incubation for Phagocytosis: Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: Add Trypan Blue solution (0.25 mg/mL in PBS) to each well for 5-10 minutes to quench the fluorescence of non-internalized particles.
-
Washing: Gently wash the cells three times with cold PBS to remove excess particles and Trypan Blue.
-
Data Acquisition:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and capture images. The number of internalized particles per cell can be quantified using image analysis software.
-
Plate Reader: Measure the fluorescence intensity of each well using a microplate reader.
-
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol provides a method to assess the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation status of key proteins.
Materials:
-
Immune cell line (e.g., A549, Jurkat, or PBMCs)
-
Appropriate cell culture medium
-
This compound stock solution
-
Stimulant (e.g., TNF-α or LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with this compound at desired concentrations for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for 30 minutes) to activate the signaling pathways of interest.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and perform densitometric analysis of the bands. Normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating the immunomodulatory effects of this compound.
Caption: Clarithromycin's inhibitory effect on the NF-κB signaling pathway.
Caption: Clarithromycin's modulation of the MAPK signaling pathway.
References
- 1. Effect of clarithromycin and azithromycin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful treatment of angioimmunoblastic T-cell lymphoma with clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of clarithromycin on macrophage functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of long-term, low-dose clarithromycin on T helper 2 cytokines, eosinophilic cationic protein and the 'regulated on activation, normal T cell expressed and secreted' chemokine in the nasal secretions of patients with nasal polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clarithromycin Delays Progression of Bronchial Epithelial Cells from G1 Phase to S Phase and Delays Cell Growth via Extracellular Signal-Regulated Protein Kinase Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of clarithromycin on inflammatory cell mediator release and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clarithromycin inhibits NF-kappaB activation in human peripheral blood mononuclear cells and pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clarithromycin inhibits TNF-α-induced MUC5AC mucin gene expression via the MKP-1-p38MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Determination of Clarithromycin in Pharmaceutical Tablets
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Clarithromycin in pharmaceutical tablet formulations. The described isocratic reverse-phase HPLC method is simple, precise, and accurate, making it suitable for routine quality control analysis. The method utilizes a C18 column with UV detection, providing excellent separation and quantification of Clarithromycin.
Introduction
Clarithromycin is a macrolide antibiotic used to treat a variety of bacterial infections. It functions by inhibiting protein synthesis in susceptible bacteria. Accurate and reliable analytical methods are crucial for the quality control of Clarithromycin in pharmaceutical dosage forms to ensure their safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of Clarithromycin in tablets using a validated HPLC method.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.1 M Potassium Dihydrogen Orthophosphate Buffer (pH 6.0) : Acetonitrile (B52724) (50:50, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
2.2. Reagents and Materials
-
Clarithromycin reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Clarithromycin tablets (e.g., 250 mg or 500 mg)
2.3. Preparation of Solutions
2.3.1. Mobile Phase Preparation
-
0.1 M Potassium Dihydrogen Orthophosphate Buffer (pH 6.0): Dissolve 13.6 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with orthophosphoric acid.
-
Mobile Phase: Mix the 0.1 M potassium dihydrogen orthophosphate buffer (pH 6.0) and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.
2.3.2. Standard Stock Solution Preparation (1000 µg/mL)
Accurately weigh about 100 mg of Clarithromycin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
2.3.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 50 µg/mL to 150 µg/mL.
2.4. Sample Preparation
-
Weigh and finely powder not fewer than 20 Clarithromycin tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Clarithromycin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 100 µg/mL).
Method Validation Summary
The described method has been validated according to ICH guidelines, and the key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.04 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.12 µg/mL |
| Specificity | No interference from common excipients |
Experimental Workflow
The overall experimental workflow for the analysis of Clarithromycin in pharmaceutical tablets is depicted in the following diagram.
Caption: Workflow for HPLC analysis of Clarithromycin tablets.
Detailed Protocols
Protocol 1: Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of Clarithromycin reference standard.
-
Quantitatively transfer the standard to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
-
Working Standard Solutions:
-
Pipette appropriate volumes of the Standard Stock Solution into separate volumetric flasks.
-
Dilute with the mobile phase to obtain concentrations of 50, 75, 100, 125, and 150 µg/mL.
-
Protocol 2: Preparation of Sample Solution
-
Determine the average weight of 20 Clarithromycin tablets.
-
Grind the tablets into a fine, uniform powder using a mortar and pestle.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Clarithromycin.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase.
-
Sonicate the flask for 15 minutes to ensure complete extraction of Clarithromycin.
-
Allow the flask to cool to ambient temperature.
-
Dilute to the 100 mL mark with the mobile phase and mix well.
-
Withdraw approximately 10 mL of the solution and filter it through a 0.45 µm PVDF syringe filter into a clean vial, discarding the initial 2-3 mL.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to achieve a theoretical concentration of 100 µg/mL.
Protocol 3: HPLC System Operation and Analysis
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Perform five replicate injections of a working standard solution (e.g., 100 µg/mL) to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions in duplicate.
-
After the analysis, flush the column with a mixture of acetonitrile and water (e.g., 80:20 v/v) for at least 30 minutes before storing.
Data Analysis and Calculation
-
Record the peak areas of the Clarithromycin peak in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the Clarithromycin working standard solutions.
-
Determine the concentration of Clarithromycin in the sample solution from the calibration curve using linear regression.
-
Calculate the amount of Clarithromycin in the tablet using the following formula:
Amount of Clarithromycin (mg/tablet) = (C × D × A) / W
Where:
-
C = Concentration of Clarithromycin in the final sample solution (µg/mL) from the calibration curve
-
D = Dilution factor of the sample solution
-
A = Average tablet weight (mg)
-
W = Weight of the tablet powder taken for analysis (mg)
-
Conclusion
The HPLC method described in this application note is a reliable and efficient technique for the routine quality control analysis of Clarithromycin in pharmaceutical tablets. The method is specific, accurate, precise, and linear over the specified concentration range. The short run time allows for a high throughput of samples.
References
Preparation of Clarithromycin lactobionate for injection and intravenous administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and intravenous administration of Clarithromycin (B1669154) lactobionate (B10762962) for injection. The information is intended to guide researchers and professionals in the proper handling, formulation, and quality control of this macrolide antibiotic for parenteral use.
Introduction
Clarithromycin is a semi-synthetic macrolide antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Due to its poor aqueous solubility, the lactobionate salt of clarithromycin is utilized for intravenous formulations.[1] This document outlines the essential procedures for the preparation, administration, and quality assessment of Clarithromycin lactobionate for injection.
Physicochemical Properties and Formulation
This compound is supplied as a sterile, white to off-white lyophilized powder for reconstitution.[2][3][4] The formulation leverages lactobionic acid to significantly enhance the water solubility of clarithromycin, making it suitable for intravenous administration.[1]
Table 1: Formulation and Physicochemical Properties
| Parameter | Value/Specification | Source(s) |
| Active Ingredient | Clarithromycin (as this compound) | [2][3][4] |
| Excipient | Lactobionic acid (for salt formation and pH adjustment) | [1] |
| Appearance | White to off-white lyophilized cake or powder | [3][4] |
| pH of Reconstituted Solution | To be adjusted during manufacturing, typically between 5.0 and 6.5 for stability | [1] |
| Final Concentration for Infusion | Approximately 2 mg/mL | [3][5][6] |
Experimental Protocols
Protocol for Reconstitution and Dilution of this compound for Injection
This protocol details the two-step process for preparing a 500 mg vial of this compound for intravenous infusion.[5][6][7]
Materials:
-
One 500 mg vial of this compound lyophilized powder
-
10 mL Sterile Water for Injection (WFI)
-
250 mL infusion bag of a compatible diluent (see Table 2)
-
Sterile syringes and needles
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
Step 1: Reconstitution
-
Inspect the vial of this compound for any defects.
-
Aseptically withdraw 10 mL of Sterile Water for Injection into a sterile syringe.
-
Inject the 10 mL of WFI into the 500 mg vial of this compound.
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear.[2]
-
The concentration of the reconstituted solution is 50 mg/mL.[2]
Step 2: Dilution for Infusion
-
Aseptically withdraw the entire contents (10 mL) of the reconstituted this compound solution.
-
Inject the 10 mL of the reconstituted solution into a 250 mL infusion bag of a compatible diluent.
-
Gently mix the infusion bag to ensure homogeneity.
-
The final concentration of the infusion solution is approximately 2 mg/mL (500 mg in 260 mL total volume).[3][5][6]
-
Visually inspect the final solution for any particulate matter or discoloration before administration.
Table 2: Compatible Diluents for Intravenous Infusion
| Diluent |
| 0.9% Sodium Chloride |
| 5% Dextrose |
| 5% Dextrose in 0.3% Sodium Chloride |
| 5% Dextrose in 0.45% Sodium Chloride |
| 5% Dextrose in Ringer's Lactate Solution |
| Ringer's Lactate Solution |
Protocol for HPLC Analysis of this compound
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for the quantification of clarithromycin in the final injection solution.
Materials and Equipment:
-
HPLC system with a UV or electrochemical detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Clarithromycin reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid or sodium hydroxide (B78521) for pH adjustment
-
Mobile phase prepared as described in Table 4
-
Filtration apparatus for mobile phase and samples
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of clarithromycin reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the sample.
-
Preparation of Sample Solution: Dilute the final infusion solution of this compound with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 4.
-
Analysis: Inject the blank (mobile phase), standard solutions, and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the clarithromycin peak against the concentration of the standard solutions. Determine the concentration of clarithromycin in the sample solution from the calibration curve.
Data Presentation
Table 3: Stability of Reconstituted and Diluted Solutions
| Solution | Storage Temperature | Stability | Source(s) |
| Reconstituted Solution (50 mg/mL) | 2-8°C | 24 hours | [5] |
| Final Infusion Solution (~2 mg/mL) | 2-8°C | 24 hours | [5] |
| Final Infusion Solution (~2 mg/mL) | Room Temperature (25°C) | 6 hours |
Table 4: Comparative HPLC Method Parameters for Clarithromycin Analysis
| Parameter | Method 1 | Method 2 |
| Column | Capcell Pak C18 (150 mm × 4.6 mm, 5 µm) | MZ-C8 (125 mm x 4.0 mm) |
| Mobile Phase | Acetonitrile: 0.035 M Potassium Dihydrogen Phosphate (55:45, v/v) | Acetonitrile:Methanol:Potassium Dihydrogen Phosphate buffer (40:6:54, v/v) |
| pH | 4.4 | 7.5 |
| Flow Rate | 0.6 mL/min | 1.5 mL/min |
| Detector | UV at 210 nm | Amperometric |
| Injection Volume | 20 µL | 30 µL |
| Run Time | ~6 min | < 6 min |
Source: Method 1, Method 2[9]
Table 5: Dosage and Administration Guidelines
| Parameter | Guideline | Source(s) |
| Standard Adult Dose | 1.0 gram daily, divided into two 500 mg doses | [3][4][6] |
| Administration Route | Intravenous infusion only | [2][3][4] |
| Infusion Time | 60 minutes | [5][6][7] |
| Renal Impairment (CrCl < 30 mL/min) | Dose should be reduced by half | [3][4][6] |
Quality Control Specifications
Table 6: Quality Control Parameters for this compound for Injection
| Parameter | Specification |
| Appearance of Lyophilized Powder | White to off-white cake or powder |
| Appearance of Reconstituted Solution | Clear, free from visible particulate matter |
| pH of Final Infusion Solution | Within a range that ensures stability and is suitable for intravenous administration |
| Assay (HPLC) | 90.0% - 110.0% of the labeled amount of clarithromycin |
| Related Substances/Degradation Products | Specific limits for known and unknown impurities |
| Bacterial Endotoxins | NMT 0.25 EU/mL |
| Sterility | Must meet compendial sterility requirements |
Source: General quality control principles for parenteral products.[10]
Mandatory Visualizations
Mechanism of Action of Clarithromycin
Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, which prevents the translocation of peptides and ultimately halts bacterial growth.
Caption: Mechanism of action of Clarithromycin.
Experimental Workflow for Preparation and Administration
The following diagram illustrates the sequential steps involved in the preparation and administration of this compound for injection.
Caption: Workflow for IV Clarithromycin preparation.
References
- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. medicines.org.uk [medicines.org.uk]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. emed.ie [emed.ie]
- 6. medicines.org.uk [medicines.org.uk]
- 7. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection: Application in Pharmacokinetic and Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaresort.wordpress.com [pharmaresort.wordpress.com]
Development of a Stable Lyophilization Cycle for Clarithromycin Lactobionate Powder: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clarithromycin (B1669154), a macrolide antibiotic, is effective against a broad spectrum of bacteria. However, its poor aqueous solubility presents a significant challenge for parenteral formulations. The formation of a lactobionate (B10762962) salt of clarithromycin enhances its water solubility, making it suitable for intravenous administration. To ensure long-term stability and shelf-life of the parenteral formulation, lyophilization, or freeze-drying, is the preferred manufacturing process. This application note provides a comprehensive guide to the development of a robust lyophilization cycle for clarithromycin lactobionate, ensuring a stable, readily reconstitutable, and efficacious final product.
The development of a successful lyophilization cycle is a scientifically driven process that relies on a thorough understanding of the thermal properties of the formulation.[1][2][3][4][5][6][7][8] Key to this is the determination of the critical temperatures: the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc).[1][2][9][10] Operating the primary drying phase below these temperatures is crucial to prevent the loss of the dried cake structure, which can compromise the stability and reconstitution of the final product.[1][2][9]
This document outlines the essential steps for formulation preparation, thermal characterization, lyophilization cycle development, and quality control of the lyophilized this compound powder.
Materials and Methods
Formulation Preparation
A sterile, injectable grade formulation of this compound should be prepared under aseptic conditions. A typical formulation may consist of:
| Component | Purpose | Example Concentration (w/v) |
| Clarithromycin | Active Pharmaceutical Ingredient (API) | 5% |
| Lactobionic Acid | Solubilizing agent to form the salt | q.s. to form the lactobionate salt |
| Mannitol (B672) | Bulking agent | 2-5% |
| Water for Injection (WFI) | Solvent | q.s. to final volume |
Protocol for Formulation Preparation:
-
Accurately weigh the required amounts of clarithromycin and lactobionic acid.
-
In an appropriate sterile vessel, dissolve the clarithromycin and lactobionic acid in a portion of the Water for Injection with continuous stirring until a clear solution is obtained.
-
Weigh and dissolve the mannitol in the solution.
-
Adjust the final volume with Water for Injection.
-
Filter the bulk solution through a 0.22 µm sterile filter.
-
Aseptically fill the solution into sterile glass vials. The fill volume should be carefully controlled to ensure uniform drying.
-
Partially insert sterile lyophilization stoppers into the vials.
Thermal Characterization
To design a rational lyophilization cycle, it is imperative to determine the critical thermal properties of the this compound formulation.
DSC is used to measure the heat flow associated with thermal transitions in the material as a function of temperature. The Tg' is identified as a step change in the heat capacity of the frozen sample.[7]
Experimental Protocol for DSC:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.
-
Hermetically seal 10-20 µL of the this compound solution in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the sample at room temperature.
-
Cool the sample to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold the sample at -70°C for 10 minutes to ensure complete freezing.
-
Heat the sample from -70°C to 25°C at a controlled rate (e.g., 5°C/min).
-
Analyze the resulting thermogram to determine the onset of the glass transition (Tg').
FDM allows for the direct visualization of the drying process of a small sample under vacuum and controlled temperature, enabling the determination of the collapse temperature.[4][11]
Experimental Protocol for FDM:
-
Place a small droplet (approximately 1-2 µL) of the this compound solution onto the FDM stage.
-
Cover the sample with a coverslip.
-
Cool the stage to a low temperature (e.g., -50°C) to freeze the sample.
-
Apply a vacuum to the sample chamber (e.g., 100 mTorr).
-
Slowly increase the stage temperature at a constant rate (e.g., 1°C/min).
-
Visually monitor the sample through the microscope for any signs of structural collapse at the sublimation front.
-
The temperature at which the first signs of collapse are observed is recorded as the onset of collapse temperature (Tc).
Lyophilization Cycle Development
The lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying. The parameters for each stage are determined based on the thermal characterization data.
The goal of the freezing stage is to solidify the water in the formulation into ice crystals. The rate of freezing can influence the ice crystal size and, consequently, the drying rate.
Freezing Protocol:
-
Load the filled vials into the lyophilizer.
-
Cool the shelves to a temperature below the freezing point of the formulation (e.g., -40°C) at a controlled rate (e.g., 1°C/min).
-
Hold the product at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete solidification.
In this stage, the frozen water is removed by sublimation under vacuum. The shelf temperature must be kept below the collapse temperature (Tc) of the formulation to maintain the structural integrity of the cake.
Primary Drying Protocol:
-
Reduce the chamber pressure to a setpoint (e.g., 100-200 mTorr).
-
Increase the shelf temperature to a value safely below the Tc (e.g., Tc - 5°C). The temperature of the product itself will be lower than the shelf temperature due to evaporative cooling.
-
Hold at this temperature and pressure until all the ice has sublimed. This can be monitored by pressure rise tests or by observing the product temperature approaching the shelf temperature.
The final stage of lyophilization removes the residual unfrozen water that is adsorbed to the solid matrix.
Secondary Drying Protocol:
-
After the completion of primary drying, gradually increase the shelf temperature to a higher value (e.g., 25-40°C) at a controlled rate (e.g., 0.2°C/min).
-
Maintain a low chamber pressure.
-
Hold at this temperature for a sufficient duration (e.g., 6-12 hours) to reduce the residual moisture content to the desired level (typically <2%).
Quality Control of Lyophilized Powder
The final lyophilized this compound powder should be subjected to a series of quality control tests to ensure its safety, efficacy, and stability.[9][12]
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | A uniform, white to off-white, intact cake. |
| Reconstitution Time | Manual or automated swirling with a specified diluent (e.g., Sterile Water for Injection).[5][6][13][14][15] | Complete dissolution within a specified time (e.g., < 60 seconds). The resulting solution should be clear and free from particulate matter. |
| Moisture Content | Karl Fischer Titration.[1][3][16][17][18] | Typically ≤ 2.0%. |
| pH of Reconstituted Solution | pH meter | Within a specified range (e.g., 6.0 - 7.5). |
| Assay (Clarithromycin content) | High-Performance Liquid Chromatography (HPLC) | 90.0% - 110.0% of the labeled amount. |
| Sterility | As per pharmacopeial methods. | Must be sterile. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) test | Within specified limits. |
Stability Studies
The stability of the lyophilized this compound powder should be evaluated under long-term and accelerated storage conditions as per ICH guidelines. Key stability-indicating parameters to monitor include appearance, reconstitution time, moisture content, pH, and assay.
Data Presentation
The following tables summarize the critical parameters for the development of a lyophilization cycle for this compound.
Table 1: Thermal Characterization Data (Hypothetical)
| Parameter | Method | Result |
| Glass Transition Temperature (Tg') | DSC | -32°C |
| Collapse Temperature (Tc) | FDM | -28°C |
Table 2: Proposed Lyophilization Cycle Parameters
| Stage | Parameter | Setpoint | Duration |
| Freezing | Shelf Temperature | -40°C | 3 hours |
| Cooling Rate | 1°C/min | - | |
| Primary Drying | Shelf Temperature | -33°C | ~48 hours |
| Chamber Pressure | 150 mTorr | - | |
| Secondary Drying | Shelf Temperature | 30°C | 10 hours |
| Ramping Rate | 0.2°C/min | - | |
| Chamber Pressure | 150 mTorr | - |
Visualizations
Caption: Experimental workflow for lyophilization cycle development.
Caption: Relationship between critical parameters in lyophilization.
Conclusion
The development of a stable lyophilized this compound powder is a systematic process that requires a thorough understanding of the formulation's physicochemical properties and the principles of freeze-drying. By carefully characterizing the thermal properties, particularly the glass transition and collapse temperatures, a rational and robust lyophilization cycle can be designed. This ensures the production of a high-quality, stable, and efficacious parenteral antibiotic product that meets all regulatory requirements. The protocols and guidelines presented in this application note provide a solid framework for researchers and drug development professionals to successfully develop a lyophilization cycle for this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pci.com [pci.com]
- 4. Unlocking Stability: The Crucial Role of Thermal Analysis in Lyophilization Temperature Optimization - TA Instruments [tainstruments.com]
- 5. LYOPHILIZATION - Lyo 101: Challenges & Solutions in Lyophilization Cycle Development [drug-dev.com]
- 6. pharm-int.com [pharm-int.com]
- 7. How To Optimize Lyophilization with Thermal Analysis - TA Instruments [tainstruments.com]
- 8. cphi-online.com [cphi-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophilization [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijrpr.com [ijrpr.com]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Pharmaceutical protein solids: drying technology, solid-state characterization and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]
Application of Clarithromycin Lactobionate in the Treatment of Respiratory Tract Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clarithromycin (B1669154), a macrolide antibiotic, is a well-established therapeutic agent for the management of respiratory tract infections. Its lactobionate (B10762962) salt is suitable for intravenous administration, offering a valuable option for hospitalized patients with moderate to severe infections. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with Clarithromycin lactobionate. It covers its mechanism of action, in vitro susceptibility, in vivo efficacy in preclinical models, and clinical applications, with a focus on its dual antimicrobial and immunomodulatory properties.
Mechanism of Action
Clarithromycin exerts its antimicrobial effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[1][2] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[2] A key feature of clarithromycin is its metabolism to an active metabolite, 14-hydroxyclarithromycin, which acts synergistically with the parent compound, particularly against Haemophilus influenzae.
Beyond its direct antibacterial activity, clarithromycin possesses significant anti-inflammatory and immunomodulatory effects. A primary mechanism for this is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway in pulmonary epithelial cells and immune cells.[1][2] By suppressing NF-κB activation, clarithromycin reduces the production of pro-inflammatory cytokines, such as TNF-α and interleukins, mitigating the excessive inflammatory response that can lead to lung injury in severe respiratory infections.[1]
Data Presentation
In Vitro Susceptibility of Common Respiratory Pathogens to Clarithromycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for clarithromycin against key bacterial pathogens associated with respiratory tract infections.
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae | - | - | - |
| (Penicillin-susceptible) | 0.06 | 0.12 | ≤0.015 - 0.5 |
| (Penicillin-resistant) | 0.06 | 16 | 0.03 - >256 |
| Haemophilus influenzae | 2.0 | 8.0 | 0.25 - 64 |
| Moraxella catarrhalis | 0.12 | 0.25 | 0.03 - 0.5 |
| Mycoplasma pneumoniae | - | - | ≤0.004 - 0.06 |
| Legionella pneumophila | 0.06 | 0.12 | 0.015 - 0.25 |
| Chlamydia pneumoniae | 0.03 | 0.12 | 0.008 - 0.25 |
Data compiled from multiple sources. MIC values can vary based on geographic location and testing methodology.
Clinical Efficacy of Clarithromycin in Community-Acquired Pneumonia (CAP)
This table presents a summary of clinical outcomes from studies evaluating clarithromycin in the treatment of CAP.
| Study Design | Comparator(s) | Clarithromycin Regimen | Clinical Success Rate (Clarithromycin) | Clinical Success Rate (Comparator) | Key Findings |
| Randomized, Double-Blind | Beta-lactam monotherapy | 500 mg orally twice daily (in combination with a beta-lactam) | 68% (Early clinical response) | 38% (Early clinical response) | Addition of clarithromycin to a beta-lactam significantly improves early clinical response and reduces inflammatory burden in hospitalized CAP patients.[3][4] |
| Systematic Review | Azithromycin (B1666446) + Beta-lactam | 500 mg twice daily (oral or IV) + Beta-lactam | 75.42% | 87.55% | Azithromycin combination showed a higher overall success rate, but the clarithromycin combination was associated with a shorter hospital stay.[5][6] |
| Observational, Propensity-matched | Intravenous Clarithromycin | 500 mg orally twice daily | 85.4% (30-day survival) | 83.2% (30-day survival) | No significant difference in 30-day mortality between oral and intravenous clarithromycin in moderate to severe CAP where the oral route is not compromised.[7][8] |
| Randomized, Multicenter | Ampicillin (B1664943) | 500 mg twice daily | 97% | 97% | Clarithromycin is as effective as ampicillin for the treatment of acute bacterial exacerbations of chronic bronchitis.[9] |
| Randomized, Multicenter | Amoxicillin-clavulanate | 500 mg twice daily | 89% | 100% | Clarithromycin is as effective as amoxicillin-clavulanate in the treatment of acute maxillary sinusitis.[9] |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against respiratory pathogens using the broth microdilution method, following CLSI guidelines.
1. Preparation of Clarithromycin Stock Solution: a. Aseptically weigh the required amount of this compound powder. b. Dissolve the powder in a small volume of a suitable solvent (e.g., sterile deionized water or ethanol, depending on solubility). c. Bring the solution to the final desired volume with the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth with lysed horse blood for Streptococcus pneumoniae). d. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Preparation of Microdilution Plates: a. Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate. b. Add 50 µL of the clarithromycin stock solution to the first well of each row, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well containing the antibiotic.
3. Inoculum Preparation: a. From an 18-24 hour culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation: a. Inoculate each well of the microdilution plate with 50 µL of the diluted bacterial suspension. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae).
5. Interpretation of Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of clarithromycin that completely inhibits visible growth.[10][11][12][13]
Experimental workflow for broth microdilution MIC testing.
Protocol 2: Murine Model of Pneumococcal Pneumonia
This protocol describes the induction of pneumonia in mice with Streptococcus pneumoniae to evaluate the in vivo efficacy of this compound.[14][15][16][17]
1. Animal Model and Housing: a. Use 6-8 week old immunocompetent (e.g., BALB/c) or neutropenic mice, depending on the study objective. b. House animals in a specific pathogen-free facility with access to food and water ad libitum.
2. Bacterial Inoculum Preparation: a. Culture S. pneumoniae on blood agar (B569324) plates overnight at 37°C in a 5% CO₂ environment. b. Harvest the bacteria and suspend in sterile phosphate-buffered saline (PBS) or broth. c. Adjust the bacterial suspension to the desired concentration (e.g., 10⁶ - 10⁷ CFU per mouse).
3. Induction of Pneumonia: a. Anesthetize the mice with a suitable anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine). b. Administer the bacterial inoculum (typically 25-50 µL) via intranasal or intratracheal instillation.
4. This compound Administration: a. Prepare the desired concentration of this compound in a sterile vehicle (e.g., sterile water for injection). b. At a predetermined time post-infection (e.g., 4-18 hours), administer this compound via the desired route (e.g., intravenous, subcutaneous, or oral gavage). Dosing regimens can be varied to mimic human pharmacokinetics (e.g., 150 mg/kg twice daily in mice can be representative of 500 mg twice daily in humans).[15]
5. Assessment of Efficacy: a. Bacterial Load in Lungs: At specific time points post-treatment (e.g., 24, 48 hours), euthanize a subset of mice. Aseptically remove the lungs, homogenize in sterile PBS, and perform serial dilutions for quantitative culture on blood agar plates to determine the CFU/lung.[14][18] b. Survival Studies: Monitor a cohort of treated and untreated mice for a defined period (e.g., 7-10 days) and record survival rates.[19] c. Histopathology: Collect lung tissue, fix in formalin, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation and lung injury. d. Cytokine Analysis: Collect bronchoalveolar lavage (BAL) fluid to measure the levels of pro-inflammatory and anti-inflammatory cytokines using ELISA or other immunoassays.
Workflow for in vivo efficacy testing in a murine pneumonia model.
Protocol 3: Clinical Trial Design for Community-Acquired Pneumonia
This outlines a general framework for a randomized, controlled clinical trial to evaluate the efficacy and safety of intravenous this compound in hospitalized patients with community-acquired pneumonia.
1. Study Design: a. Randomized, double-blind, multicenter, non-inferiority or superiority trial. b. Comparator arm: Standard-of-care antibiotic therapy (e.g., a beta-lactam antibiotic).
2. Patient Population: a. Inclusion criteria: Adult patients hospitalized with a clinical diagnosis of CAP, evidence of systemic inflammation (e.g., fever, elevated white blood cell count), and radiological confirmation of pneumonia. b. Exclusion criteria: Known hypersensitivity to macrolides, severe immunosuppression, pregnancy, or lactation.[20]
3. Intervention: a. Investigational arm: Intravenous this compound (e.g., 500 mg every 12 hours) in combination with a beta-lactam. b. Control arm: Placebo in combination with a beta-lactam.
4. Endpoints: a. Primary endpoint: Clinical response at a specific time point (e.g., 72-96 hours after initiation of therapy), defined by a composite of improvement in signs and symptoms of pneumonia. An early clinical response endpoint is increasingly used.[3][4] b. Secondary endpoints: i. All-cause mortality at 30 days. ii. Time to clinical stability. iii. Length of hospital stay. iv. Microbiological response (eradication of the causative pathogen). v. Changes in inflammatory biomarkers (e.g., C-reactive protein, procalcitonin). vi. Incidence of adverse events.
5. Statistical Analysis: a. Sample size calculation based on the primary endpoint and the non-inferiority or superiority margin. b. Efficacy analysis performed on the intent-to-treat (ITT) and per-protocol (PP) populations. c. Safety analysis to include all patients who received at least one dose of the study drug.
Signaling Pathway Modulation
Clarithromycin's anti-inflammatory effects are, in large part, mediated through the inhibition of the NF-κB signaling pathway. In respiratory epithelial cells, inflammatory stimuli such as bacterial products or cytokines activate this pathway, leading to the transcription of genes encoding pro-inflammatory mediators. Clarithromycin can interfere with this cascade, although the exact molecular target is still under investigation. It is thought to act downstream of IκBα degradation, potentially affecting the nuclear translocation or DNA binding of NF-κB subunits.[1][2]
Clarithromycin's inhibition of the NF-κB signaling pathway.
References
- 1. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clarithromycin inhibits NF-kappaB activation in human peripheral blood mononuclear cells and pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. linksmedicus.com [linksmedicus.com]
- 4. Add-on clarithromycin improves community-acquired pneumonia outcomes | springermedicine.com [springermedicine.com]
- 5. Comparative efficacy of azithromycin versus clarithromycin in combination with beta-lactams to treat community-acquired pneumonia in hospitalized patients: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of azithromycin versus clarithromycin in combination with beta-lactams to treat community-acquired pneumonia in hospitalized patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral versus intravenous clarithromycin in moderate to severe community-acquired pneumonia: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Pharmacodynamic Assessment of Clarithromycin in a Murine Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic assessment of clarithromycin in a murine model of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of pulsatile amoxicillin and clarithromycin dosing alone and in combination in a murine pneumococcal pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. journals.asm.org [journals.asm.org]
- 20. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols: Clarithromycin Lactobionate in Multiple Myeloma Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clarithromycin (B1669154) lactobionate (B10762962) in combination therapy for multiple myeloma. This document summarizes key clinical trial data, outlines detailed experimental protocols for investigating its mechanisms of action, and provides visual representations of the relevant signaling pathways.
Introduction
Clarithromycin, a macrolide antibiotic, has demonstrated significant anti-myeloma activity when used in combination with other therapeutic agents. Its proposed mechanisms of action include the inhibition of autophagy and immunomodulatory effects, such as the suppression of key myeloma growth factors like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These application notes are intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of clarithromycin in multiple myeloma.
Quantitative Data from Clinical Trials
The following tables summarize the efficacy of clarithromycin-containing combination therapies in patients with multiple myeloma, as reported in various clinical trials.
Table 1: Efficacy of Clarithromycin, Lenalidomide (B1683929), and Dexamethasone (B1670325) (BiRd/C-Rd) Regimens
| Trial/Study | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) or better | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Retrospective Analysis (Rd-refractory)[1] | Relapsed/Refractory MM | 24 | 41.7% (≥PR) | 4.2% (CR) | 4 months | 25 months |
| Phase III GEM-CLARIDEX (C-Rd vs. Rd)[2] | Transplant-ineligible Newly Diagnosed MM | 286 | Not Reported | 22.6% | 23 months | Not Reported |
| T-BiRD (Thalidomide, Clarithromycin, Lenalidomide, Dexamethasone)[3] | Newly Diagnosed MM | 26 | 80% | Not Reported | 35.6 months | 4-year rate: 74.9% |
Table 2: Efficacy of Clarithromycin, Pomalidomide, and Dexamethasone (ClaPd) Regimen
| Trial/Study | Patient Population | N | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or better | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase 2 Study[4] | Relapsed/Refractory MM | 120 | 60% | 23% | 7.7 months | 19.2 months |
Table 3: Efficacy of Clarithromycin in Bortezomib-Based Regimens
| Trial/Study | Patient Population | N | VGPR or better after induction | Notes |
| Randomized Placebo-Controlled Phase II (VCD + Clarithromycin)[5] | Newly Diagnosed MM (transplant-eligible) | 58 | 44.4% (Clarithromycin arm) vs. 51.6% (Placebo arm) | Study prematurely stopped due to adverse events. No significant difference in response. |
Experimental Protocols
The following are generalized protocols for key experiments to investigate the mechanisms of action of clarithromycin in multiple myeloma. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Assessment of Autophagy Inhibition by Western Blot
This protocol describes how to assess the effect of clarithromycin on the autophagy markers LC3-II and p62 in multiple myeloma cell lines. An accumulation of both proteins is indicative of autophagy inhibition.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, IM-9)
-
Clarithromycin
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture multiple myeloma cells to the desired density.
-
Treat cells with varying concentrations of clarithromycin (e.g., 50 μM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 2: Measurement of Cytokine Secretion by ELISA
This protocol outlines the measurement of IL-6 and TNF-α secreted by multiple myeloma cells or co-cultured stromal cells after treatment with clarithromycin.
Materials:
-
Multiple myeloma cell lines and/or bone marrow stromal cells
-
Clarithromycin
-
Cell culture medium
-
Human IL-6 and TNF-α ELISA kits
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with clarithromycin as described in Protocol 1.
-
For co-culture experiments, plate stromal cells and allow them to adhere before adding myeloma cells.
-
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge to remove any cells or debris.
-
-
ELISA Assay:
-
Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Briefly, this involves adding standards and samples to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of IL-6 and TNF-α in each sample based on the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by clarithromycin in multiple myeloma and the general experimental workflows.
Caption: Clarithromycin-mediated inhibition of autophagy in multiple myeloma cells.
Caption: Immunomodulatory effects of clarithromycin on the myeloma microenvironment.
Caption: A generalized workflow for in vitro investigation of clarithromycin.
References
- 1. Clarithromycin overcomes resistance to lenalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide and dexamethasone with or without clarithromycin in patients with multiple myeloma ineligible for autologous transplant: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide, clarithromycin, lenalidomide and dexamethasone therapy in newly diagnosed, symptomatic multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 study of clarithromycin, pomalidomide, and dexamethasone in relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized placebo-controlled phase II study of clarithromycin or placebo combined with VCD induction therapy prior to high-dose melphalan with stem cell support in patients with newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enantiomeric Separation of Basic Drugs Using Clarithromycin Lactobionate in Capillary Electrophoresis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separation is a critical aspect of drug development and analysis, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, low sample consumption, and operational simplicity. The choice of a suitable chiral selector is paramount for achieving successful enantiomeric resolution. Macrocyclic antibiotics, such as clarithromycin (B1669154), have shown great promise as effective chiral selectors in CE.[1][2] This document provides detailed application notes and protocols for the use of clarithromycin lactobionate (B10762962), a salt of clarithromycin with enhanced aqueous solubility, for the enantiomeric separation of various basic drugs.[1][3]
Clarithromycin lactobionate offers several advantages as a chiral selector, including high solubility in common background electrolytes (BGEs), low viscosity of the resulting solutions, and minimal UV absorbance, which prevents interference with the detection of analytes.[1] These characteristics contribute to robust and reproducible enantiomeric separations.
Principle of Chiral Recognition
The enantiomeric separation of basic drugs using this compound in CE is based on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte.[4][5] The different stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. The chiral recognition mechanism is a multifactorial process involving a combination of intermolecular interactions.[2][6][7]
The primary interaction is believed to be an electrostatic attraction between the protonated basic drug (analyte) and the negatively charged lactobionate counter-ion of the chiral selector. Secondary interactions, which are crucial for chiral discrimination, include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The complex three-dimensional structure of the clarithromycin molecule, with its multiple chiral centers and functional groups, provides the necessary environment for these selective interactions to occur.
Caption: Chiral recognition and separation process.
Optimized Experimental Conditions
Systematic investigation has revealed that several experimental parameters significantly influence the migration times and enantioseparation of basic drugs.[1][2] These include the concentration of the chiral selector, the composition and pH of the background electrolyte (BGE), the type and concentration of organic modifier, and the applied voltage.[1] The following table summarizes the optimized conditions for the successful enantiomeric separation of a range of basic drugs.
| Parameter | Optimized Condition |
| Chiral Selector | This compound (CL) |
| CL Concentration | 60 mM |
| Background Electrolyte | 12.5 mM Borax Buffer |
| BGE pH | 7.3 - 7.5 |
| Organic Modifier | 50% v/v Methanol (B129727) |
| Applied Voltage | 20 kV |
Table 1: Optimized experimental parameters for the enantiomeric separation of basic drugs using this compound in CE.[1][2]
Applications: Enantioseparation of Basic Drugs
This compound has been successfully employed for the excellent enantiomeric separation of several basic drugs, including beta-blockers and other cardiovascular agents.[1] Partial resolution has also been achieved for other compounds.
| Drug | Achieved Separation |
| Metoprolol | Excellent |
| Atenolol | Excellent |
| Propranolol | Excellent |
| Bisoprolol | Excellent |
| Esmolol | Excellent |
| Ritodrine | Excellent |
| Amlodipine | Excellent |
| Labetalol | Partial |
| Nefopam | Partial |
Table 2: Summary of basic drugs enantiomerically separated using this compound as a chiral selector.[1]
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the enantiomeric separation of basic drugs using this compound in a capillary electrophoresis system.
1. Materials and Reagents
-
This compound
-
Boric acid
-
Sodium tetraborate (B1243019) (Borax)
-
Methanol (HPLC grade)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
-
Racemic standards of the basic drugs of interest
-
Fused-silica capillary
2. Instrument and Apparatus
-
Capillary Electrophoresis (CE) system equipped with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length dependent on instrument)
-
pH meter
-
Sonicator
-
Vortex mixer
-
Microcentrifuge
3. Preparation of Solutions
-
Background Electrolyte (BGE) - 12.5 mM Borax Buffer with 50% Methanol:
-
Weigh the appropriate amount of sodium tetraborate (Borax) to prepare a 25 mM aqueous solution.
-
Dissolve the Borax in deionized water.
-
Adjust the pH to the desired range (7.3 - 7.5) using a boric acid solution or sodium hydroxide solution.
-
In a separate volumetric flask, mix equal volumes of the 25 mM Borax buffer and methanol to obtain the final BGE with 12.5 mM Borax and 50% v/v methanol.
-
-
Chiral Selector Solution (60 mM this compound in BGE):
-
Weigh the calculated amount of this compound.
-
Dissolve the this compound directly into the prepared BGE.
-
Use a vortex mixer and sonicator to ensure complete dissolution.
-
-
Sample Solutions:
-
Prepare stock solutions of the racemic drug standards in a suitable solvent (e.g., methanol or water).
-
Dilute the stock solutions with the BGE to the desired working concentration (e.g., 0.1 - 1 mg/mL).
-
4. Capillary Conditioning
-
Before the first use, and at the beginning of each day, condition the new capillary by flushing sequentially with:
-
1 M Sodium hydroxide (20 min)
-
Deionized water (10 min)
-
0.1 M Hydrochloric acid (10 min)
-
Deionized water (10 min)
-
Running BGE (20 min)
-
-
Between runs, flush the capillary with the BGE for a shorter duration (e.g., 2-5 min) to ensure reproducibility.
5. Electrophoretic Procedure
-
Fill the CE instrument vials with the prepared BGE and the chiral selector solution.
-
Place the sample vial in the autosampler.
-
Set the instrument parameters:
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C (or as optimized)
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds) or electrokinetic injection.
-
Detection Wavelength: As appropriate for the analyte (e.g., 214 nm).
-
-
Run the separation.
-
After the analysis, flush the capillary with the BGE.
Caption: Capillary electrophoresis experimental workflow.
Data Analysis
The enantiomeric separation is evaluated by calculating the resolution (Rs) between the two enantiomer peaks. The resolution can be calculated using the following formula:
Rs = 2(t₂ - t₁) / (w₁ + w₂)
Where:
-
t₁ and t₂ are the migration times of the two enantiomers.
-
w₁ and w₂ are the peak widths at the base of the two enantiomers.
A resolution value of 1.5 or greater indicates baseline separation.
Conclusion
This compound serves as a highly effective chiral selector for the enantiomeric separation of a variety of basic drugs in capillary electrophoresis. Its favorable physicochemical properties and strong chiral recognition capabilities enable the development of robust and efficient analytical methods. The provided protocols and optimized conditions offer a solid foundation for researchers and scientists in the pharmaceutical industry to implement this technique for routine chiral analysis and quality control. Further optimization of the experimental parameters may be necessary for specific applications and for the separation of other basic drug compounds.
References
- 1. Evaluation of this compound as a novel chiral selector for enantiomeric separation of basic drugs in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound as a novel chiral selector for enantiomeric separation of basic drugs in capi… [ouci.dntb.gov.ua]
- 3. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. mdpi.com [mdpi.com]
- 7. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of a Topical Cream Formulation with Clarithromycin Lactobionate
Introduction
Clarithromycin (B1669154) is a macrolide antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria, making it a candidate for treating skin and soft tissue infections.[1][2][3] The lactobionate (B10762962) salt of clarithromycin is utilized to enhance its aqueous solubility, a crucial factor for incorporation into topical formulations.[4][5][6] These application notes provide a comprehensive guide for researchers and formulation scientists on developing and evaluating a topical cream containing Clarithromycin lactobionate. The focus is on the formulation strategy, in vitro performance testing, and the potential anti-inflammatory mechanism of action.
Target Audience: Researchers, scientists, and drug development professionals.
Physicochemical Properties and Formulation Rationale
Clarithromycin itself is practically insoluble in water.[7] The use of its lactobionate salt significantly improves solubility, which is advantageous for creating a stable and effective topical product.[4][6]
1.1. Properties of Clarithromycin and its Lactobionate Salt
| Property | Clarithromycin Base | This compound | Reference |
| Appearance | White or almost white, crystalline powder | White or almost white powder | [7] |
| Solubility in Water | Practically insoluble (~0.33 mg/mL) | Soluble; used to increase water solubility for parenteral and other liquid formulations | [4][6][7] |
| Solubility in Solvents | Soluble in acetone (B3395972) and methylene (B1212753) chloride; slightly soluble in methanol | Soluble in DMSO and dimethylformamide (~20 mg/mL) | [5][7] |
| Mechanism of Action | Macrolide antibiotic, inhibits bacterial protein synthesis | Same as base | [1][2] |
| Therapeutic Use | Respiratory, skin, and soft tissue infections | Used in formulations where higher aqueous solubility is required | [1][3] |
1.2. Rationale for Excipient Selection
The development of a stable and effective topical cream requires careful selection of excipients that ensure drug solubility, stability, and skin penetration.
-
Solvent/Penetration Enhancer: A co-solvent that can dissolve this compound and enhance its penetration into the skin is crucial. Diethylene glycol monoethyl ether (e.g., Transcutol®) is an excellent choice due to its high solubilizing capacity for both hydrophilic and lipophilic drugs and its proven skin penetration enhancement properties.[1]
-
Cream Base: An oil-in-water (O/W) vanishing cream base (e.g., Pentravan®) is suitable as it is non-greasy and has good aesthetic properties. Such bases often contain a liposomal matrix that can improve the skin penetration of active ingredients.[1]
-
Antioxidant: Clarithromycin can be sensitive to oxidative conditions.[1] The inclusion of an antioxidant like ascorbic acid helps maintain the chemical stability of the drug in the formulation.
-
pH Adjustment: Clarithromycin is more stable and active at a neutral or slightly alkaline pH.[1] The pH of the final formulation should be adjusted to approximately 7.3 ± 0.2 to optimize both stability and pharmacological activity.[1]
Experimental Protocols
2.1. Formulation of 1% w/w this compound Cream
This protocol describes the preparation of a 100g batch of a 1% Clarithromycin topical cream.
Table 2: Sample Formulation for 1% Clarithromycin Cream
| Ingredient | Quantity (for 100 g) | Purpose |
| This compound | 1.49 g (equivalent to 1 g of Clarithromycin base) | Active Pharmaceutical Ingredient |
| Diethylene Glycol Monoethyl Ether | 10.0 g | Solvent / Penetration Enhancer |
| Ascorbic Acid | 0.1 g | Antioxidant |
| O/W Cream Base (e.g., Pentravan®) | q.s. to 100 g | Vehicle |
| Sodium Hydroxide (B78521) Solution (1N) | q.s. to adjust pH | pH Modifier |
Protocol:
-
Drug Solubilization: Accurately weigh 1.49 g of this compound and 10.0 g of diethylene glycol monoethyl ether. Dissolve the drug in the solvent with gentle stirring until a clear solution is obtained.
-
Incorporation into Base: Transfer the drug solution into a suitable mixing vessel. Gradually add the O/W cream base while continuously mixing at a moderate speed until a homogenous cream is formed.
-
Antioxidant Addition: Dissolve 0.1 g of ascorbic acid in a minimal amount of purified water and add it to the cream with continuous mixing.
-
pH Adjustment: Measure the pH of the cream. Adjust the pH to a target of 7.3 ± 0.2 using a 1N sodium hydroxide solution.
-
Homogenization: Homogenize the final formulation to ensure uniform consistency and particle size distribution.
-
Packaging: Package the cream in inert, airtight containers (e.g., Topitec® jars) and store at controlled room temperature, protected from light.
Workflow for Cream Formulation
Caption: Workflow for the preparation of the topical cream.
2.2. In Vitro Release Testing (IVRT)
IVRT is used to assess the rate at which the drug is released from the cream formulation. This is a critical quality control test and helps in comparing different formulations.[8][9][10][11]
Protocol using Franz Diffusion Cells:
-
Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber should be filled with a suitable receptor medium (e.g., phosphate-buffered saline pH 5.5 to mimic skin surface pH), ensuring no air bubbles are trapped.[12][13] The system should be maintained at 32°C ± 1°C.[12]
-
Membrane Mounting: Place a synthetic, inert membrane (e.g., nitrocellulose) between the donor and receptor chambers.[14]
-
Sample Application: Apply a finite dose (e.g., 300 mg) of the Clarithromycin cream uniformly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[12]
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time. The release rate (flux) is determined from the slope of the linear portion of the curve.
Workflow for In Vitro Release Testing (IVRT)
Caption: Experimental workflow for In Vitro Release Testing.
2.3. Antimicrobial Activity Assay
This assay determines the effectiveness of the formulated cream against relevant microorganisms.
Protocol using Agar (B569324) Well Diffusion Method:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 25923 or Cutibacterium acnes ATCC 6919) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of a suitable agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile borer.
-
Sample Application: Accurately weigh a specified amount of the Clarithromycin cream and place it into one of the wells. Use the cream base without the active drug as a negative control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for S. aureus; anaerobic conditions for C. acnes).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Table 3: Example Data for Antimicrobial Activity
| Formulation | Test Organism | Zone of Inhibition (mm) |
| 1% this compound Cream | S. aureus | 25 ± 2 |
| 1% this compound Cream | C. acnes | 22 ± 1.5 |
| Placebo Cream (Vehicle without drug) | S. aureus | 0 |
| Placebo Cream (Vehicle without drug) | C. acnes | 0 |
2.4. Stability Testing
Stability studies are conducted to determine the shelf-life of the product under various environmental conditions, following ICH guidelines.[15][16][17][18]
Protocol:
-
Batch Selection: Use at least three primary batches of the cream, packaged in the proposed commercial container.[17][18]
-
Storage Conditions: Store the batches under long-term, intermediate, and accelerated stability conditions.[16]
-
Testing Frequency: Test the samples at specified time points for various quality attributes.[16][18]
-
Parameters to Test:
-
Physical: Appearance, color, odor, phase separation, pH, viscosity.
-
Chemical: Assay of Clarithromycin, presence of degradation products.
-
Microbiological: Total microbial count, absence of specified pathogens.
-
Table 4: ICH Stability Testing Conditions and Schedule
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
A study on a 1% Clarithromycin cream showed it was stable for at least 90 days at refrigerated and room temperatures, and for 60 days at 40°C.[1][2][19]
Mechanism of Action: Anti-inflammatory Effects
Beyond its antimicrobial properties, Clarithromycin may exert anti-inflammatory effects, which is particularly relevant for inflammatory skin conditions like acne vulgaris.[20][21] Inflammation in acne is a complex process involving the activation of innate immune responses, often triggered by C. acnes.[22][23][24] A key pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20][25]
NF-κB Signaling Pathway in Skin Inflammation
NF-κB is a transcription factor that plays a central role in regulating the immune and inflammatory responses.[26] In skin cells like keratinocytes, stimuli such as bacteria or pro-inflammatory cytokines (e.g., TNF-α, IL-1) can activate the NF-κB pathway.[27][28] This activation leads to the transcription of genes encoding inflammatory mediators, including cytokines, chemokines, and adhesion molecules, which perpetuate the inflammatory cascade.
Caption: Simplified NF-κB signaling pathway in skin inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clarithromycin in the treatment of skin and skin structure infections: two multicenter clinical studies. Clarithromycin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS No 135326-55-5 [ahabiochem.com]
- 8. contractpharma.com [contractpharma.com]
- 9. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 10. IVRT and IVPT Services for Topical Drug Development | Vici Health Sciences [vicihealthsciences.com]
- 11. permegear.com [permegear.com]
- 12. alterlab.co.id [alterlab.co.id]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. snscourseware.org [snscourseware.org]
- 18. database.ich.org [database.ich.org]
- 19. Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assets.bmctoday.net [assets.bmctoday.net]
- 21. The Role of Inflammation in Acne Vulgaris [practicaldermatology.com]
- 22. Recent advances in understanding inflammatory acne: Deciphering the relationship between Cutibacterium acnes and Th17 inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. "Current concepts in acne pathogenesis: Pathways to inflammation" by Jerry KL Tan, Linda F. Stein Gold et al. [scholarlycommons.henryford.com]
- 25. researchgate.net [researchgate.net]
- 26. The two-faced NF-kappaB in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. altmeyers.org [altmeyers.org]
- 28. Skin manifestations of inborn errors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Clarithromycin lactobionate degradation in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clarithromycin (B1669154) lactobionate (B10762962), focusing on its degradation in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My Clarithromycin lactobionate solution is showing signs of degradation after acidification. What is the expected stability of Clarithromycin at low pH?
A1: Clarithromycin is known to be unstable in acidic conditions.[1][2] It is stable above pH 3, but degradation occurs at pH values below this.[1] The degradation follows pseudo-first-order kinetics.[1][3] For instance, at pH 2.0, approximately 25% degradation can be observed within 30 minutes, which increases to 70% at pH 1.5 within the same timeframe.[4][5] In a solution of 1 M HCl at 70°C, Clarithromycin can degrade by 60-90% within 24 hours.[]
Q2: What are the primary degradation products of Clarithromycin in an acidic environment?
A2: The primary degradation product of Clarithromycin in acidic conditions is 5-O-desosaminyl-6-O-methylerythronolide A, which is formed by the loss of the cladinose (B132029) sugar.[1][7] Another degradation product that can be formed is decladinosyl clarithromycin.[4] Under strongly acidic conditions, further degradation may occur.
Q3: I suspect my this compound has degraded. What analytical methods can I use to confirm this and quantify the remaining active compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to quantify Clarithromycin and its degradation products.[][8] Several HPLC methods have been developed with UV[8][9], electrochemical[8], or mass spectrometry (LC/MS) detection.[7] These methods can effectively separate the intact drug from its degradation products.
Troubleshooting Guide
Issue: Significant loss of this compound potency in my formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low pH of the solution | Measure the pH of your solution. Clarithromycin degradation is rapid below pH 3. | If the pH is below 3, consider adjusting it to a higher, more stable range (ideally above 4.8).[10] |
| Inappropriate solvent/buffer | Review the composition of your formulation. Certain excipients can create acidic microenvironments. | Use buffers with sufficient capacity to maintain a stable pH. Consider using excipients that protect the drug from acidic conditions. |
| High temperature during processing or storage | Review your experimental conditions. Elevated temperatures can accelerate degradation, especially in acidic environments. | If possible, perform acidic steps at reduced temperatures and store the formulation under refrigerated conditions. |
| Presence of oxidative agents | Clarithromycin can be sensitive to oxidizing conditions.[4][11] | If your formulation contains potential oxidizing agents, consider adding an antioxidant like ascorbic acid.[4][11] |
Quantitative Data Summary
The following table summarizes the degradation kinetics of Clarithromycin under different acidic conditions.
| pH | Temperature (°C) | Half-life (t½) | Degradation (%) | Time | Reference |
| 1.0 | 37 | 0.1 hours | - | - | [5] |
| 1.39 | 37 | 17 minutes | - | - | [3] |
| 1.5 | - | - | 70% | 30 minutes | [4][5] |
| 2.0 | 37 | 1.3 hours | 25% | 30 minutes | [4][5] |
| > 3 | 37 | Stable | Minimal | - | [1] |
| 1 M HCl | 70 | - | 60-90% | 24 hours | [] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 4.0 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).[]
-
Acidic Stress:
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
HPLC Analysis:
-
Inject the prepared sample into a validated stability-indicating HPLC system.
-
Use a suitable mobile phase, such as a mixture of acetonitrile and sodium dihydrogen phosphate (B84403) buffer (pH adjusted to 4.5).[10]
-
Detect the eluting peaks using a UV detector at 205 nm.[]
-
-
Data Analysis: Quantify the amount of undegraded Clarithromycin and any major degradation products by comparing their peak areas to those of a reference standard.
Protocol 2: HPLC Method for Quantification of Clarithromycin
This protocol describes a general HPLC method for the quantitative analysis of Clarithromycin.
-
Chromatographic System:
-
Column: Octadecylsilyl silica (B1680970) column (e.g., C18, 5 µm particle size).[]
-
Mobile Phase: A gradient mixture of Buffer A (e.g., 75% phosphate buffer) and Buffer B (e.g., 25% acetonitrile). The gradient can be programmed to decrease the concentration of Buffer A over time.[]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.[]
-
Injection Volume: 5 µL.[]
-
-
Standard Preparation: Prepare a series of standard solutions of Clarithromycin in the mobile phase over a suitable concentration range (e.g., 5-50 µg/mL) to generate a calibration curve.[8]
-
Sample Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of Clarithromycin in the samples by comparing the peak area with the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. LC/MS Analysis of Degradation Products of Clarithromycin [jcpu.cpu.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers? | MDPI [mdpi.com]
Technical Support Center: Optimizing Clarithromycin Lactobionate Injectable Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Clarithromycin (B1669154) lactobionate (B10762962) for injection.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for Clarithromycin lactobionate in an injectable formulation?
Clarithromycin is susceptible to degradation primarily through two main pathways:
-
Acid-catalyzed hydrolysis: Under acidic conditions (pH < 3), the cladinose (B132029) sugar moiety can be cleaved from the macrolide ring, leading to the formation of decladinosyl clarithromycin, which is inactive.[1][2]
-
Oxidation: The tertiary amine group on the desosamine (B1220255) sugar is susceptible to oxidation, which can lead to the formation of various degradation products.[3]
2. What is the optimal pH range for a stable this compound injectable formulation?
To ensure stability, the pH of the reconstituted solution should be maintained above 4.8.[4] Clarithromycin is more stable at a neutral pH and degrades rapidly in acidic conditions.[1][5] Formulations are often adjusted to a pH range of 4.5 to 6.5.[6]
3. How do temperature and light affect the stability of this compound solutions?
-
Temperature: Elevated temperatures accelerate the degradation of clarithromycin. Reconstituted solutions should typically be stored at controlled room temperature or under refrigeration as specified by the product literature. Long-term storage of the lyophilized powder should also be at controlled room temperature.
-
Light: Exposure to UV radiation can lead to some degradation of clarithromycin.[3] Therefore, it is advisable to protect the formulation from light during storage.
4. What are common excipients used to stabilize this compound injectable formulations?
Several excipients are used to enhance the solubility and stability of this compound for injection:
-
Lactobionic acid: This is a key excipient that forms a salt with clarithromycin, significantly improving its water solubility.[4][7]
-
Antioxidants: Ascorbic acid (Vitamin C) can be included in formulations to protect against oxidative degradation.[1]
-
Bulking agents/Lyoprotectants: For lyophilized formulations, bulking agents like polyethylene (B3416737) glycol (PEG) are used to ensure a stable and elegant cake structure.[8][9]
-
Tonicity-adjusting agents: To make the injectable formulation isotonic with human plasma, tonicity modifiers may be added.[10]
-
pH modifiers: Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) are used to adjust the pH of the formulation to the optimal range for stability.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental formulation of this compound for injection.
Issue 1: Precipitation or Cloudiness Upon Reconstitution
| Potential Cause | Troubleshooting Steps |
| Incorrect Diluent: | Use only Sterile Water for Injection for reconstitution. Diluents containing preservatives or inorganic salts can cause precipitation.[11] |
| Incorrect pH: | Ensure the pH of the final reconstituted solution is within the recommended range (typically 4.5-6.5). An acidic pH can lead to degradation and precipitation.[4][6] |
| Incomplete Dissolution of Lactobionic Acid: | Pre-treating the lactobionic acid by heating it in water to ensure it is in its acid form before reacting with clarithromycin can improve dissolution speed and prevent turbidity.[12] |
| Low Temperature of Diluent: | Using a cold diluent might slow down the dissolution process. Allow the diluent to come to room temperature before reconstitution. |
Issue 2: Yellowing or Discoloration of the Reconstituted Solution
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation: | Discoloration can be an indicator of oxidative degradation. Ensure the formulation process minimizes exposure to oxygen. Consider incorporating an antioxidant like ascorbic acid into the formulation.[1] |
| Light Exposure: | Protect the formulation from light during preparation and storage, as light can induce degradation that may lead to color changes. |
| Interaction with Excipients: | Evaluate the compatibility of all excipients with this compound. Impurities in excipients could also contribute to discoloration. |
| High Storage Temperature: | Storing the reconstituted solution at elevated temperatures can accelerate degradation and lead to color changes. Adhere to recommended storage conditions. |
Issue 3: Unexpected Peaks in HPLC Analysis (Impurity Profile)
| Potential Cause | Troubleshooting Steps |
| Forced Degradation: | The unexpected peaks could be degradation products. This is more likely if the formulation has been subjected to stress conditions (e.g., high temperature, extreme pH, light). |
| Starting Material Impurities: | Impurities may be present in the clarithromycin active pharmaceutical ingredient (API) or excipients. Ensure all raw materials meet pharmacopeial standards. |
| Process-Related Impurities: | By-products from the synthesis of clarithromycin or interactions with processing equipment can introduce impurities. |
| Inappropriate Analytical Method: | The HPLC method may not be specific enough, leading to the co-elution of impurities with the main peak or other components. A stability-indicating method should be used. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Clarithromycin
The following table summarizes the degradation of clarithromycin under various stress conditions, providing a quantitative overview of its stability.
| Stress Condition | Parameters | Duration | Approximate Degradation (%) | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 12 hours | ~5% | Hydrolysis of the cladinose sugar[3] |
| Base Hydrolysis | 0.1 M NaOH | 12 hours | Significant Degradation | Hydrolysis of ester functional groups[3] |
| Oxidation | 4% H₂O₂ | 12 hours | Extensive Degradation | Oxidation of the tertiary amino group[3] |
| Thermal Degradation | 80 °C | 12 hours | < 10% | - |
| Photodegradation | 500 W/m² UV radiation | 12 hours | < 10% | - |
Data adapted from forced degradation studies on clarithromycin.[3][13]
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a this compound formulation to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound formulation at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 12 hours). Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 12 hours). Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 4% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 12 hours).
-
Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 12 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 500 W/m²) in a photostability chamber for a specified period (e.g., 12 hours). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
2. Protocol for Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to a suitable range, e.g., 4.5) and acetonitrile in a specific ratio (e.g., 60:40 v/v). The exact pH and ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the main clarithromycin peak.
3. Protocol for Reconstitution and Dilution
This protocol describes the standard procedure for reconstituting and diluting a lyophilized this compound 500 mg vial for injection.
-
Reconstitution (Step 1):
-
Aseptically add 10 mL of Sterile Water for Injection to the 500 mg vial of this compound.
-
Shake the vial gently until the powder is completely dissolved. The resulting solution will have a concentration of 50 mg/mL.
-
-
Dilution (Step 2):
-
Withdraw the required volume of the reconstituted solution.
-
Further dilute the reconstituted solution in a minimum of 250 mL of a compatible infusion fluid (e.g., 0.9% Sodium Chloride, 5% Dextrose). The final concentration for infusion is typically around 2 mg/mL.
-
-
Administration: The diluted solution should be administered as an intravenous infusion over 60 minutes.
Mandatory Visualizations
Caption: Degradation pathway of Clarithromycin.
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation [mdpi.com]
- 4. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN101045063A - Clarithromycin water soluber preparation for injection use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20060153920A1 - Lyophilized pharmaceutical compositions - Google Patents [patents.google.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. medicines.org.uk [medicines.org.uk]
- 12. CN113173956B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Clarithromycin Lactobionate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with clarithromycin (B1669154) lactobionate (B10762962). The focus is on addressing challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of clarithromycin, and why is it a challenge?
Clarithromycin is practically insoluble in water, with a reported solubility of approximately 0.33 mg/mL.[1][2] This low solubility is a significant hurdle in the development of parenteral and oral dosage forms, as it can lead to low bioavailability, which does not exceed 55% for oral forms.[1] Clarithromycin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3][4][5][6]
Q2: How does the formation of clarithromycin lactobionate improve solubility?
Forming a salt with lactobionic acid is an effective strategy to enhance the aqueous solubility of clarithromycin.[1][2][7] Lactobionic acid has been identified as a particularly effective acid for this purpose compared to others like citric acid, sulfuric acid, and hydrochloric acid.[1] A patented method also describes that pretreatment of lactobionic acid before reacting it with clarithromycin can lead to a final product with higher dissolution speed and solubility.[8]
Q3: What are the common formulation strategies to further enhance the solubility of this compound?
Common strategies to further enhance the solubility of this compound and clarithromycin in general include:
-
Use of Solubilizing Excipients: Nonionic surfactants such as Cremophor and Myrj 52 have been shown to significantly increase the solubility of clarithromycin in the presence of lactobionic acid.[1][2][7]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix.[3][4][6][9] Carriers like Mannitol, Kollidon VA64, polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC) have been used.[3][10][11]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution rates.[5][12][13][14] Techniques like nanoprecipitation and ionic gelation are employed.[5][14][15]
-
Complexation: The use of cyclodextrins to form inclusion complexes can improve the solubility of clarithromycin.[12][16]
-
Co-grinding: This method involves grinding the drug with hydrophilic excipients to increase its dissolution rate.[12]
Q4: What analytical methods are suitable for determining the concentration of clarithromycin in solubility studies?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and validated method for the quantitative analysis of clarithromycin.[1][2][7][17] UV-Vis spectrophotometry is another viable and simpler method for determining clarithromycin concentration.[3][18][19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low solubility of prepared this compound. | Incomplete reaction between clarithromycin and lactobionic acid. | Ensure proper stoichiometry and reaction conditions (e.g., temperature, stirring) as per established protocols. Consider pretreatment of lactobionic acid to improve its reactivity.[8] |
| pH of the final solution is not optimal. | Adjust the pH of the solution. The solubility of clarithromycin is pH-dependent.[20] For parenteral formulations, a pH above 4.8 has been suggested for stability.[1] | |
| Precipitation of this compound upon dilution. | The concentration of the diluted solution exceeds the solubility limit in the new medium. | Incorporate co-solvents or surfactants in the dilution medium. Consider developing a nanoparticle or solid dispersion formulation for improved stability upon dilution.[1][13] |
| Inconsistent results in solubility enhancement experiments. | Variability in the preparation method of solid dispersions or nanoparticles. | Standardize the experimental protocol, including parameters like solvent evaporation rate, stirring speed, and temperature. Ensure uniform particle size distribution. |
| Degradation of clarithromycin, especially in acidic conditions. | Clarithromycin is labile in acidic environments.[20][21] Monitor for degradation products using HPLC. Consider using pH modifiers or enteric coating for oral formulations. | |
| Poor dissolution rate despite using a solubility enhancement technique. | Agglomeration of nanoparticles or incomplete dispersion of solid formulations. | Optimize the concentration of stabilizers (e.g., Poloxamer 188, SLS) in nanosuspensions.[15] For solid dispersions, ensure the drug is molecularly dispersed in the carrier, which can be verified by techniques like DSC and XRD.[10] |
| High stability of drug-excipient complexes (e.g., with cyclodextrins). | While complexation enhances solubility, a very stable complex might hinder drug release.[12] Optimize the drug-to-cyclodextrin ratio. |
Quantitative Data on Solubility Enhancement
Table 1: Effect of Lactobionic Acid and Surfactants on Clarithromycin Solubility
| Formulation Component(s) | Concentration (% w/v) | Resulting Clarithromycin Solubility | Reference |
| Water (Control) | - | ~0.33 mg/mL | [1][2] |
| Lactobionic Acid | Not specified, used to form the salt | Significantly increased | [1][2][7] |
| Myrj 52 | 2.5 | Increased by 5 mg/mL over salt alone | [1] |
| Myrj 52 | 5.0 | Increased by 10 mg/mL over salt alone | [1] |
| Cremophor | 2.5 | Higher enhancement than Myrj 52 | [1][7] |
| Cremophor | 5.0 | Higher enhancement than Myrj 52 | [1][7] |
Table 2: Solubility Enhancement with Solid Dispersions
| Carrier | Drug:Carrier Ratio | Method | Fold Increase in Solubility | Reference |
| Kollidon VA64 | Not specified | Hot Melt Extrusion | ~4.5-fold (in pH 6.8) | [10] |
| Mannitol, Citric Acid, Sodium Bicarbonate | Various | Effervescence Assisted Fusion | Significant increase | [3][4][6] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol is used to determine the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound powder
-
Selected solvent (e.g., distilled water, buffer of specific pH)
-
Orbital shaker or shaking water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.
-
Place the container in an orbital shaker or shaking water bath set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][2][7]
-
After shaking, centrifuge the suspension at a high speed (e.g., 10,000 rpm) for a sufficient time to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of clarithromycin in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.[18]
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of Clarithromycin Solid Dispersion by Solvent Evaporation Method
This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by the removal of the solvent.
Materials:
-
Clarithromycin
-
Hydrophilic carrier (e.g., HPMC, PEG 6000)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the desired amounts of clarithromycin and the hydrophilic carrier.
-
Dissolve both components in a suitable organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature. Alternatively, evaporate the solvent in a water bath.
-
Once the solvent is completely removed, a solid mass will be formed.
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Visualizations
Caption: Workflow for solubility determination using the shake-flask method.
Caption: Strategies to overcome the poor aqueous solubility of this compound.
References
- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. [PDF] Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin. | Semantic Scholar [semanticscholar.org]
- 8. CN113173956B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Preparation and Characterization of pH-Independent Sustained-Release Tablets Containing Hot Melt Extruded Solid Dispersions of Clarithromycin : Tablets Containing Solid Dispersions of Clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. WO2007008537A2 - Nanoparticulate clarithromycin formulations - Google Patents [patents.google.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 16. Dissolution Enhancement of Clarithromycin Using Ternary Cyclodextrin Complexation - IJPRS [ijprs.com]
- 17. Dissolution Rate Enhancement of Clarithromycin Using Ternary Ground Mixtures: Nanocrystal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. asianpubs.org [asianpubs.org]
- 20. alliedacademies.org [alliedacademies.org]
- 21. researchgate.net [researchgate.net]
Strategies to minimize impurities during Clarithromycin lactobionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Clarithromycin (B1669154) lactobionate (B10762962).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in Clarithromycin lactobionate synthesis?
Impurities in this compound synthesis can originate from three main sources:
-
Starting Material Impurities: Residuals from the raw materials, such as unconverted erythromycin, the precursor to Clarithromycin.[]
-
Process-Related Impurities: By-products, unreacted intermediates, and residual solvents that arise from side reactions or incomplete reactions during the synthesis process.[][2]
-
Degradation Products: Impurities formed due to the chemical degradation of Clarithromycin under specific conditions like exposure to heat, light, moisture, or non-optimal pH.[][2]
Q2: Why is controlling the pH crucial during the synthesis?
Controlling the pH is critical to prevent the degradation of Clarithromycin. Clarithromycin is highly susceptible to degradation under acidic conditions.[] Maintaining a pH endpoint of 6-7 during the addition of lactobionic acid is recommended to minimize the formation of acid-catalyzed degradation products.[3]
Q3: What is the recommended temperature for the reaction between Clarithromycin and lactobionic acid?
The reaction is typically carried out at an elevated temperature to ensure the dissolution of Clarithromycin. A common temperature range is 50-55°C.[3]
Q4: How can crystallization conditions be optimized to improve purity?
Optimizing crystallization is a key step in obtaining high-purity this compound. This involves controlling the cooling temperature and crystallization time. A recommended approach is to cool the filtrate to 10-20°C and allow crystallization to proceed for 4-6 hours.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of degradation products in the final product. | The reaction mixture is too acidic. | Carefully monitor and control the pH during the addition of the lactobionic acid solution, ensuring it does not drop below the recommended range. A target pH of 6-7 is advisable.[3] |
| Presence of unreacted Clarithromycin. | Incomplete reaction between Clarithromycin and lactobionic acid. | Ensure the reaction temperature is maintained at 40-50°C to facilitate complete dissolution and reaction.[4] Also, confirm that the molar ratio of lactobionic acid to Clarithromycin is appropriate. |
| Poor yield of crystalline this compound. | Suboptimal crystallization conditions. | Control the crystallization temperature and time. Cooling the solution to 10-15°C and allowing it to crystallize for 5-6 hours can improve the yield of high-purity product.[3] |
| Discolored final product. | Oxidation of lactobionic acid or other components. | Using activated carbon for decolorization before crystallization can help remove colored impurities.[3] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of this compound, derived from patented procedures.
Table 1: Reaction and Crystallization Conditions
| Parameter | Value | Reference |
| Reaction Temperature | 50-55°C | [3] |
| Endpoint pH | 6-7 | [3] |
| Crystallization Temperature | 10-20°C | [3] |
| Crystallization Time | 4-6 hours | [3] |
Table 2: Purity and Yield under Optimized Conditions
| Example | Crystallization Temperature | Crystallization Time | Yield | Purity | Reference |
| 1 | 15-20°C | 4 hours | 83% | 99.34% | [3] |
| 2 | 10-15°C | 5 hours | 85% | 99.15% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a method designed to produce high-purity this compound.[3]
-
Preparation of Lactobionic Acid Solution:
-
Dissolve sodium lactobionate in purified water with heating and stirring until a clear solution is obtained.
-
Pass the sodium lactobionate solution through an ion-exchange column to obtain an aqueous solution of lactobionic acid.
-
-
Reaction:
-
In a separate reaction vessel, add Clarithromycin to acetone (B3395972) (weight ratio of 1:4 to 1:6) and heat to 50-55°C with stirring.
-
Slowly add the lactobionic acid solution dropwise to the Clarithromycin-acetone mixture.
-
Monitor the pH and stop the addition when the pH reaches 6-7.
-
-
Purification and Crystallization:
-
Add activated carbon to the reaction mixture for decolorization and then filter to remove the carbon.
-
Cool the filtrate to 10-20°C and maintain this temperature for 4-6 hours to allow for crystallization.
-
Collect the this compound crystals by centrifugation or filtration.
-
Dry the wet product to obtain the final this compound.
-
Protocol 2: HPLC Analysis of Impurities
This protocol outlines a typical HPLC method for the analysis of impurities in Clarithromycin.[5]
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3 µm particle size
-
Mobile Phase A: 0.035 M potassium phosphate (B84403) buffer
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-30 min: 75% A, 25% B
-
30-35 min: 45% A, 55% B
-
-
Flow Rate: 1.1 mL/min
-
Detection Wavelength: 205 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a test solution of the Clarithromycin bulk drug at a concentration of 1.5 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Visualizations
Caption: Impurity Formation Pathways in this compound Synthesis.
Caption: Experimental Workflow for High-Purity Synthesis.
References
- 2. veeprho.com [veeprho.com]
- 3. CN115010768A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN113173956B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. CN105372373A - Impurity detection method of clarithromycin - Google Patents [patents.google.com]
Technical Support Center: Improving the Dissolution Rate of Clarithromycin Lactobionate Solid Dosage Forms
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Clarithromycin (B1669154) lactobionate (B10762962) solid dosage forms, with a focus on enhancing the dissolution rate.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Slow Dissolution Rate from Batch to Batch
You observe significant variability in dissolution profiles or a consistently slow release of Clarithromycin lactobionate across different manufactured batches.
Possible Causes & Recommended Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Variability in Particle Size of API/Excipients | 1. Characterize Particle Size: Use techniques like laser diffraction to analyze the particle size distribution of the raw Clarithromycin and key excipients for each batch.[1][2] 2. Implement Milling/Micronization: If variability is high, introduce a consistent milling or micronization step to achieve a uniform and reduced particle size. Nanonization can be a major factor in enhancing the dissolution rate.[1][2] |
| Non-Uniform Mixing | 1. Optimize Blending Parameters: Review and optimize the blending time, speed, and method to ensure a homogenous mixture. 2. Content Uniformity Testing: Perform content uniformity tests at different stages of the manufacturing process to verify consistent drug distribution. |
| Excipient Lot-to-Lot Variability | 1. Qualify Excipient Suppliers: Ensure consistent quality and physical properties (e.g., moisture content, particle size, viscosity of polymers) from your excipient supplier. 2. Multi-lot Assessment: Test multiple lots of critical excipients to understand their potential impact on dissolution. |
| Recrystallization of Amorphous Form | 1. Physical Characterization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for the presence of crystalline material in your final dosage form.[1][3] 2. Stabilize Amorphous Form: If recrystallization is detected, consider increasing the concentration of stabilizing polymers (like PVP or HPMC) or incorporating a secondary stabilizer.[1] |
Troubleshooting Workflow: Inconsistent Dissolution
Issue 2: Drug Precipitates During Dissolution Testing
After initial release, the concentration of dissolved Clarithromycin decreases over time in the dissolution medium.
Possible Causes & Recommended Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Supersaturation & Crystallization | This is common with amorphous solid dispersions (ASDs) which can generate a supersaturated state that is thermodynamically unstable. 1. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation. These polymers can maintain the supersaturated state by sterically hindering the nucleation and growth of drug crystals in the dissolution medium.[4][5] 2. Optimize Drug Loading: A very high drug load in the ASD can increase the driving force for precipitation. Experiment with lower drug-to-carrier ratios. |
| pH Shift ("Spring and Parachute" Effect) | Clarithromycin solubility is higher at acidic pH. If the dissolution medium pH changes from acidic to neutral (simulating transit from stomach to intestine), the drug may precipitate.[4][5] 1. Use Enteric Polymers: Formulate with pH-sensitive polymers (e.g., HPMCAS, Eudragit grades) that prevent drug release in acidic conditions but dissolve at the higher pH of the small intestine.[4] 2. Maintain Supersaturation: Ensure precipitation-inhibiting polymers are effective at the target intestinal pH. |
Logical Relationship: Supersaturation and Precipitation
Frequently Asked Questions (FAQs)
Q1: Why is the dissolution of my this compound formulation slow, even though it's a salt form?
A: While the lactobionate salt improves the intrinsic solubility of Clarithromycin compared to the free base, several factors in a solid dosage form can still limit its dissolution rate.[6] Clarithromycin is a BCS Class II drug, meaning it has high permeability but low solubility, and its absorption is often limited by the dissolution rate.[1][7] Key issues include:
-
High Crystallinity: The drug may still exist in a highly stable, crystalline form that dissolves slowly.
-
Poor Wettability: The drug particles may not be easily wetted by the dissolution medium.
-
Particle Size: Large drug particles have a smaller surface area available for dissolution.[8]
-
Formulation Effects: Excipients in the tablet or capsule can hinder drug release and dissolution.
Q2: What are the most common strategies to enhance the dissolution rate of Clarithromycin?
A: The most prevalent and effective strategies focus on increasing the drug's surface area and/or presenting it in a higher energy (amorphous) state. These include:
-
Solid Dispersions (SDs): Dispersing Clarithromycin in a hydrophilic carrier matrix (like PVP, PEGs, or cellulose (B213188) derivatives) at a molecular level.[9][10][11] This can be achieved through methods like melting (fusion), solvent evaporation, and hot-melt extrusion.[3][11][12]
-
Nanonization: Reducing the particle size of the drug to the nanometer range, which drastically increases the surface area.[1][2] Co-grinding the drug with soluble polymers and surfactants is a common approach.[1]
-
Co-crystals: Forming a crystalline structure comprising Clarithromycin and a neutral co-former (e.g., urea).[7] This creates a new solid phase with different, often improved, physicochemical properties, including solubility.
-
Use of Solubilizing Excipients: Incorporating surfactants (e.g., Sodium Lauryl Sulfate, Polysorbates) and acids (like lactobionic acid itself) can improve the wettability and solubility of the drug.[13][14][15]
Q3: How do I select an appropriate carrier for a Clarithromycin solid dispersion?
A: The choice of carrier is critical for the success of a solid dispersion. Key considerations include:
-
Miscibility/Solubility: The drug and carrier should be miscible to form a homogenous, single-phase dispersion.
-
Stabilization: The carrier must prevent the amorphous drug from recrystallizing over time. Polymers with high glass transition temperatures (Tg) and the ability to form hydrogen bonds with the drug (e.g., PVP, Kollidon® VA64, HPMC-AS) are often excellent choices.[3]
-
Manufacturing Process: The carrier's thermal stability is crucial for melt-based methods like hot-melt extrusion.[3] Its solubility in various solvents is important for solvent evaporation or spray drying techniques.[10]
-
Release Profile: The carrier can influence the drug release profile (e.g., immediate vs. sustained release).
Q4: My formulation contains Clarithromycin, which is acid-labile. How can I perform dissolution testing without causing degradation?
A: This is a significant challenge. Clarithromycin is unstable at the low pH of the stomach.[4][5][16]
-
Use Buffered Media: For in vitro testing, it is common to use a buffered medium at a higher pH where the drug is more stable, such as phosphate (B84403) buffer at pH 6.8 or 7.4.[1][17] This is often more representative of intestinal conditions where the drug is primarily absorbed.
-
pH-Switch Dissolution: To simulate the gastrointestinal transit, a two-stage (pH-switch) dissolution test can be performed. The formulation is first exposed to an acidic medium (e.g., 0.1 N HCl) for a short period (e.g., 30 minutes to 2 hours), followed by a switch to a higher pH buffer.[4] During analysis, it's crucial to use a stability-indicating HPLC method that can separate intact Clarithromycin from its degradation products.
-
Protective Formulations: In vivo, this issue is addressed by creating enteric-coated or matrix formulations that protect the drug from the stomach's acid, releasing it only in the higher pH environment of the intestine.[4]
Experimental Protocols
Protocol 1: Preparation of Clarithromycin Solid Dispersion by Solvent Evaporation
This method is suitable for lab-scale development and for thermally sensitive materials.
Materials:
-
Clarithromycin
-
Polyvinylpyrrolidone (PVP K30) or Kollidon® VA64 (carrier)
-
Ethanol or Acetone (solvent)[7]
Procedure:
-
Dissolution: Accurately weigh Clarithromycin and the selected carrier (e.g., at a 1:1, 1:3, or 1:5 drug-to-carrier ratio)[18].
-
Dissolve both components completely in a suitable volume of solvent (e.g., ethanol) in a beaker with the help of a magnetic stirrer or sonicator.[10][18]
-
Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Place the resulting solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion using PXRD, DSC, and FTIR to confirm the amorphous state and absence of chemical interaction.[18]
Protocol 2: In Vitro Dissolution Testing
This protocol is a standard method for evaluating the release of Clarithromycin from solid dosage forms.
Apparatus & Conditions:
-
Apparatus: USP Apparatus II (Paddle)[1]
-
Dissolution Medium: 900 mL of Phosphate Buffer (pH 6.8 or 7.4)[1][7][17]
-
Temperature: 37 ± 0.5°C
Procedure:
-
Setup: De-aerate the dissolution medium and bring it to the required temperature in the dissolution vessels.
-
Sample Introduction: Place one tablet/capsule or an amount of powder equivalent to a single dose (e.g., 250 mg) into each vessel.[1][7]
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[1][7]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[1]
-
Sample Preparation: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF or PTFE).
-
Analysis: Analyze the concentration of Clarithromycin in the filtered samples using a validated analytical method, typically HPLC-UV.[1][13]
Quantitative Data Summary
Table 1: Effect of Formulation Strategy on Clarithromycin Dissolution
| Formulation Strategy | Key Components | Dissolution Efficiency (DE) Improvement | Key Finding | Reference |
| Ternary Co-Grinding | CLA:SLS:PVP (1:1:1) | DE at 30 min was 5-fold higher than the untreated drug. | Nanonization of the drug to particles <200 nm was a major factor in dissolution enhancement. | [1][19] |
| Solid Dispersion (Hot-Melt Extrusion) | CLA with Kollidon® VA64 | Saturation solubility showed a 4.5-fold increase in pH 6.8 medium compared to pure CAM. | Conversion to an amorphous form and hydrogen bonding between drug and carrier enhanced solubility. | [3] |
| Co-Crystals | CLA with Urea | Co-crystals showed a significant increase in drug release (>80% in 30 min) compared to pure drug (~75% in 30 min). | Formation of a new crystalline solid with improved solubility characteristics. | |
| Effervescence-Assisted Solid Dispersion | CLA with Mannitol, Citric Acid, Sodium Bicarbonate | The drug content release was found to be between 60% - 97.5%. | The effervescent action aids in the dispersion and dissolution of the drug. | [11][20] |
(CLA: Clarithromycin; SLS: Sodium Lauryl Sulfate; PVP: Polyvinylpyrrolidone; DE: Dissolution Efficiency; CAM: Clarithromycin)
References
- 1. Dissolution Rate Enhancement of Clarithromycin Using Ternary Ground Mixtures: Nanocrystal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Preparation and Characterization of pH-Independent Sustained-Release Tablets Containing Hot Melt Extruded Solid Dispersions of Clarithromycin : Tablets Containing Solid Dispersions of Clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interplay of degradation, dissolution and stabilization of clarithromycin and its amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN113173956B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 10. japsonline.com [japsonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. mdpi.com [mdpi.com]
- 13. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers? [mdpi.com]
- 17. ijcrt.org [ijcrt.org]
- 18. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rjptonline.org [rjptonline.org]
Technical Support Center: Managing pH-Dependent Stability of Clarithromycin Lactobionate Solutions
Welcome to the technical support center for Clarithromycin (B1669154) lactobionate (B10762962) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the pH-dependent stability of Clarithromycin lactobionate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Clarithromycin is an acid-labile drug. It undergoes rapid degradation in acidic conditions, primarily through the hydrolysis of the cladinose (B132029) sugar moiety. To ensure stability, it is crucial to maintain the pH of the solution above 5.0.[1] The optimal stability is generally observed in the pH range of 7.0 to 8.0.
Q2: What are the primary degradation products of Clarithromycin in acidic media?
Under acidic conditions (pH < 3), Clarithromycin primarily degrades to 5-O-desosaminyl-6-O-methylerythronolide A, which involves the loss of the cladinose sugar.[1]
Q3: Can I use normal saline (0.9% NaCl) to reconstitute lyophilized this compound?
No, it is not recommended to use diluents containing inorganic salts, such as normal saline, for the initial reconstitution of this compound powder for injection.[2] Such diluents can cause precipitation. Sterile Water for Injection is the recommended solvent for reconstitution.[2]
Q4: How long is a reconstituted solution of this compound stable?
A reconstituted solution of this compound (500 mg in 10 mL of Sterile Water for Injection) is chemically and physically stable for up to 24 hours at room temperature (25°C) and for up to 48 hours when refrigerated (5±3°C).[3] After further dilution in appropriate infusion fluids (e.g., 5% Dextrose in Water), the solution should be used within 6 hours at room temperature or 24-48 hours if refrigerated.[2][3]
Q5: What is the solubility of this compound in water?
Clarithromycin itself is practically insoluble in water.[4] The lactobionate salt is used to increase its aqueous solubility, making it suitable for parenteral administration.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon reconstitution of lyophilized powder. | Use of an incorrect diluent, such as normal saline or other solutions containing inorganic salts.[2] | Reconstitute the lyophilized powder exclusively with Sterile Water for Injection.[2] Ensure the powder is completely dissolved by gentle shaking. |
| Unexpectedly rapid degradation of Clarithromycin in solution. | The pH of the solution is in the acidic range (below 5.0).[1] | Measure the pH of your solution. Adjust the pH to a range of 7.0-8.0 using appropriate buffers (e.g., phosphate (B84403) buffer) to enhance stability. Avoid acidic buffers. |
| Inconsistent results in HPLC analysis. | Instability of Clarithromycin in the mobile phase or sample diluent if it is acidic. | Ensure the mobile phase and sample diluent are at a neutral or slightly alkaline pH. Prepare standards and samples fresh and analyze them promptly. |
| Formation of a gel-like substance in highly acidic conditions. | At very low pH (e.g., 1.0-1.2), Clarithromycin can react with strong acids like HCl to form a transparent gel on the surface of solid particles, which can affect dissolution.[5] | For dissolution studies at very low pH, be aware of this phenomenon. Use appropriate agitation and consider this factor in the interpretation of dissolution data. For solution stability, avoid such low pH values. |
Quantitative Data on pH-Dependent Degradation
The stability of Clarithromycin is highly dependent on the pH of the solution. The table below summarizes the degradation kinetics at different pH values.
| pH | Temperature (°C) | Time | Percent Degradation | Half-life (t½) |
| 1.0 | 37 | 1 hour | - | 0.1 hours[1] |
| 1.39 | Not Specified | - | - | 17 minutes[6] |
| 1.5 | 37 | 30 minutes | 70%[1] | - |
| 2.0 | 37 | 30 minutes | 25%[1] | 1.3 hours[1] |
| > 5.0 | 37 | - | Scarcely decomposes[1] | - |
Experimental Protocols
Stability-Indicating HPLC Method for Clarithromycin
This protocol outlines a general method for the analysis of Clarithromycin and its degradation products.
1.1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.067 M monobasic potassium phosphate, adjusted to a pH between 6.0 and 7.0 with phosphoric acid) and acetonitrile (B52724) in a suitable ratio (e.g., 35:65 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
1.2. Standard Solution Preparation:
-
Prepare a stock solution of Clarithromycin reference standard (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or acetonitrile.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the assay (e.g., 10-100 µg/mL).
1.3. Sample Preparation:
-
Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
1.4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the Clarithromycin peak based on the retention time and peak area of the standard.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][8][9]
2.1. Preparation of Stock Solution:
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2.2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for specified time intervals.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified duration.
-
Withdraw samples at different time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 70°C) for a defined period.
-
For the solid, dissolve a portion at each time point in a suitable solvent and dilute for analysis.
-
For the solution, directly dilute the samples for analysis.
-
-
Photodegradation:
-
Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
At specified time points, prepare solutions from the solid or dilute the solution samples for analysis.
-
2.3. Analysis of Stressed Samples:
Analyze all stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and to observe the formation of degradation products. The goal is to achieve a degradation of 5-20% to demonstrate the method's ability to separate degradants from the parent drug.[8]
Visualizations
Caption: Acid-catalyzed degradation pathway of Clarithromycin.
Caption: Experimental workflow for a pH stability study.
Caption: A decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medicines.org.uk [medicines.org.uk]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization mechanism of clarithromycin tablets under gastric pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scispace.com [scispace.com]
Technical Support Center: Optimization of Mobile Phase for Clarithromycin Lactobionate HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Clarithromycin (B1669154) Lactobionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Clarithromycin Lactobionate HPLC analysis?
A typical starting point for reversed-phase HPLC analysis of Clarithromycin involves a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). A common ratio to begin with is a 55:45 (v/v) mixture of acetonitrile and a phosphate buffer.[1] The pH of the aqueous phase is also a critical parameter and is often adjusted to a range of 4.4 to 7.5.[1][2]
Q2: What detection wavelength is recommended for Clarithromycin analysis?
Clarithromycin exhibits significant UV absorbance at lower wavelengths. A wavelength of 205 nm or 210 nm is frequently used for UV detection.[1][3][4] It is important to note that detection at these low wavelengths can sometimes lead to baseline noise, so ensuring the purity of the mobile phase components is crucial.[5]
Q3: How can I improve the peak shape for Clarithromycin?
Poor peak shape, such as tailing, can be addressed by optimizing the mobile phase pH and composition. The addition of a small percentage of an organic modifier like methanol (B129727) to an acetonitrile-based mobile phase can sometimes improve peak symmetry.[6] Adjusting the pH of the buffer can also have a significant impact on the ionization state of Clarithromycin and its interaction with the stationary phase, thereby affecting peak shape.
Q4: My Clarithromycin peak is showing poor resolution from other components. What should I do?
To improve resolution, you can try several approaches:
-
Adjust the organic-to-aqueous ratio: Increasing the aqueous component of the mobile phase will generally increase retention time and may improve the separation of closely eluting peaks.
-
Change the organic solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Modify the mobile phase pH: Altering the pH can change the retention characteristics of ionizable compounds, potentially leading to better resolution.
-
Consider a different column: A column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size may provide the necessary selectivity for your separation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No peaks or very small peaks | Injection issue (e.g., air bubble in syringe, incorrect injection volume). | Manually inspect the injection process. Purge the injector and ensure the correct volume is being drawn. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Verify that the detector lamp is on and set to the appropriate wavelength (e.g., 205 nm or 210 nm). | |
| Sample degradation. | Ensure proper sample handling and storage. Prepare fresh standards and samples. | |
| Poor peak resolution | Inappropriate mobile phase composition. | Optimize the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will increase retention and may improve resolution. |
| Incorrect mobile phase pH. | Adjust the pH of the buffer. For Clarithromycin, a pH range of 4.4-7.5 is commonly used.[1][2] | |
| Column deterioration. | Replace the column with a new one of the same type. | |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | Add a competing base, like triethylamine, to the mobile phase in low concentrations. Adjusting the mobile phase pH can also help. |
| Column overload. | Reduce the concentration of the injected sample. | |
| Column contamination or aging. | Wash the column with a strong solvent or replace it if necessary. | |
| Baseline noise or drift | Contaminated or improperly prepared mobile phase. | Use HPLC-grade solvents and freshly prepared buffers. Degas the mobile phase before use. |
| Detector issues. | Ensure the detector lamp has sufficient energy. Check for leaks in the flow cell. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[3][6] | |
| Variable retention times | Inconsistent mobile phase preparation. | Prepare the mobile phase accurately and consistently. Use a precise method for pH adjustment. |
| Fluctuations in flow rate. | Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| Changes in column temperature. | Maintain a stable column temperature using a column oven. |
Experimental Protocols
Below are examples of mobile phase compositions and chromatographic conditions that have been successfully used for the analysis of Clarithromycin.
Method 1: Reversed-Phase HPLC with UV Detection
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.035 M Potassium Dihydrogen Phosphate (55:45, v/v), pH 4.4 |
| Column | Capcell Pak C18 (150 mm x 4.6 mm, 5 µm) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Reference:[1] |
Method 2: Stability-Indicating HPLC-ECD Method
| Parameter | Condition |
| Mobile Phase | 50 mM Phosphate Buffer (pH 7.0) : Acetonitrile : Methanol (58.5:36.5:5.0, v/v/v) |
| Column | Beckman® C8, 4 µm (150 mm x 4.0 mm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Electrochemical Detector (ECD) |
| Injection Volume | 10 µL |
| Reference:[6] |
Method 3: HPLC with Amperometric Detection for Plasma Samples
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Methanol : Potassium Dihydrogen Phosphate Buffer (40:6:54, v/v), pH 7.5 |
| Column | MZ-C8 (125 mm x 4.0 mm) |
| Flow Rate | 1.5 mL/min |
| Detection | Amperometric |
| Reference:[2] |
Visualized Workflows
Caption: A general experimental workflow for HPLC analysis.
Caption: A logical troubleshooting workflow for common HPLC issues.
References
- 1. rroij.com [rroij.com]
- 2. Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection: Application in Pharmacokinetic and Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for clarithromycin assay in bulk and formulation. [wisdomlib.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. mdpi.com [mdpi.com]
Reducing matrix effects in LC-MS/MS analysis of Clarithromycin lactobionate
Welcome to the technical support center for the LC-MS/MS analysis of Clarithromycin (B1669154) lactobionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Clarithromycin lactobionate?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting, interfering compounds from the sample matrix.[1][2] In the LC-MS/MS analysis of this compound, these interferences can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the method.[3][4] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, proteins, and salts.[4][5] Failure to address matrix effects can result in erroneous quantitative results.[4]
Q2: How can I identify if my analysis is suffering from matrix effects?
A2: Two common methods to qualitatively and quantitatively assess matrix effects are post-column infusion and the post-extraction spike method.[3][4]
-
Post-Column Infusion: A standard solution of Clarithromycin is continuously infused into the mass spectrometer after the analytical column. A blank, processed sample matrix is then injected. Any dip or rise in the baseline signal at the retention time of Clarithromycin indicates the presence of ion suppression or enhancement, respectively.[3][4]
-
Post-Extraction Spike (Matrix Factor Calculation): This is the "gold standard" for quantitative assessment.[4] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[4]
Q3: What are the primary strategies to reduce matrix effects?
A3: The most effective strategies to mitigate matrix effects involve optimizing sample preparation, chromatography, and the use of appropriate internal standards.[5][6]
-
Sample Preparation: The goal is to remove interfering components from the sample matrix. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][7] While PPT is simple, it is often the least effective at removing matrix components.[7] LLE and SPE, particularly mixed-mode SPE, can provide cleaner extracts.[7]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate Clarithromycin from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.[6]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing more accurate and precise quantification.[8]
Troubleshooting Guide
Problem: Low signal intensity and poor sensitivity for Clarithromycin.
| Possible Cause | Troubleshooting Steps & Solutions |
| Ion Suppression | 1. Assess Matrix Effects: Perform a post-column infusion experiment to confirm ion suppression at the retention time of Clarithromycin.[3][9] 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation technique like LLE or SPE.[7][10] LLE with a solvent mixture like n-hexane: methyl tert-butyl ether (20:80, v/v) has been shown to be effective.[10] 3. Optimize Chromatography: Modify the LC gradient to better separate Clarithromycin from the suppression zone.[3] Experiment with different analytical columns, such as a Phenyl-Hexyl column, which may offer different selectivity.[11] 4. Sample Dilution: If the concentration of Clarithromycin is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8] |
| Suboptimal MS/MS Parameters | 1. Tune Instrument: Infuse a standard solution of Clarithromycin to optimize MS/MS parameters, including precursor and product ions, collision energy, and source parameters (e.g., spray voltage, source temperature).[10][11] For Clarithromycin, the precursor ion is typically [M+H]⁺ at m/z 748.9 and a common product ion is at m/z 158.1.[10] |
Problem: High variability and poor reproducibility in quantitative results.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for Clarithromycin (e.g., Clarithromycin-¹³C-d₃) will co-elute and experience similar matrix effects, thereby correcting for variability.[8][10] If a SIL-IS is not available, a structural analog like Roxithromycin or Erythromycin can be used, but a SIL-IS is preferred.[11][12] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability in matrix composition.[10] 3. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.[8] |
| Carryover | 1. Optimize Autosampler Wash: Use a strong wash solution for the autosampler needle and injection port. 2. Inject Blanks: Inject blank samples after high-concentration samples to assess and ensure carryover is minimal.[11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This method is quick but may result in significant matrix effects.[10][11]
-
To 25 µL of plasma sample, add an internal standard solution.[11]
-
Add a precipitating agent (e.g., acetonitrile) in a 1:3 or 1:4 ratio (sample:agent).[11]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.[10]
-
Transfer the supernatant and inject it directly into the LC-MS/MS system.[11]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample extract compared to PPT.[10]
-
To 100 µL of plasma sample, add 25 µL of internal standard solution and vortex for 10 seconds.[10]
-
Add 2.0 mL of an extraction solvent mixture (e.g., n-hexane: methyl tert-butyl ether, 20:80, v/v) and vortex for 1 minute.[10]
-
Centrifuge at 13,148 x g for 5 minutes at 10°C.[10]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[10]
-
Reconstitute the residue in 250 µL of the mobile phase and inject into the LC-MS/MS system.[10]
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various studies on Clarithromycin analysis.
Table 1: Comparison of Sample Preparation Techniques and Recovery
| Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Extraction Recovery (%) | Internal Standard Recovery (%) | Reference |
| Protein Precipitation | 200 | 78.3 ± 1.4 | 98.1 ± 5.4 (Roxithromycin) | [11] |
| 4000 | 90.5 ± 6.4 | [11] | ||
| Liquid-Liquid Extraction | LLOQ & LQC levels | 40-50 (initially with PPT) | Not Specified | [10] |
Table 2: Matrix Effect Assessment
| Assessment Method | Finding | Reference |
| Post-column infusion | No significant change in signal in the elution region of clarithromycin and roxithromycin. | [11] |
| Post-extraction spiking | < 10% difference from spiked injection solvent. | [11] |
| Qualitative Assessment | Significant matrix effect observed with Protein Precipitation. | [10] |
Visualized Workflows
Caption: A generalized workflow for the LC-MS/MS analysis of Clarithromycin.
Caption: A logical troubleshooting workflow for matrix effects in Clarithromycin analysis.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lctsbible.com [lctsbible.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chiral Separation Efficiency Using Clarithromycin Lactobionate as a Chiral Selector
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the chiral separation efficiency of various basic drugs using Clarithromycin (B1669154) lactobionate (B10762962) as a chiral selector, primarily in the context of Capillary Electrophoresis (CE).
Frequently Asked Questions (FAQs)
Q1: What is Clarithromycin lactobionate, and how does it function as a chiral selector?
A1: this compound is a salt of the macrolide antibiotic Clarithromycin. Due to its complex stereochemistry, it can interact differently with the enantiomers of other chiral compounds. This differential interaction forms transient diastereomeric complexes with varying stabilities, which allows for their separation based on their different electrophoretic mobilities in a capillary electrophoresis system.
Q2: For which types of compounds is this compound an effective chiral selector?
A2: this compound has been shown to be an effective chiral selector for the enantiomeric separation of several basic drugs.[1][2] These include beta-blockers (e.g., metoprolol, atenolol, propranolol, bisoprolol, esmolol), amlodipine, and ritodrine, among others.[1]
Q3: What are the main advantages of using this compound as a chiral selector in CE?
A3: this compound offers several advantages, including high solubility and low viscosity in common solvents used for CE.[1][2] It also exhibits very weak UV absorption, which minimizes interference with the detection of the analytes.[1][2]
Q4: Can this compound be used in combination with other chiral selectors?
A4: Yes, using this compound in a dual selector system, for instance with cyclodextrin (B1172386) derivatives, can have a synergistic effect. This can significantly improve the resolution of enantiomers that are only partially separated when using this compound alone.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Chiral Resolution | 1. Suboptimal concentration of this compound. 2. Inappropriate pH of the background electrolyte (BGE). 3. Incorrect type or concentration of the organic modifier. | 1. Optimize the selector concentration. A typical starting range is 60-75 mM. 2. Adjust the BGE pH. For many basic drugs, a pH range of 7.3-7.5 has been shown to be effective.[1][2] 3. Vary the organic modifier (e.g., methanol (B129727), acetonitrile) and its concentration. A 50% v/v methanol concentration is a good starting point.[1] |
| Long Migration Times | 1. Low applied voltage. 2. High viscosity of the BGE. 3. Strong interaction between the analyte and the selector. | 1. Increase the applied voltage. A typical voltage is around 20 kV.[1] 2. If possible, reduce the concentration of components that increase viscosity. 3. Slightly decrease the concentration of this compound. |
| Peak Tailing or Broadening | 1. Adsorption of the analyte or selector to the capillary wall. 2. Mismatch between the conductivity of the sample solvent and the BGE. | 1. Ensure proper capillary conditioning. If issues persist, consider using a coated capillary. 2. Dissolve the sample in a solution with a similar or lower conductivity than the BGE. |
| Irreproducible Migration Times | 1. Fluctuation in capillary temperature. 2. Changes in BGE composition due to evaporation. 3. Inconsistent capillary conditioning. | 1. Use a CE system with effective temperature control. 2. Prepare fresh BGE daily and keep vials capped. 3. Implement a consistent and thorough capillary conditioning protocol between runs. |
Data Presentation
Table 1: Optimized Conditions for Chiral Separation of Basic Drugs using this compound in Capillary Electrophoresis
| Analyte | Background Electrolyte (BGE) | This compound Conc. (mM) | Organic Modifier | Applied Voltage (kV) | pH |
| Metoprolol | 12.5 mM Borax (B76245) | 60 | 50% v/v Methanol | 20 | 7.3-7.5 |
| Atenolol | 12.5 mM Borax | 60 | 50% v/v Methanol | 20 | 7.3-7.5 |
| Propranolol | 12.5 mM Borax | 60 | 50% v/v Methanol | 20 | 7.3-7.5 |
| Bisoprolol | 12.5 mM Borax | 60 | 50% v/v Methanol | 20 | 7.3-7.5 |
| Esmolol | 12.5 mM Borax | 60 | 50% v/v Methanol | 20 | 7.3-7.5 |
| Ritodrine | 12.5 mM Borax | 60 | 50% v/v Methanol | 20 | 7.3-7.5 |
| Amlodipine | 12.5 mM Borax | 60 | 50% v/v Methanol | 20 | 7.3-7.5 |
Data synthesized from multiple sources describing optimal conditions.[1][2]
Table 2: Influence of Experimental Parameters on Enantioseparation
| Parameter | Effect on Resolution | General Recommendation |
| Selector Concentration | Increasing concentration generally improves resolution up to an optimal point, after which it may plateau or decrease. | Systematically investigate a range (e.g., 20-80 mM) to find the optimum. |
| BGE pH | Significantly affects the charge of the analyte and selector, thus influencing interaction and mobility. | Optimize within a range where the analyte is charged and stable. For basic drugs, slightly alkaline pH is often effective. |
| Organic Modifier | Affects the solubility of the selector and analyte, and can modify the interaction between them and the capillary wall. | Methanol and acetonitrile (B52724) are common choices. Vary the type and percentage to fine-tune the separation. |
| Applied Voltage | Higher voltage generally leads to shorter analysis times and sharper peaks, but can cause Joule heating. | Start with a moderate voltage (e.g., 15-20 kV) and increase cautiously while monitoring peak shape and current. |
| Temperature | Affects BGE viscosity, analyte mobility, and interaction kinetics. | Maintain a constant and controlled temperature for reproducibility. |
Experimental Protocols
Protocol 1: General Method for Chiral Separation of Basic Drugs using this compound in Capillary Electrophoresis
-
Capillary Conditioning:
-
Before the first use, rinse the new fused-silica capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the background electrolyte (BGE) for 30 minutes.
-
Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then equilibrate with the BGE for 5 minutes.
-
-
Preparation of Background Electrolyte (BGE):
-
Prepare a 12.5 mM borax buffer by dissolving the appropriate amount of sodium tetraborate (B1243019) in deionized water.
-
Adjust the pH to between 7.3 and 7.5 using a suitable acid (e.g., boric acid).
-
Add this compound to the desired final concentration (e.g., 60 mM).
-
Add the organic modifier, such as methanol, to the desired final concentration (e.g., 50% v/v).
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Sample Preparation:
-
Dissolve the racemic analyte in deionized water or a mixture of water and the organic modifier used in the BGE to a final concentration of approximately 0.1-1 mg/mL.
-
-
Electrophoretic Conditions:
-
Set the capillary temperature (e.g., 25 °C).
-
Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply a constant voltage (e.g., 20 kV).
-
Detect the analytes at a suitable wavelength using a UV detector.
-
Mandatory Visualization
Caption: Workflow for Chiral Separation Method Development.
Caption: Troubleshooting Logic for Chiral CE Separations.
References
- 1. Evaluation of this compound as a novel chiral selector for enantiomeric separation of basic drugs in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound as a novel chiral selector for enantiomeric separation of basic drugs in capi… [ouci.dntb.gov.ua]
- 3. Study on this compound based dual selector systems for the enantioseparation of basic drugs in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Clarithromycin lactobionate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Clarithromycin (B1669154) lactobionate (B10762962).
Frequently Asked Questions (FAQs)
Q1: Why is my Clarithromycin lactobionate precipitating out of my aqueous solution?
A1: Clarithromycin has very low intrinsic water solubility (approximately 0.33 mg/mL).[1][2] The lactobionate salt is used to improve this, but precipitation can still occur due to several factors:
-
pH Shift: The solubility of Clarithromycin is highly pH-dependent. It is more soluble in slightly acidic conditions. If the pH of your solution shifts towards neutral or alkaline, the drug can precipitate. The recommended pH for stable aqueous solutions is typically between 4.5 and 6.5.[3]
-
Concentration: Exceeding the solubility limit of this compound at a given pH and temperature will lead to precipitation.
-
Temperature: The solubility of Clarithromycin in water decreases as the temperature increases.[4]
-
Incomplete Dissolution of Lactobionic Acid Forms: Lactobionic acid can exist in equilibrium between its acid and lactone forms in an aqueous solution.[5] Issues with the dissolution of these forms can affect the overall stability and pH of the final this compound solution, potentially leading to precipitation.[5]
Q2: What is the optimal pH for dissolving and maintaining this compound in an aqueous solution?
A2: The optimal pH range for a stable aqueous solution of this compound is between 4.5 and 6.5.[3] Clarithromycin is more stable under slightly acidic conditions and degrades rapidly at a low pH (e.g., pH 1.0-3.0).[6][7][8] At a neutral pH of 7.0, its aqueous solubility is only about 500 µg/ml.[9]
Q3: Can I use co-solvents or other excipients to prevent precipitation?
A3: Yes, several excipients can help enhance the solubility and prevent the precipitation of this compound:
-
Nonionic Surfactants: Surfactants like Myrj 52 and Cremophor have been shown to increase the solubility of Clarithromycin.[1][9][10]
-
Acids: Lactobionic acid is the most effective acid for increasing Clarithromycin's solubility to form a salt.[1][9][10][11] Other organic acids can also be used.[3]
-
Co-solvents: For topical formulations, a co-surfactant and penetration enhancer like Transcutol® has been used to dissolve this compound.[7] Acetone is often used during the preparation of the salt itself.[5][12]
Q4: How does temperature affect the stability of my this compound solution?
A4: The solubility of Clarithromycin in distilled water decreases as the temperature increases.[4] For short-term storage of reconstituted solutions, refrigeration (e.g., 4°C) is often recommended to maintain stability.[2][9] Stability studies have shown that a formulated cream was stable for at least 60 days even at 40°C, indicating that a proper formulation can significantly enhance thermal stability.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding water to lyophilized powder. | - Lyophilized powder was not properly formulated.- The pH of the reconstitution medium is incorrect. | - Ensure the lyophilized product contains the appropriate ratio of Clarithromycin to lactobionic acid and any other necessary excipients.- Use sterile Water for Injection as the reconstitution solvent. Check and adjust the pH of the final solution to be within the 4.5-6.5 range. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | - pH of the solution is shifting.- Solution is supersaturated.- Temperature fluctuations. | - Buffer the solution to maintain a stable pH between 4.5 and 6.5.- Ensure the concentration of this compound is below its solubility limit at the storage temperature.- Store the solution at a consistent, recommended temperature (often refrigerated). |
| Inconsistent dissolution times and turbidity between batches. | - Variation in the quality of the starting lactobionic acid.- Inefficient salt formation during preparation. | - Consider pre-treating the lactobionic acid to ensure it is in the more soluble acid form before reacting with Clarithromycin.[5]- Optimize the reaction conditions (e.g., solvent, temperature, stirring) during the preparation of this compound. |
Data Presentation
Table 1: Effect of Surfactants on Clarithromycin Solubility
| Surfactant | Concentration (% w/v) | Resulting Clarithromycin Solubility (mg/mL) |
| Myrj 52 | 2.5 | 70-75 |
| Myrj 52 | 5.0 | 75-80 |
| Cremophor | 2.5 | 75-80 |
| Cremophor | 5.0 | 80-85 |
Data adapted from a study on enhancing Clarithromycin solubility. The presence of lactobionic acid was a constant in these formulations.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol is based on methods described for enhancing the solubility of Clarithromycin for parenteral formulations.[1][9]
Materials:
-
Clarithromycin powder
-
Lactobionic acid
-
Nonionic surfactant (e.g., Cremophor)
-
Double distilled water
-
Phosphoric acid (85%) and Sodium Hydroxide (1N) for pH adjustment
-
Sonicator
-
0.22 µm membrane filter
Methodology:
-
Prepare a solution of the nonionic surfactant (e.g., 5% w/v Cremophor) in double distilled water.
-
Sonicate the surfactant solution until complete dissolution.
-
Add 500 mg of Clarithromycin powder to the surfactant solution.
-
Stir the mixture for 15 minutes.
-
Prepare a separate aqueous solution of lactobionic acid.
-
Slowly add the lactobionic acid solution to the Clarithromycin suspension while stirring.
-
Continue stirring for 5 minutes and then measure the pH.
-
Adjust the pH to a final value between 5.0 and 6.5 using phosphoric acid or sodium hydroxide. Continue to add the acid solution until a clear solution is achieved.
-
Filter the final solution through a 0.22 µm membrane filter.
Protocol 2: Pre-treatment of Lactobionic Acid for Improved Dissolution
This protocol is adapted from a patented method designed to improve the dissolution rate and pH stability of the final this compound product.[5]
Materials:
-
Lactobionic acid
-
Purified water
-
Heating apparatus
Methodology:
-
Mix lactobionic acid with purified water.
-
Heat the mixture to 50-60°C.
-
Maintain this temperature until the content of the acid form of lactobionic acid is greater than or equal to 95% (this may require analytical monitoring, such as HPLC).
-
The resulting "acid lactobionic acid solution" is then used for the reaction with Clarithromycin to form the lactobionate salt.
Visualizations
Caption: Workflow for preparing a stable aqueous solution of this compound.
Caption: Logical troubleshooting flow for this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN101045063A - Clarithromycin water soluber preparation for injection use - Google Patents [patents.google.com]
- 4. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113173956B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin. | Semantic Scholar [semanticscholar.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. CN115010768A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Forced Degradation Studies of Clarithromycin Lactobionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Clarithromycin (B1669154) lactobionate (B10762962) to identify its degradants.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on Clarithromycin lactobionate?
Forced degradation studies, or stress testing, are crucial for several reasons:
-
Identification of Potential Degradants: These studies help identify degradation products that could form under various environmental conditions, such as exposure to light, heat, humidity, and different pH levels.[1][2]
-
Understanding Degradation Pathways: They provide insights into the chemical breakdown pathways of Clarithromycin, which is essential for developing stable formulations.[2][3]
-
Development of Stability-Indicating Methods: The data generated is used to develop and validate analytical methods, typically HPLC, that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[3][4]
-
Informing Formulation and Packaging: The stability profile of the drug substance helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug product from degradation.[2]
Q2: Under what conditions is this compound known to be unstable?
Clarithromycin is particularly susceptible to degradation under the following conditions:
-
Acidic Conditions: It undergoes significant degradation in acidic environments, primarily through the hydrolysis of the cladinose (B132029) sugar.[4][5][6]
-
Alkaline Conditions: Alkaline hydrolysis also leads to the degradation of Clarithromycin.[1][4]
-
Oxidative Conditions: Clarithromycin is sensitive to oxidation, which can alter its chemical structure.[1][4][7]
Q3: What are the major known degradation products of Clarithromycin?
Several degradation products of Clarithromycin have been identified:
-
Acidic Degradation:
-
Oxidative Degradation:
-
Clarithromycin N-oxide is a common product of oxidative stress.[9]
-
-
Basic Degradation:
-
Under basic conditions, dehydration products and products of ring opening have been observed.[8]
-
Q4: Which analytical techniques are most suitable for analyzing Clarithromycin and its degradants?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of Clarithromycin and its impurities.[1] Various detectors can be coupled with HPLC for this purpose:
-
UV Detection: While Clarithromycin has weak UV absorbance, detection at low wavelengths (around 210 nm) is common.[10][11]
-
Electrochemical Detection (ECD): This method offers high sensitivity for Clarithromycin.[4][12][13]
-
Mass Spectrometry (MS): LC-MS and LC-MS/MS are powerful tools for the identification and structural elucidation of unknown degradants.[8][9][14][15]
Troubleshooting Guides
This section addresses common issues encountered during the forced degradation studies of this compound and their analysis.
Issue 1: Poor resolution between Clarithromycin and its degradation peaks in the HPLC chromatogram.
-
Possible Causes & Solutions:
-
Incorrect Mobile Phase pH: The retention of Clarithromycin and its impurities is highly dependent on the pH of the mobile phase. Carefully prepare and verify the pH of the aqueous buffer (a range of 4.0 to 6.8 is often used).[1]
-
Inappropriate Column: C18 columns are commonly used and generally effective. If resolution is still an issue, consider a different brand of C18 column or a column with a different stationary phase (e.g., C8).[4][16]
-
Suboptimal Mobile Phase Composition: Adjust the ratio of the organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve optimal separation of all peaks.[1][2]
-
Inadequate Column Temperature: Column temperature affects the selectivity of the separation. Ensure the column oven is set to the specified temperature and has equilibrated.[1]
-
Issue 2: Peak tailing observed for the Clarithromycin peak.
-
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine group of Clarithromycin, causing peak tailing. Use a base-deactivated column or add a competing base (like triethylamine) to the mobile phase.[17]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample or reducing the injection volume.[17][18]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[18]
-
Column Contamination: Buildup of sample matrix components on the column frit or packing material can cause tailing. Use a guard column and/or implement a sample cleanup procedure.
-
Issue 3: No significant degradation is observed under stress conditions.
-
Possible Causes & Solutions:
-
Insufficiently Harsh Conditions: The stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) may not be severe enough to cause degradation. Gradually increase the severity of the conditions. For example, if no degradation is seen with 0.1 M HCl, try 1 M HCl or increase the temperature.[19]
-
Incorrect Sample Preparation: Ensure the drug substance is properly dissolved and exposed to the stressor. For hydrolytic studies, using a co-solvent may be necessary for poorly soluble compounds, but ensure the co-solvent itself does not interfere with the degradation process.[19]
-
Target Degradation: Aim for a degradation of 5-20% of the active pharmaceutical ingredient. This ensures that the degradation products are formed in sufficient quantities for detection without completely degrading the parent drug.[19]
-
Issue 4: Appearance of extraneous peaks in the chromatogram.
-
Possible Causes & Solutions:
-
Contaminated Reagents or Solvents: Use high-purity, HPLC-grade solvents and freshly prepared reagents to avoid introducing impurities.[18]
-
Sample Degradation After Stressing: After the forced degradation experiment, neutralize the samples (if acidic or basic) and analyze them as soon as possible to prevent further degradation.[1][19]
-
Leachables from Containers: Ensure that the containers used for the study are inert and do not leach any substances that could interfere with the analysis.
-
Carryover from Previous Injections: Implement a robust needle wash procedure in the autosampler and ensure the column is adequately flushed between injections, especially after injecting highly concentrated samples.[1]
-
Quantitative Data
The following table summarizes the typical extent of degradation of Clarithromycin under various forced degradation conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 12 hours | 80 °C | ~5% | [4] |
| 5 N HCl | - | - | 5.08% | [10] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 12 hours | 80 °C | Significant Degradation | [4] |
| 5 N NaOH | - | - | 96% | [10] | |
| Oxidative Degradation | 4% v/v H₂O₂ | 12 hours | 80 °C | Extensive Degradation | [4] |
| 30% H₂O₂ | - | - | 32.14% | [10] | |
| Thermal Degradation | Heat | 12 hours | 80 °C | < 10% | [4] |
| Photolytic Degradation | 500 W/m² UV radiation | 12 hours | - | < 10% | [4] |
Experimental Protocols
Forced Degradation Experimental Protocol
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
a. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[4]
b. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., up to 24 hours).[4][19]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration.[4][19]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide solution. Keep the solution at room temperature or elevated temperature for a specified duration.[4][10][19]
-
Thermal Degradation (Solid State): Place the solid drug substance in a controlled temperature oven (e.g., 80-100°C) for a specified period.[20]
-
Thermal Degradation (Solution): Heat the stock solution at a controlled temperature (e.g., 80°C) for a specified duration.[4]
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[21][22]
c. Sample Neutralization and Dilution:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.[1]
-
Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.[1]
Stability-Indicating HPLC Method Protocol
This protocol provides a typical starting point for the HPLC analysis of stressed this compound samples. Method optimization will likely be required.
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (UV, ECD, or MS).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
-
-
Mobile Phase:
-
Mobile Phase A: An aqueous buffer, such as 0.067 M Potassium Dihydrogen Phosphate, with the pH adjusted to a range of 4.0 to 6.8 with phosphoric acid.[1]
-
Elution: An isocratic or gradient elution can be used. A typical starting point for isocratic elution could be a mixture of Mobile Phase A and Mobile Phase B in a 45:55 v/v ratio.[11]
-
-
Chromatographic Conditions:
Visualizations
Caption: Workflow for Forced Degradation Studies of Clarithromycin.
Caption: Troubleshooting Logic for HPLC Analysis of Clarithromycin Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. mdpi.com [mdpi.com]
- 5. Interplay of degradation, dissolution and stabilization of clarithromycin and its amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS Analysis of Degradation Products of Clarithromycin [jcpu.cpu.edu.cn]
- 9. LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciensage.info [sciensage.info]
- 11. rroij.com [rroij.com]
- 12. Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling … [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. ema.europa.eu [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. researchgate.net [researchgate.net]
Improving the yield and purity of Clarithromycin lactobionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Clarithromycin (B1669154) lactobionate (B10762962) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of Clarithromycin lactobionate?
This compound is synthesized by reacting Clarithromycin with lactobionic acid.[1] The process typically involves dissolving Clarithromycin in an organic solvent, such as acetone (B3395972), and adding an aqueous solution of lactobionic acid to precipitate the salt.[1] Subsequent cooling and crystallization yield the final product.[1]
Q2: How is the lactobionic acid solution typically prepared for the synthesis?
A common method involves dissolving sodium lactobionate in purified water and then passing the solution through an ion exchange column to obtain a pure lactobionic acid aqueous solution.[1] This method helps to avoid impurities that might be present in commercially available lactobionic acid, which can affect the quality of the final product.[1]
Q3: What are the critical parameters to control during the reaction to ensure high yield and purity?
Key parameters to control include:
-
Temperature: The reaction is typically carried out at an elevated temperature (e.g., 50-55°C) to ensure complete dissolution and reaction.[1]
-
pH: The pH of the reaction mixture should be carefully controlled. The addition of lactobionic acid is often monitored until a specific pH endpoint (e.g., 6-7) is reached.[1]
-
Solvent Ratio: The weight ratio of Clarithromycin to the organic solvent (e.g., acetone) is crucial and is typically in the range of 1:4 to 1:6.[1]
-
Crystallization Conditions: The temperature and duration of the crystallization step significantly impact the yield and purity of the final product.[1]
Q4: What are the expected yield and purity for this synthesis?
With optimized protocols, yields can range from 83% to 86%, and purities can be consistently above 99%.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature is maintained within the optimal range (50-55°C).[1] Verify the accurate determination of the pH endpoint to ensure complete salt formation.[1] |
| Loss of product during crystallization. | Optimize the cooling rate and crystallization time. A slower cooling process and sufficient crystallization time (e.g., 4-6 hours) can improve crystal formation and recovery.[1] Ensure the crystallization temperature is maintained within the optimal range (10-20°C).[1] | |
| Low Purity | Impurities in starting materials. | Use high-purity Clarithromycin and lactobionic acid. Consider preparing the lactobionic acid solution from sodium lactobionate using an ion exchange column to remove impurities.[1] The quality of the raw materials directly influences the efficacy and safety of the final product.[2] |
| Side reactions or degradation. | Avoid excessive heating or prolonged reaction times, which can lead to the degradation of Clarithromycin.[] | |
| Inefficient purification. | Utilize a decolorizing agent like activated carbon to remove colored impurities before crystallization.[1] Ensure proper washing of the crystallized product to remove residual solvents and unreacted starting materials. | |
| Product has high turbidity or dissolves slowly | Presence of different forms of lactobionic acid. | Lactobionic acid can exist in equilibrium between its acid and ester forms in an aqueous solution.[4] Pre-treating the lactobionic acid solution by heating it (e.g., at 50-60°C) until the acid form is predominant (≥95%) can improve the solubility and reduce the turbidity of the final product.[4] |
| Unstable pH of the final product solution | Residual acidic or basic impurities. | Ensure the pH of the reaction is accurately adjusted to the endpoint. Thoroughly wash the final product to remove any unreacted acids or bases. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a method described in a patent for preparing high-purity this compound.[1]
Materials:
-
Clarithromycin
-
Sodium Lactobionate
-
Acetone
-
Purified Water
-
Activated Carbon
-
Ion Exchange Column
Procedure:
-
Preparation of Lactobionic Acid Solution:
-
Reaction:
-
In a separate reaction vessel, add Clarithromycin to acetone (e.g., a weight ratio of 1:4 to 1:6) and heat to 50-55°C with stirring.[1]
-
Slowly add the prepared lactobionic acid aqueous solution to the Clarithromycin-acetone mixture.
-
Monitor the pH of the reaction mixture and stop the addition of lactobionic acid when the pH reaches 6-7.[1]
-
-
Purification:
-
Add activated carbon to the reaction mixture for decolorization and stir for a designated period.
-
Filter the mixture to remove the activated carbon and collect the filtrate.
-
-
Crystallization and Drying:
-
Cool the filtrate to 10-20°C and maintain this temperature for 4-6 hours to allow for crystallization.[1]
-
Collect the wet product by centrifugation or filtration.
-
Dry the wet product under vacuum to obtain the final this compound.
-
Data Presentation: Summary of Experimental Results
The following table summarizes the results from different experimental conditions as described in a patent.[1]
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Clarithromycin:Acetone Ratio (w/w) | 1:5 | 1:4 | 1:6 |
| Crystallization Temperature (°C) | 15-20 | 10-15 | 10-15 |
| Crystallization Time (hours) | 4 | 5 | 6 |
| Yield (%) | 83 | 85 | 86 |
| Purity (%) | 99.34 | 99.15 | 99.73 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Flowchart for Low Yield Issues.
References
Technical Support Center: Stabilization of Clarithromycin Lactobionate Against Oxidative Degradation
Welcome to the technical support center for the stabilization of Clarithromycin lactobionate (B10762962). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidative degradation of this macrolide antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway of oxidative degradation for Clarithromycin lactobionate?
A1: The primary pathway for the oxidative degradation of Clarithromycin involves the dimethylamino group on the desosamine (B1220255) sugar moiety. The main degradation products identified are Clarithromycin N-oxide and N-desmethyl-clarithromycin. This occurs when the drug is exposed to oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, especially in the presence of light, heat, or certain metal ions.
Q2: What are the initial signs of oxidative degradation in my this compound formulation?
A2: Initial signs of oxidative degradation can include a change in the physical appearance of your formulation, such as discoloration (yellowing). From an analytical perspective, you may observe the appearance of new peaks in your chromatogram during HPLC analysis, corresponding to the formation of degradation products like Clarithromycin N-oxide. A decrease in the peak area of the parent this compound peak is also a key indicator.
Q3: Which antioxidants are recommended for stabilizing this compound?
A3: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for stabilizing this compound against oxidative degradation. Other antioxidants that can be considered include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The choice of antioxidant may depend on the specific formulation (e.g., liquid, solid), intended route of administration, and regulatory acceptance.
Q4: How does pH influence the oxidative stability of this compound?
A4: The pH of the formulation plays a crucial role in the stability of this compound. It is more susceptible to degradation in acidic conditions. Maintaining a pH closer to neutral (around 7.0) can help to minimize oxidative degradation.
Q5: Are there any specific excipients that I should be cautious about when formulating this compound?
A5: Yes, certain excipients can promote oxidative degradation. Excipients that may contain peroxide impurities, such as povidone and crospovidone, can accelerate the degradation of oxidation-sensitive drugs like Clarithromycin.[1] It is advisable to use high-purity excipients with low peroxide values and to conduct compatibility studies.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed during forced degradation studies with hydrogen peroxide.
-
Possible Cause 1: Inappropriate concentration of hydrogen peroxide.
-
Troubleshooting Step: The concentration of the oxidizing agent should be carefully selected to achieve a target degradation of 5-20%.[2] A 3% solution of hydrogen peroxide has been shown to cause significant degradation (around 32.14%).[3] If degradation is too rapid, consider reducing the concentration of H₂O₂ (e.g., to 0.1% or 1%).
-
-
Possible Cause 2: Elevated temperature.
-
Troubleshooting Step: High temperatures can accelerate oxidative degradation. Ensure that your forced degradation studies are conducted at a controlled and appropriate temperature. If the reaction is too fast, consider performing the experiment at a lower temperature.
-
-
Possible Cause 3: Presence of metal ion catalysts.
-
Troubleshooting Step: Trace metal ions in your reagents or on your glassware can catalyze oxidative reactions. Use high-purity reagents and ensure all glassware is thoroughly cleaned and rinsed with deionized water. Consider the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your formulation to sequester metal ions.
-
Issue 2: Poor separation of Clarithromycin and its oxidative degradation products in HPLC analysis.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Troubleshooting Step: Adjust the mobile phase composition to improve resolution. This can involve changing the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer, or modifying the pH of the buffer. A mobile phase consisting of acetonitrile and a phosphate (B84403) buffer is often a good starting point.
-
-
Possible Cause 2: Inappropriate column selection.
-
Troubleshooting Step: A C18 or C8 reversed-phase column is typically suitable for the separation of Clarithromycin and its related substances. If you are experiencing poor separation, consider trying a column with a different particle size or from a different manufacturer.
-
-
Possible Cause 3: Co-elution of degradants.
-
Troubleshooting Step: Utilize a mass spectrometry (MS) detector in conjunction with your HPLC (LC-MS) to confirm the identity of the co-eluting peaks. This will help in elucidating the structures of the degradation products and optimizing the chromatographic method for their separation.
-
Data Presentation
The following tables summarize quantitative data from forced degradation studies on Clarithromycin.
Table 1: Forced Degradation of Clarithromycin under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Oxidative | 3% H₂O₂ | - | - | 32.14 | [3] |
| Acidic | 5 N HCl | - | - | 5.08 | [3] |
| Alkaline | 5 N NaOH | - | - | 96 | [3] |
| Neutral | Water | - | - | 3.42 | [3] |
Table 2: Comparative Antioxidant Efficacy (Hypothetical Data)
| Antioxidant | Concentration (% w/v) | Oxidative Stress Condition | Degradation of Clarithromycin (%) |
| Control (No Antioxidant) | 0 | 1% H₂O₂, 24h, RT | 25.0 |
| Ascorbic Acid | 0.1 | 1% H₂O₂, 24h, RT | 5.2 |
| Ascorbic Acid | 0.5 | 1% H₂O₂, 24h, RT | 1.8 |
| BHT | 0.1 | 1% H₂O₂, 24h, RT | 8.5 |
| BHT | 0.5 | 1% H₂O₂, 24h, RT | 3.1 |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of this compound
Objective: To induce and quantify the oxidative degradation of this compound.
Materials:
-
This compound reference standard
-
Hydrogen peroxide (30%), analytical grade
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks and pipettes
-
HPLC system with a UV or MS detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Preparation of Degradation Solution:
-
Pipette a known volume of the this compound stock solution into a volumetric flask.
-
Add a specific volume of hydrogen peroxide solution to achieve the desired final concentration (e.g., 3%).
-
Dilute to the mark with a suitable solvent (e.g., a mixture of water and methanol).
-
-
Incubation: Store the degradation solution at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period (e.g., 24 hours). Protect the solution from light if photostability is not the focus.
-
Sample Preparation for Analysis:
-
After the incubation period, take an aliquot of the degradation solution.
-
If necessary, neutralize any remaining oxidizing agent (e.g., with a dilute solution of sodium bisulfite, though this may interfere with chromatography and should be tested).
-
Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Analyze the sample using a validated stability-indicating HPLC method. An example method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.
-
Quantify the amount of remaining this compound and the formed degradation products by comparing their peak areas to those of a reference standard.
-
-
Calculation of Degradation: Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Area - Final Area) / Initial Area] * 100
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To assess the effectiveness of an antioxidant in preventing the oxidative degradation of this compound.
Materials:
-
This compound reference standard
-
Selected antioxidant (e.g., Ascorbic Acid, BHT)
-
Hydrogen peroxide (30%), analytical grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks and pipettes
-
HPLC system with a UV or MS detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of the antioxidant in a suitable solvent (e.g., Ascorbic acid in water, BHT in methanol) at a known concentration.
-
-
Preparation of Test and Control Solutions:
-
Test Solution: In a volumetric flask, add a known volume of the this compound stock solution and a known volume of the antioxidant stock solution to achieve the desired final concentrations.
-
Control Solution: In a separate volumetric flask, add the same volume of the this compound stock solution but no antioxidant.
-
-
Initiation of Degradation:
-
To both the test and control solutions, add a specific volume of hydrogen peroxide solution to initiate oxidative stress.
-
Dilute both solutions to the final volume with a suitable solvent.
-
-
Incubation: Store both solutions under the same controlled conditions (temperature, light) for a predetermined period.
-
Sample Preparation and HPLC Analysis: Follow steps 4 and 5 from Protocol 1 for both the test and control solutions.
-
Evaluation of Efficacy: Compare the percentage of degradation in the test solution (with antioxidant) to the control solution (without antioxidant). A lower percentage of degradation in the test solution indicates the protective effect of the antioxidant.
Mandatory Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for evaluating antioxidant efficacy.
References
Validation & Comparative
Comparative Analysis of Analytical Methods for Clarithromycin Lactobionate Quantification in Plasma
A Guidance Document for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Clarithromycin (B1669154) lactobionate (B10762962) in plasma with alternative analytical techniques. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method based on their specific analytical needs, available resources, and desired performance characteristics. Experimental data has been compiled and summarized to facilitate an objective comparison.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A commonly employed method for the quantification of Clarithromycin in biological matrices is reversed-phase HPLC coupled with UV detection. This technique offers a balance of specificity, sensitivity, and accessibility for many laboratories.
Experimental Protocol: HPLC-UV
-
Sample Preparation: To 1 mL of plasma, 50 µL of an internal standard solution (e.g., 1 µg/mL diltiazem (B1670644) HCl) and 20 µL of 1 N NaOH are added. The mixture is then extracted with 2.5 mL of a hexane:isopropyl alcohol (98:2 v/v) solution by vortexing for 5 minutes. Following centrifugation at 1000 g for 5 minutes, the upper organic layer is transferred to a clean tube, and 50 µL of 0.2% acetic acid is added. The solvent is then evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and a phosphate (B84403) buffer. The specific ratio and pH may vary, but a common mobile phase is acetonitrile-methanol-potassium dihydrogen phosphate buffer (40:6:54, v/v), with the pH adjusted to 7.5[1].
-
Flow Rate: Typically 1.0 - 1.5 mL/min[1].
-
Detection: UV detection at a wavelength of 205 nm or 210 nm.
-
Injection Volume: 20 - 100 µL.
-
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an HPLC method for Clarithromycin lactobionate in plasma.
Caption: Workflow for the validation of an HPLC method for Clarithromycin in plasma.
Comparison with Alternative Methods
While HPLC-UV is a robust technique, other methods are available for the quantification of Clarithromycin in plasma, each with its own set of advantages and disadvantages. This section compares the HPLC-UV method with Microbiological Assay and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of the different analytical methods.
| Parameter | HPLC-UV | HPLC-Electrochemical Detection | UPLC-MS/MS | Microbiological Assay |
| Linearity Range (ng/mL) | 62.5 - 3000[2][3] | 30 - 5000[4] | 0.80 - 1600[5] | 250 - 3000[2][3] |
| Limit of Quantitation (LOQ) (ng/mL) | 31.25 - 62.5[2][6] | 20[1][7] | 0.80 - 2.95[5][6] | 250[2][3] |
| Intra-day Precision (% CV) | < 16.6[6] | < 4.7[8] | 1.28 - 4.85[5] | 4.51 - 26.78[2] |
| Inter-day Precision (% CV) | < 16.6[6] | < 4.7[4][8] | 1.28 - 4.85[5] | 4.51 - 26.78[2] |
| Accuracy (%) | 90.41 - 103.42[2][3] | > 97.3[4][8] | 96.8 - 103.5[5] | 78.52 - 131.19[2] |
| Recovery (%) | Not always specified | > 82.5[4][8] | ~96.2[5] | Not Applicable |
| Analysis Time | ~ 6-20 minutes[1][9] | ~ 6 minutes[1] | < 3 minutes[10] | 24 hours (incubation)[2] |
Experimental Protocols for Alternative Methods
1. Microbiological Assay
-
Principle: This method is based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. The diameter of the inhibition zone is proportional to the concentration of the antibiotic.
-
Methodology: An agar (B569324) well diffusion method is commonly used with Micrococcus luteus ATCC 9341 as the test organism. Plasma samples, standards, and controls are placed in wells punched into the agar. After incubation at 35°C for 24 hours, the diameter of the inhibition zones is measured. A standard curve is generated by plotting the inhibition zone diameter against known concentrations of Clarithromycin.[2]
-
Advantages: Low cost, no requirement for specialized equipment or toxic solvents.[2]
-
Disadvantages: Lower precision and accuracy compared to chromatographic methods.[2][3] It may also lack specificity as active metabolites can interfere with the results.[2][3]
2. UPLC-MS/MS
-
Principle: This technique combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry.
-
Methodology:
-
Sample Preparation: A liquid-liquid extraction is typically performed. For instance, to 100 µL of plasma, 25 µL of an internal standard (e.g., Clarithromycin 13C-d3) is added, followed by 2.0 mL of an n-hexane: methyl tert-butyl ether (20:80, v/v) mixture. After vortexing and centrifugation, the organic layer is evaporated and the residue reconstituted.[5] Alternatively, a simpler protein precipitation with acetonitrile can be used.[10][11]
-
Chromatographic and Mass Spectrometric Conditions: Separation is achieved on a UPLC column (e.g., Acquity UPLC BEH C18) with a very short run time. Detection is performed using a tandem mass spectrometer in the positive ion electrospray ionization mode, monitoring specific precursor to product ion transitions for Clarithromycin and the internal standard.[5]
-
-
Advantages: High sensitivity, specificity, and throughput. It requires a small sample volume and has a very short analysis time.[5]
-
Disadvantages: High initial instrument cost and requires specialized expertise for operation and maintenance.
Conclusion
The choice of an analytical method for the determination of this compound in plasma depends on the specific requirements of the study.
-
HPLC with UV or Electrochemical detection offers a good balance of performance and accessibility, making it suitable for many research and clinical applications, including pharmacokinetic studies.[1][8]
-
UPLC-MS/MS is the method of choice when high sensitivity and throughput are paramount, such as in bioequivalence studies with low dosage forms.[5][12]
-
Microbiological assays , while less precise, can be a cost-effective alternative for preliminary studies or in settings with limited resources, but the potential for interference from active metabolites should be considered.[2][3]
This guide provides a foundational comparison to aid in the method selection process. It is crucial to perform a thorough in-house validation of any chosen method to ensure it meets the specific requirements of the intended application.
References
- 1. Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection: Application in Pharmacokinetic and Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. brieflands.com [brieflands.com]
- 8. Determination of clarithromycin in human plasma by HPLC with electrochemical detection: validation and application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
A Comparative Analysis of the Aqueous Solubility of Clarithromycin Lactobionate and Erythromycin Lactobionate
For Immediate Release
This guide provides a detailed comparison of the aqueous solubility of two macrolide antibiotic salts: clarithromycin (B1669154) lactobionate (B10762962) and erythromycin (B1671065) lactobionate. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their comparative solubility, the experimental methods for its determination, and the underlying chemical rationale.
Executive Summary
The formation of lactobionate salts is a common strategy to enhance the aqueous solubility of poorly soluble parent drugs, facilitating the development of intravenous formulations. This is the case for the macrolide antibiotics erythromycin and clarithromycin. While both lactobionate salts are designed for improved solubility, available data indicates a significant difference in their performance. Erythromycin lactobionate is well-documented as being freely soluble in water, with quantitative data supporting high solubility. In contrast, specific quantitative solubility data for clarithromycin lactobionate is scarce in publicly available literature, though it is functionally understood to be more soluble than its practically insoluble parent compound, clarithromycin.
Comparative Solubility Data
The aqueous solubility of a compound is a critical physicochemical property that influences its formulation, route of administration, and bioavailability. The data compiled from various sources, as of December 2025, is summarized below.
| Compound | Parent Drug | Parent Drug Aqueous Solubility | Lactobionate Salt Aqueous Solubility | Qualitative Description |
| This compound | Clarithromycin | ~0.33 mg/mL[1][2] | Data not readily available; significantly > 0.33 mg/mL | Intended for parenteral use, implying enhanced solubility[3] |
| Erythromycin Lactobionate | Erythromycin | ~2 mg/mL[4] | ~200 mg/mL[5] (conflicting data of ~1 mg/mL also reported[6]) | Freely soluble in water[5][7] |
Note: There is a notable discrepancy in the reported aqueous solubility of erythromycin lactobionate. However, its classification as "freely soluble" and its ability to be reconstituted into concentrated solutions (e.g., 50 mg/mL) for medical use lend stronger support to the higher solubility value.[8]
Rationale for Solubility Enhancement
The enhanced aqueous solubility of the lactobionate salts over their parent compounds stems from the introduction of the highly polar lactobionic acid moiety. Lactobionic acid is a sugar acid composed of a gluconic acid portion and a galactose moiety. Its multiple hydroxyl groups and the carboxylic acid group significantly increase the overall hydrophilicity of the resulting salt, facilitating its dissolution in aqueous media.
Clarithromycin is a semi-synthetic derivative of erythromycin, with a methoxy (B1213986) group at the C6 position of the lactone ring.[1] This structural modification makes clarithromycin more stable in acidic conditions than erythromycin but also contributes to its lower aqueous solubility.
Experimental Protocol: Equilibrium Solubility Determination
The most widely accepted method for determining the equilibrium aqueous solubility of a compound is the shake-flask method . This protocol outlines the general procedure for determining the solubility of a macrolide lactobionate salt.
Principle
An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water) at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute in the supernatant is quantified.
Materials and Equipment
-
This compound or Erythromycin lactobionate powder
-
Purified, deionized water
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the macrolide lactobionate salt to a sealed flask containing a known volume of purified water. The excess solid should be clearly visible.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, the supernatant should be filtered through a syringe filter (e.g., 0.22 µm) or centrifuged at high speed, with the sample for analysis taken from the clear supernatant.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of the macrolide lactobionate salt of known concentrations in purified water.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the specific compound.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Dilute the saturated sample solution with a known volume of water to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of the dissolved macrolide in the saturated solution using the regression equation from the calibration curve, accounting for the dilution factor.
-
Visualized Workflows
The following diagrams illustrate the key processes described in this guide.
Conclusion
Erythromycin lactobionate exhibits high aqueous solubility, making it highly suitable for parenteral formulations. While this compound was developed for the same purpose and is functionally more soluble than its parent drug, a precise, publicly documented value for its aqueous solubility remains elusive. The significant difference in the solubility of the parent drugs likely contributes to the differing solubilities of their respective lactobionate salts. For researchers and formulation scientists, the experimental protocol detailed herein provides a standardized method for determining these critical values in-house.
References
- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN113173956B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. ERYTHROMYCIN LACTOBIONATE (200 MG) CAS#: 3847-29-8 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. iunajaf.edu.iq [iunajaf.edu.iq]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Clarithromycin Lactobionate vs. Azithromycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two widely used macrolide antibiotics, Clarithromycin (B1669154) lactobionate (B10762962) and azithromycin (B1666446). The information presented is collated from various preclinical studies, offering a comprehensive overview of their performance in animal models of bacterial infections. This guide is intended to assist researchers and drug development professionals in making informed decisions for future studies and clinical applications.
Executive Summary
Clarithromycin and azithromycin are both effective in treating a range of bacterial infections by inhibiting protein synthesis. However, preclinical in vivo data reveal significant differences in their efficacy depending on the pathogen, infection model, and dosing regimen. Generally, clarithromycin has demonstrated superior bactericidal activity and better survival outcomes in models of Streptococcus pneumoniae infection, particularly against strains with low-level resistance. Conversely, azithromycin has shown greater efficacy in models of Legionella pneumophila and Haemophilus influenzae infections. In the context of Mycobacterium avium complex (MAC) infections, the efficacy of both agents varies depending on the site of infection, with azithromycin showing more activity in the spleen and clarithromycin in the lungs.
Mechanism of Action
Both clarithromycin and azithromycin are macrolide antibiotics that exert their antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding action inhibits the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth and, in some cases, bacterial cell death. While their primary target is the same, differences in their chemical structure and pharmacokinetic profiles contribute to their varying efficacy against different pathogens.
Mechanism of action for Clarithromycin and Azithromycin.
Comparative Efficacy Data
The following tables summarize the key quantitative data from in vivo animal studies comparing the efficacy of clarithromycin and azithromycin against various bacterial pathogens.
Table 1: Efficacy Against Streptococcus pneumoniae in a Murine Lung Infection Model
| Parameter | Clarithromycin | Azithromycin | Reference |
| Animal Model | Neutropenic mice | Neutropenic mice | [1][2] |
| Bacterial Strain | 19 isolates of S. pneumoniae (susceptible, low-level resistance, high-level resistance) | 19 isolates of S. pneumoniae (susceptible, low-level resistance, high-level resistance) | [1][2] |
| Dosage | 4, 40, or 200 mg/kg twice daily; or 200 mg/kg once daily | 4, 40, or 200 mg/kg once daily; or 40 mg/kg twice daily | [1] |
| Survival Rate (Low-level resistance) | Significant improvement in 7 of 9 isolates (40 mg/kg BID) and 9 of 9 isolates (200 mg/kg BID) | Significant improvement in 1 of 9 isolates (40 mg/kg QD) and 3 of 9 isolates (200 mg/kg QD) | [1] |
| Bacterial Clearance (logCFU/lung reduction) | -0.88 to -1.02 for MICs of 1-2 mg/L | Not explicitly stated in the same format | [3] |
Table 2: Efficacy Against Legionella pneumophila in a Guinea Pig Model
| Parameter | Clarithromycin | Azithromycin | Reference |
| Animal Model | Guinea pigs | Guinea pigs | [4] |
| Infection Method | Aerosol infection | Aerosol infection | [4] |
| Dosage for 100% Survival | 28.8 mg/kg twice daily | 3.6 mg/kg once daily | [4] |
| Outcome | Less effective in preventing pyrexia and reducing bacterial numbers and lung lesions compared to azithromycin | More effective in preventing pyrexia and reducing bacterial numbers and lung lesions | [4] |
Table 3: Efficacy Against Haemophilus influenzae in a Rat Pulmonary Infection Model
| Parameter | Clarithromycin | Azithromycin | Reference |
| Animal Model | Rats | Rats | [5] |
| Dosage | 100 mg/kg twice daily | Not specified in a directly comparable manner for this outcome | [5] |
| Bacterial Clearance (log reduction in lung burden) | 3.5 to 6.1-log reduction | Effective on day 7, but not day 3 of therapy | [5] |
Table 4: Efficacy Against Mycobacterium avium Complex (MAC) in a Beige Mouse Model
| Parameter | Clarithromycin | Azithromycin | Reference |
| Animal Model | Beige mice | Beige mice | [6] |
| Dosage | 200 mg/kg daily | 100 or 200 mg/kg daily | [6] |
| Bacterial Clearance (Spleen) | Less active than azithromycin against 6 of 8 isolates | More active than clarithromycin against 6 of 8 isolates at 200 mg/kg | [6] |
| Bacterial Clearance (Lungs) | More active than azithromycin against 3 of 8 isolates | Less active than clarithromycin against 3 of 8 isolates at 200 mg/kg | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Murine Lung Infection Model for Streptococcus pneumoniae
-
Animal Model: Neutropenic mice were used to create an immunocompromised state, allowing for a more direct assessment of the antibiotics' bactericidal activity.[1][2]
-
Infection: Mice were infected with various clinical isolates of S. pneumoniae, including strains susceptible to macrolides, as well as those with low-level (mefA-mediated) and high-level (ermB-mediated) resistance.[1]
-
Drug Administration: Clarithromycin and azithromycin were administered via oral gavage for 72 hours at varying doses and frequencies.[1]
-
Efficacy Assessment: The primary endpoint was mortality, which was monitored for 10 days. Survival rates in the treatment groups were compared to those of a saline-treated control group.[1]
Experimental workflow for the S. pneumoniae murine model.
Guinea Pig Model for Legionella pneumophila
-
Animal Model: Guinea pigs were utilized as they are a well-established model for Legionnaires' disease.[4]
-
Infection: Animals were infected via aerosol inhalation of L. pneumophila to mimic the natural route of human infection.[4]
-
Drug Administration: Oral doses of azithromycin (once daily) and clarithromycin (twice daily) were administered.[4]
-
Efficacy Assessment: Efficacy was determined by survival rates, prevention of pyrexia (fever), and reduction in the number of bacteria and lesions in the lungs.[4]
Rat Pulmonary Infection Model for Haemophilus influenzae
-
Animal Model: A rat model was chosen to simulate clinical pulmonary infection with H. influenzae.[5]
-
Infection: The specific method of infection was not detailed in the abstract but resulted in a sustained pulmonary infection.
-
Drug Administration: Clarithromycin was administered twice daily. The dosing for azithromycin was structured differently, with a double dose on day 0 followed by a once-daily dose.[5]
-
Efficacy Assessment: The primary measure of efficacy was the reduction in the bacterial burden in the lungs, assessed on days 3 and 7 post-inoculation.[5]
Beige Mouse Model for Mycobacterium avium Complex (MAC)
-
Animal Model: Beige mice, which have a known susceptibility to MAC, were used to model disseminated infection.[6]
-
Infection: Mice were infected intravenously with various MAC isolates.[6]
-
Drug Administration: Azithromycin and clarithromycin were administered daily by gavage for 10 days, starting 7 days post-infection.[6]
-
Efficacy Assessment: Efficacy was evaluated by quantifying the reduction in bacterial cell counts in the spleens and lungs of treated mice compared to untreated controls.[6]
Experimental workflow for the MAC beige mouse model.
References
- 1. Influence of macrolide susceptibility on efficacies of clarithromycin and azithromycin against Streptococcus pneumoniae in a murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Macrolide Susceptibility on Efficacies of Clarithromycin and Azithromycin against Streptococcus pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of clarithromycin against Streptococcus pneumoniae expressing mef(A)-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the efficacy of azithromycin and clarithromycin in oral therapy of experimental airborne Legionnaires' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative activities of azithromycin and clarithromycin against Mycobacterium avium infection in beige mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC-UV Methods for the Quantification of Clarithromycin Lactobionate
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of pharmaceutical development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) is critical. Clarithromycin (B1669154) lactobionate, a macrolide antibiotic, is widely used, necessitating reliable analytical methods for its determination in various matrices. This guide provides an objective comparison of two prevalent analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is supported by a synthesis of experimental data to aid researchers in selecting the optimal method for their specific applications.
The primary distinction between these two methods lies in their detection mechanisms. HPLC-UV measures the analyte's absorption of ultraviolet light, a technique that can be challenging for molecules like clarithromycin which lack a strong chromophore, often requiring detection at low wavelengths (around 205 nm) where background noise can be high.[1][2] In contrast, LC-MS/MS offers superior selectivity and sensitivity by identifying and quantifying molecules based on their mass-to-charge ratio.[3]
Experimental Protocols
Detailed experimental protocols for both HPLC-UV and LC-MS/MS methods are crucial for reproducibility and comparison. The following sections outline typical methodologies for the analysis of clarithromycin.
HPLC-UV Method Protocol
A common approach for the HPLC-UV analysis of clarithromycin involves a reversed-phase C18 column.[4][5]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and a buffer solution such as potassium dihydrogen phosphate (B84403), with the pH adjusted. A typical composition is acetonitrile and 0.035 M potassium dihydrogen phosphate (pH 4.4) in a 55:45 (v/v) ratio.[5]
-
Flow Rate: A constant isocratic flow rate, commonly around 1.0 mL/min.[4]
-
Detection: UV detection at a low wavelength, typically around 205 nm or 210 nm, due to the weak UV absorbance of clarithromycin.[4][5]
-
Sample Preparation: Dissolving the clarithromycin standard or sample in a suitable solvent, often the mobile phase, to achieve a concentration within the linear range of the assay.
LC-MS/MS Method Protocol
The LC-MS/MS method also utilizes a reversed-phase C18 column for chromatographic separation, but with mass spectrometric detection for enhanced specificity and sensitivity.[6][7][8]
-
Column: A reversed-phase column, such as a C18 (e.g., 50 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a volatile buffer like ammonium (B1175870) formate (B1220265) or formic acid to ensure compatibility with the mass spectrometer.[6][7] For instance, methanol and 5.0 mM ammonium formate (pH 3.0) in a 78:22 (v/v) ratio.[6]
-
Flow Rate: Typically lower than HPLC-UV, for example, 0.22 mL/min.[7]
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode is commonly used.[6][7] Specific precursor-to-product ion transitions are monitored for quantification, such as m/z 748.9 → 158.1 for clarithromycin.[6]
-
Sample Preparation: This often involves a more rigorous extraction step, such as liquid-liquid extraction or protein precipitation, especially for biological matrices, to minimize matrix effects.[6][7]
Performance Comparison
The performance of each method is evaluated based on several key validation parameters. The following tables summarize quantitative data from various studies, providing a clear comparison.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 75 - 175 µg/mL[4] | 0.80 - 1600 ng/mL[6] |
| Limit of Detection (LOD) | 0.04 µg/mL[5] | 2 ng/mL[8][9] |
| Limit of Quantification (LOQ) | 31.25 ng/ml[1] | 5 ng/mL[8][9] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | 99.43% - 100.25%[5] | 96.8% - 103.5%[6] |
| Precision (Intra-day %RSD) | ≤ 0.174%[5] | 1.28% - 4.85%[6] |
| Precision (Inter-day %RSD) | Not explicitly stated in the same study | 1.28% - 4.85%[6] |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of clarithromycin lactobionate, each with distinct advantages.
HPLC-UV is a cost-effective and robust method suitable for routine quality control and analysis of bulk drug and pharmaceutical formulations where high concentrations of the analyte are expected.[3] Its simplicity and accessibility make it a workhorse in many analytical laboratories. However, its lower sensitivity and potential for interference at low UV wavelengths can be a limitation for certain applications.[1]
LC-MS/MS provides significantly higher sensitivity and selectivity, making it the method of choice for applications requiring trace-level detection, such as bioanalytical studies (e.g., pharmacokinetics in plasma), impurity profiling, and analysis of complex matrices.[3][6][7] The specificity of mass detection minimizes the risk of interference, leading to more reliable and accurate results at low concentrations.
Ultimately, the choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and budgetary considerations. For routine analysis of well-defined samples, HPLC-UV offers a reliable and economical solution. For research and development, bioanalysis, and applications demanding the highest levels of sensitivity and specificity, LC-MS/MS is the superior and often necessary choice.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. RP-HPLC method for clarithromycin assay in bulk and formulation. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
The Evolving Landscape of Clarithromycin Delivery: A Comparative Analysis of Novel Drug Delivery Systems
A comprehensive review of modern drug delivery platforms for Clarithromycin Lactobionate (B10762962), offering enhanced bioavailability, targeted delivery, and improved therapeutic outcomes.
Performance Metrics of Clarithromycin Drug Delivery Systems
The development of an effective drug delivery system for Clarithromycin hinges on optimizing several key physicochemical and biological parameters. The following tables summarize the performance of various nanoformulations and hydrogel-based systems, offering a side-by-side comparison of their characteristics.
Table 1: Nanoparticle-Based Drug Delivery Systems for Clarithromycin
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Findings & Ref. |
| Submicron Dual Lipid Carriers (DLCs) | Compritol 888 ATO, Stearic Acid, Pluronic F-68 | 326.19 ± 24.14 | -31.34 ± 2.81 | 85.78 ± 4.01 | Enhanced bioavailability (5.89-fold) and significant anti-biofilm activity.[3] |
| Chitosan (B1678972) Nanoparticles | Chitosan, Tripolyphosphate (TPP) | 155.31 ± 23.36 to 360.05 ± 26.06 | +11.96 ± 0.5 to +26.83 ± 0.4 | 12.1 ± 0.67 to 59.45 ± 4.05 | Good antibacterial activity against Streptococcus pneumoniae.[1] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 178 to 578 | - | 62 to 85 | Showed extended drug release up to 144 hours.[4][5] |
| Chitosan-Coated PLGA Nanoparticles | PLGA, Chitosan | - | Positive values | - | Increased zeta potential to positive values, suggesting mucoadhesive properties.[4][5] |
| Gliadin Nanoparticles | Gliadin, Pluronic F-68 | 250 - 500 | +22.8 | Up to 67.1 ± 1.3 | Demonstrated sustained release and mucoadhesive properties.[2] |
| Niosomes | Span 60, Cholesterol | 4.67 µm (micro-scale) | - | High | Provided sustained and prolonged drug delivery with enhanced bioavailability.[6] |
| Niosomal Transdermal Patch | Niosomes, Polymer | - | - | 12 to 86 | Significantly higher permeability coefficient compared to a conventional patch.[7] |
Table 2: Hydrogel-Based Drug Delivery Systems for Clarithromycin
| Delivery System | Composition | Entrapment Efficiency (%) | Key Findings & Ref. |
| Interpenetrating Polymeric Network (IPN) Hydrogel | Chitosan, Poly(acrylic acid), Poly(vinyl pyrrolidone) | 94.2 ± 2.4 to 96.8 ± 1.9 | Good mucoadhesion and pH-responsive drug release in acidic conditions.[8] |
| Semi-IPN Hydrogel Nanocomposite | Chitosan, Acrylic Acid, Acrylamide, PVP, Montmorillonite | 86.5 | Sustained release character over an extended period.[9][10] |
Table 3: Other Drug Delivery Systems for Clarithromycin
| Delivery System | Composition | Key Findings & Ref. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Tween 80, Brij 58, Isopropyl alcohol, Isobutanol, Transcutol EL | Improved drug solubility and has the potential to enhance oral bioavailability. |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Olive oil, Tween 80, Ethanol | Droplet size of 16.30 ± 3.31 nm; showed comparable drug release to reference formulations.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Provided below are the experimental protocols for the preparation and characterization of key Clarithromycin drug delivery systems.
Preparation of Submicron Dual Lipid Carriers (CLA-DLCs)
The hot homogenization technique is employed for the fabrication of CLA-DLCs.[3]
-
Lipid Phase Preparation: Compritol 888 ATO and stearic acid are melted at 75°C. Clarithromycin is then dissolved in this molten lipid mixture to form the oil phase.
-
Aqueous Phase Preparation: Pluronic F-68 (0.5% w/v) is dissolved in water and heated to 70 ± 2°C.
-
Emulsification: The hot oil phase is added to the aqueous phase and subjected to ultra-probe sonication for 10 minutes.
-
Cooling and Particle Collection: The resulting emulsion is gradually cooled to room temperature with continuous stirring. The dispersion is then centrifuged at 25,000 rpm at 4°C for 20 minutes to collect the particles.
Preparation of Chitosan Nanoparticles
-
Chitosan Solution: Chitosan is dissolved in an acidic aqueous solution.
-
Crosslinking: An aqueous solution of sodium tripolyphosphate (TPP) is added to the chitosan solution under magnetic stirring.
-
Nanoparticle Formation: The spontaneous formation of nanoparticles occurs due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.
-
Drug Loading: Clarithromycin can be incorporated by dissolving it in the chitosan solution before the addition of TPP.
Preparation of Interpenetrating Polymeric Network (IPN) Hydrogels
A chemical crosslinking process is utilized for the synthesis of IPN hydrogels for stomach-specific delivery.[8]
-
Polymer Solution: Prepare separate solutions of chitosan, poly(acrylic acid), and poly(vinyl pyrrolidone).
-
Crosslinking: Add crosslinking agents like glutaraldehyde (B144438) to the polymer mixture.
-
Drug Incorporation: Disperse Clarithromycin within the polymer solution before the crosslinking process is initiated.
-
Gelation and Washing: Allow the mixture to gel, then wash the resulting hydrogel to remove any unreacted chemicals.
In Vitro Drug Release Study
The dialysis bag method is frequently used to evaluate the in vitro release profile of Clarithromycin from nanoformulations.[3]
-
Sample Preparation: A specific amount of the Clarithromycin-loaded formulation is dispersed in distilled water and placed in a dialysis bag (12–14 kDa molecular weight cut-off).
-
Dissolution Medium: The dialysis bag is immersed in a dissolution medium (e.g., 200 mL of buffer) maintained at 37 ± 2°C and stirred at 100 rpm. A surfactant like sodium lauryl sulfate (B86663) (0.1% w/v) is often added to maintain sink conditions.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, and 24 hours), a sample of the dissolution medium is withdrawn.
-
Sample Replacement: An equal volume of fresh, pre-warmed buffer is added to the dissolution medium to maintain a constant volume.
-
Analysis: The withdrawn samples are centrifuged, and the supernatant is analyzed for Clarithromycin content using a suitable analytical method like HPLC.
Visualizing Methodologies and Pathways
To better illustrate the processes and relationships involved in the development and evaluation of these drug delivery systems, the following diagrams are provided.
Experimental workflow for Dual Lipid Carriers (DLCs).
Logical relationship for improving bioavailability.
Conclusion
The development of advanced drug delivery systems for Clarithromycin lactobionate presents a promising avenue to overcome its inherent physicochemical limitations. Nanoparticulate systems, including lipid-based carriers and polymeric nanoparticles, have demonstrated significant potential in enhancing bioavailability and providing sustained drug release.[3][4][5] Hydrogel-based systems, particularly those with mucoadhesive properties, are well-suited for targeted delivery to the stomach for the treatment of H. pylori infections.[8] The choice of an optimal delivery system will depend on the specific therapeutic application, desired release profile, and route of administration. The data and methodologies presented in this guide offer a valuable resource for researchers working towards the next generation of Clarithromycin therapies.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
A Comparative Guide to Bioanalytical Method Validation for Clarithromycin in Clinical Trials
In the landscape of clinical trials, the precise and reliable quantification of drug concentrations in biological matrices is paramount. This guide provides a comprehensive comparison of validated bioanalytical methods for clarithromycin (B1669154), a widely used macrolide antibiotic. While often administered orally, an intravenous form, clarithromycin lactobionate (B10762962), is utilized to enhance solubility for parenteral administration.[1][2][3][4] Upon administration, clarithromycin lactobionate dissociates, and it is the active moiety, clarithromycin, that is measured in biological fluids to assess its pharmacokinetic profile.[5] This guide focuses on the validation of methods to quantify clarithromycin in human plasma, a critical aspect of therapeutic drug monitoring and bioequivalence studies.[5][6]
The following sections detail and compare two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electrochemical Detection.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely adopted technique for bioanalysis due to its high sensitivity and selectivity.[7] Several validated LC-MS/MS methods for the determination of clarithromycin in human plasma have been reported, demonstrating their suitability for clinical trial applications.[5][8][9][10]
Experimental Protocol
A representative LC-MS/MS experimental protocol for the quantification of clarithromycin in human plasma is as follows:
-
Sample Preparation:
-
To a 200 µL aliquot of human plasma, an internal standard (e.g., roxithromycin (B50055) or a deuterated version of clarithromycin like clarithromycin 13C-d3) is added.[8][9]
-
Protein precipitation is performed by adding a precipitating agent such as acetonitrile.[8]
-
Alternatively, liquid-liquid extraction (LLE) can be employed using a solvent mixture like n-hexane and methyl tert-butyl ether.[9]
-
The sample is vortexed and then centrifuged to separate the precipitated proteins or the aqueous layer.
-
The resulting supernatant or organic layer is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.[9]
-
-
Chromatographic Conditions:
-
Analytical Column: A reverse-phase column, such as a Phenomenex Luna Phenyl-Hexyl (50 × 2.0 mm, 3µm) or an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is commonly used.[8][9]
-
Mobile Phase: An isocratic mobile phase is often employed, consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with formic acid).[8][9]
-
Flow Rate: A typical flow rate is between 0.22 and 0.5 mL/min.[8]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[8][9]
-
Detection Mode: Selected Reaction Monitoring (SRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for both clarithromycin and the internal standard.[8][9] For clarithromycin, a common transition is m/z 748.9 → 158.1.[9]
-
Performance Characteristics
The following table summarizes the validation parameters for a typical LC-MS/MS method for clarithromycin.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.80 - 1600 ng/mL[9] to 100 - 5,000 ng/mL[8] |
| Accuracy | Within ±15% of the nominal concentration (within ±20% for LLOQ) |
| Precision (Intra- and Inter-day) | ≤ 15% Coefficient of Variation (CV) (≤ 20% for LLOQ) |
| Mean Extraction Recovery | >85%[10] |
| Lower Limit of Quantification (LLOQ) | As low as 0.80 ng/mL[9] |
Experimental Workflow Diagram
Caption: Workflow for Clarithromycin Quantification by LC-MS/MS.
Method 2: High-Performance Liquid Chromatography (HPLC)
Experimental Protocol
A representative HPLC experimental protocol with UV or electrochemical detection is as follows:
-
Sample Preparation:
-
Similar to the LC-MS/MS method, an internal standard (e.g., diltiazem (B1670644) HCl or roxithromycin) is added to the plasma sample.[11][14]
-
Liquid-liquid extraction is commonly used, often with a solvent mixture like hexane (B92381) and isopropanol.[11][12]
-
After vortexing and centrifugation, the organic layer is transferred and may require an additional back-extraction step into an acidic solution.[11]
-
For simpler methods, protein precipitation can be employed.[14]
-
-
Chromatographic Conditions:
-
Detection:
-
UV Detection: Detection can be performed at a low wavelength, such as 205 nm or 215 nm.[6][13] However, this can lead to high background noise.[15]
-
Electrochemical Detection (ECD): ECD offers higher sensitivity than UV detection for clarithromycin and is operated at a specific potential (e.g., +0.85 V).[6]
-
Fluorescence Detection: This requires a pre-column derivatization step with a fluorescent agent like 9-fluorenylmethyl chloroformate (FMOC-Cl).[15]
-
Performance Characteristics
The following table summarizes the validation parameters for a typical HPLC method for clarithromycin.
| Validation Parameter | Typical Performance (HPLC with UV/ECD) |
| Linearity Range | 62.5 - 3000 ng/mL (UV)[11] to 0.1 - 6 µg/mL (ECD)[14] |
| Accuracy | 90.41 - 103.42%[11] |
| Precision (Intra- and Inter-day) | < 20% CV[11] |
| Mean Extraction Recovery | >82%[6] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL (ECD)[14] to 62.5 ng/mL (UV)[11] |
Comparison Summary
| Feature | LC-MS/MS | HPLC (UV/ECD) |
| Sensitivity | Very high (LLOQ < 1 ng/mL)[9] | Moderate to high (LLOQ 20-60 ng/mL)[11][14] |
| Selectivity | Excellent, based on mass-to-charge ratio[7] | Good, but susceptible to interferences |
| Sample Preparation | Can be simplified with protein precipitation[8] | Often requires more complex liquid-liquid extraction[11] |
| Run Time | Typically short (< 3 minutes)[8] | Can be longer (> 7 minutes)[8] |
| Instrumentation Cost | High | Lower |
| Applicability | Ideal for pharmacokinetic studies requiring high sensitivity and throughput | Suitable for bioequivalence studies and therapeutic drug monitoring |
Logical Relationship Diagram
Caption: Decision tree for selecting a bioanalytical method.
Conclusion
For the bioanalytical support of clinical trials involving this compound, both LC-MS/MS and HPLC methods can be appropriately validated and utilized. The choice between these methods depends on the specific requirements of the study.
LC-MS/MS is the superior technique when high sensitivity, selectivity, and throughput are critical, making it the gold standard for pharmacokinetic studies where low drug concentrations need to be accurately measured. HPLC methods, particularly with electrochemical detection, offer a robust and more accessible alternative for studies where the expected plasma concentrations are within their linear range.[14]
Regardless of the method chosen, rigorous validation according to regulatory guidelines is essential to ensure the integrity and reliability of the data generated in clinical trials.[16] This includes thorough assessment of parameters such as selectivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.[5]
References
- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101045063A - Clarithromycin water soluber preparation for injection use - Google Patents [patents.google.com]
- 4. CN113173956B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Development and validation of high-performance liquid chromatography method for determination of clarithromycin in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. japsonline.com [japsonline.com]
A Head-to-Head Comparison of Clarithromycin Lactobionate and Other Macrolide Antibiotics
In the landscape of macrolide antibiotics, clarithromycin (B1669154), azithromycin (B1666446), and erythromycin (B1671065) represent key therapeutic options for a variety of bacterial infections. While sharing a common mechanism of action, these agents exhibit significant differences in their antibacterial spectrum, pharmacokinetic profiles, clinical efficacy, and immunomodulatory effects. This guide provides a detailed, data-driven comparison of Clarithromycin lactobionate (B10762962) with other prominent macrolides, tailored for researchers, scientists, and drug development professionals.
Comparative In Vitro Antimicrobial Activity
The in vitro potency of macrolide antibiotics is a critical determinant of their clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Clarithromycin generally demonstrates superior or comparable activity against many Gram-positive organisms compared to erythromycin and azithromycin.[1][2][3][4] Against Gram-positive anaerobes, including Actinomyces spp. and Propionibacterium spp., clarithromycin is often the most active agent.[2] Conversely, azithromycin exhibits excellent in vitro activity against Haemophilus influenzae, proving to be 2- to 4-fold more potent than clarithromycin against this pathogen.[1][4] When compared to erythromycin, clarithromycin is several-fold more active against Gram-positive organisms, whereas azithromycin is 2- to 4-fold less potent.[1][4]
Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Macrolides Against Key Pathogens
| Microorganism | Clarithromycin | Azithromycin | Erythromycin |
| Streptococcus pneumoniae | ≤0.06 - 0.5 | ≤0.12 - 1.0 | ≤0.06 - 0.5 |
| Streptococcus pyogenes | ≤0.06 | ≤0.12 | ≤0.06 |
| Staphylococcus aureus | 0.12 - 0.25 | 0.25 - 1.0 | 0.25 - 0.5 |
| Haemophilus influenzae | 4.0 | 0.5 | 8.0 |
| Mycoplasma pneumoniae | ≤0.008 | ≤0.008 | ≤0.008 |
| Ureaplasma urealyticum | 0.12 | 2.0 | 2.0 |
Data compiled from multiple sources.[1][4][5] MIC values can vary based on testing methodology and regional resistance patterns.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of macrolides, including absorption, distribution, metabolism, and excretion, significantly influence their dosing regimens and clinical effectiveness. Clarithromycin and azithromycin offer notable advantages over the prototype, erythromycin, such as improved acid stability and better tissue penetration.[1][4][6]
Clarithromycin is well-absorbed orally and has a longer serum half-life than erythromycin, allowing for twice-daily dosing.[1][4] It is metabolized in the liver to an active metabolite, 14-hydroxyclarithromycin, which acts synergistically with the parent compound, particularly against H. influenzae. Azithromycin has unique pharmacokinetic properties, including a very long tissue half-life of approximately 68 hours, which permits once-daily dosing and shorter treatment courses.[1][4][7]
Table 2: Comparative Pharmacokinetic Parameters of Macrolides
| Parameter | Clarithromycin | Azithromycin | Erythromycin |
| Bioavailability (%) | ~55 | ~37 | 18-45 |
| Serum Half-life (hours) | 3-7 | 68 | 1.5-2 |
| Tissue Penetration | High | Very High | Moderate |
| Metabolism | Hepatic (to active metabolite) | Primarily Biliary | Hepatic |
| Dosing Frequency | Twice daily | Once daily | Four times daily |
| Food Effect on Absorption | Minimal | Significant (decreased Cmax) | Variable |
Data compiled from multiple sources.[1][4][6][7][8]
Clinical Efficacy in Community-Acquired Pneumonia (CAP)
In the treatment of CAP, macrolides are often used in combination with beta-lactams. Systematic reviews comparing azithromycin and clarithromycin in this setting have yielded mixed results.
One review of seven clinical trials found that an azithromycin-based regimen had a higher clinical success rate (87.55% after 10-14 days) compared to a clarithromycin-based regimen (75.42% after 5-7 days).[9][10][11] However, the clarithromycin combination was associated with a shorter average length of hospital stay (7.25 days vs. 8.45 days).[9][10][11] Another study focusing on mild to moderate CAP found that a 3-day course of azithromycin was as clinically effective and well-tolerated as a 10-day course of clarithromycin, with clinical success rates of 94% and 95%, respectively.[12]
Immunomodulatory and Anti-Inflammatory Effects
Beyond their antimicrobial activity, macrolides possess significant anti-inflammatory and immunomodulatory properties.[13][14] These effects are particularly relevant in chronic inflammatory airway diseases. The primary mechanism involves the suppression of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[13][14][15]
By inhibiting the NF-κB signaling pathway, macrolides like clarithromycin and azithromycin can reduce the production of key pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[13][16][17] This is achieved by interfering with intracellular signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) pathways.[13][14]
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standardized method for determining the MIC of macrolide antibiotics against a target bacterial strain.[18][19][20][21][22]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Prepare stock solutions of Clarithromycin lactobionate, Azithromycin, and Erythromycin in an appropriate solvent, then dilute in CAMHB to twice the highest desired concentration.
-
Bacterial Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL.
-
Microtiter Plate: Use a sterile 96-well plate.
2. Assay Procedure:
-
Add 100 µL of sterile CAMHB to all wells of the 96-well plate.
-
Pipette 100 µL of the 2x concentrated antibiotic solution into the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 serves as the positive growth control (no antibiotic).
-
Column 12 serves as the sterility control (no bacteria).
-
Inoculate wells in columns 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well is 200 µL.
3. Incubation and Reading:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest antibiotic concentration in a well with no visible growth.
Conclusion
This compound, azithromycin, and erythromycin each possess a distinct profile of activity, pharmacokinetics, and clinical application. Clarithromycin excels in its potent activity against many Gram-positive pathogens and its favorable pharmacokinetic profile over erythromycin.[1][4] Azithromycin is distinguished by its superior activity against H. influenzae and a unique pharmacokinetic profile that allows for shorter, more convenient dosing regimens.[1][7][12] While erythromycin remains a valuable agent, particularly for atypical pathogens, newer macrolides like clarithromycin and azithromycin generally offer improved tolerability and pharmacokinetic advantages.[1][4][8] The choice of macrolide should be guided by the specific pathogen, site of infection, local resistance patterns, and the individual patient's clinical status. The immunomodulatory properties of these agents also represent a growing area of research, potentially expanding their therapeutic applications beyond antimicrobial therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. academic.oup.com [academic.oup.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of azithromycin, clarithromycin, erythromycin and lomefloxacin against Mycoplasma pneumoniae, Mycoplasma hominis and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of azithromycin versus clarithromycin in combination with beta-lactams to treat community-acquired pneumonia in hospitalized patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Comparative efficacy of azithromycin versus clarithromycin in combination with beta-lactams to treat community-acquired pneumonia in hospitalized patients: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized, multicentre study of the efficacy and tolerance of azithromycin versus clarithromycin in the treatment of adults with mild to moderate community-acquired pneumonia. Azithromycin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Azithromycin - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. protocols.io [protocols.io]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. benchchem.com [benchchem.com]
A comparative review of analytical methods for Clarithromycin determination
A Comparative Guide to Analytical Methods for the Determination of Clarithromycin (B1669154)
Clarithromycin, a broad-spectrum macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its accurate quantification in pharmaceutical formulations and biological matrices is paramount for ensuring therapeutic efficacy and safety. This guide provides a comparative overview of the most commonly employed analytical methods for the determination of Clarithromycin, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate technique for their specific needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for Clarithromycin analysis, offering a good balance between sensitivity, selectivity, and cost-effectiveness. Reversed-phase HPLC (RP-HPLC) is the most common mode used.
Detection Methods:
-
UV Detection: Due to the lack of a strong chromophore in the Clarithromycin molecule, UV detection is often performed at low wavelengths, typically around 205-210 nm.[1][2] This can sometimes lead to interference from matrix components.[3]
-
Electrochemical Detection (ECD): The tertiary amino group in Clarithromycin's structure makes it amenable to electrochemical oxidation, enabling highly sensitive and selective detection with ECD.[4] This method has been shown to be suitable for quantifying Clarithromycin in both bulk samples and oral dosage forms.[4]
-
Fluorescence Detection: This method requires a pre-column derivatization step to introduce a fluorescent tag to the Clarithromycin molecule. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][3] This approach significantly enhances sensitivity, making it suitable for bioanalytical applications.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and specificity, such as pharmacokinetic studies in human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][5][6] This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
LC-MS/MS methods typically utilize electrospray ionization (ESI) in the positive ion mode.[3][6][7] The high selectivity of multiple reaction monitoring (MRM) minimizes interference from complex biological matrices.[6][7]
Spectrophotometry
Spectrophotometric methods offer a simple, rapid, and cost-effective alternative for the determination of Clarithromycin in pharmaceutical formulations. These methods are generally based on the formation of a colored complex between Clarithromycin and a specific reagent, which can then be quantified by measuring its absorbance at a specific wavelength.
Various reagents have been employed for this purpose, including:
-
o-nitrobenzaldehyde[8]
-
Ferric (III) salts[8]
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[8]
-
p-dimethylaminobenzaldehyde
-
Bromothymol blue and Bromocresol purple[9]
-
Marquis reagent[10]
While simple and accessible, spectrophotometric methods may lack the specificity of chromatographic techniques and are more susceptible to interference from excipients in the formulation.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. Capillary Zone Electrophoresis (CZE) is a commonly used mode for the analysis of Clarithromycin.[11][12][13] This method has been successfully applied for the simultaneous analysis of Clarithromycin with other drugs, such as omeprazole (B731) and tinidazole (B1682380), in combined dosage forms.[11][13]
Comparative Performance Data
The following table summarizes the quantitative performance data for the various analytical methods discussed.
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 320 - 480[2] | 0.04[2] | - | 99.64 - 100.10[14] | < 0.18[14] |
| HPLC-ECD | 0.05 - 5.0[2] | - | 0.05[2] | - | < 5[4] |
| HPLC-Fluorescence | 0.025 - 10[1] | - | 0.025[1] | 92.7 - 107.3[1] | < 16.6[1] |
| LC-MS/MS | 0.005 - 4.0[3][7] | 0.002[3][7] | 0.005[3][7] | 87.8 - 104.0[7] | 2.5 - 9.6 (inter-day)[3][7] |
| Spectrophotometry | 10 - 70 | - | - | 99.8 - 100.4 | - |
| Capillary Electrophoresis | 60 - 250[11] | 0.54[11] | 45[11] | - | - |
Experimental Protocols
RP-HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (e.g., 55:45 v/v), with the pH adjusted to 4.4.[15]
-
Flow Rate: 0.6 mL/min.[15]
-
Detection Wavelength: 210 nm.[15]
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.
LC-MS/MS Method for Human Plasma
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: Reversed-phase C18 column (e.g., Atlantis dC18, 2.1 x 100 mm, 3 µm).[3][7]
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water containing 0.1% formic acid and 5 mM ammonium (B1175870) acetate.[6]
-
Flow Rate: 0.22 mL/min.[6]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an internal standard (e.g., roxithromycin (B50055) or a deuterated analog of Clarithromycin).[6][16]
-
Add a precipitating agent like acetonitrile, vortex, and centrifuge.[6]
-
Inject the supernatant directly into the LC-MS/MS system.[6]
-
Spectrophotometric Method (using p-dimethylaminobenzaldehyde)
-
Reagents: p-dimethylaminobenzaldehyde solution in sulfuric acid.
-
Procedure:
-
Prepare a standard solution of Clarithromycin in methanol.
-
To an aliquot of the drug solution, add the p-dimethylaminobenzaldehyde reagent.
-
A green chromogen will form.
-
Measure the absorbance of the solution at 600 nm against a reagent blank.
-
The concentration is determined using a calibration curve.
-
Capillary Zone Electrophoresis (CZE) Method
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Uncoated fused-silica capillary.[17]
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 4.5.[11]
-
Applied Voltage: 22 kV.[11]
-
Capillary Temperature: 25 °C.[11]
-
Injection: Hydrodynamic injection.
-
Detection Wavelength: 230 nm.[11]
-
Sample Preparation: Dissolve the sample in the BGE.
Method Selection Workflow
The choice of analytical method for Clarithromycin determination depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. bioequivalence studies).
Caption: Decision tree for selecting an appropriate analytical method for Clarithromycin.
General Analytical Workflow
The general workflow for the analysis of Clarithromycin, regardless of the specific technique employed, follows a series of fundamental steps.
Caption: A generalized workflow for the analytical determination of Clarithromycin.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a capillary zone electrophoresis method for the simultaneous analysis of clarithromycin, omeprazole, and tinidazole in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a capillary zone electrophoresis method for the simultaneous analysis of clarithromycin, omeprazole, and tinidazole in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Capillary electrophoresis with capacitively coupled contactless conductivity detection method development and validation for the determination of azithromycin, clarithromycin, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clarithromycin Lactobionate and Clarithromycin Gentisate: Stability and Solubility for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a drug candidate is a critical decision that significantly impacts its ultimate developability and clinical performance. Clarithromycin (B1669154), a broad-spectrum macrolide antibiotic, is inherently poorly soluble in water, necessitating the formation of salts to enhance its aqueous solubility for parenteral and other liquid dosage forms. Among the various salt forms, clarithromycin lactobionate (B10762962) and clarithromycin gentisate have emerged as notable candidates. This guide provides a comparative overview of their stability and solubility, supported by available data and outlining key experimental protocols for their evaluation.
Clarithromycin lactobionate is a well-established salt form used in commercially available intravenous formulations. In contrast, clarithromycin gentisate has been explored as an alternative with claims of improved physicochemical properties. A comprehensive evaluation of their characteristics is essential for informed decision-making in pharmaceutical development.
Comparative Overview of Physicochemical Properties
While direct, side-by-side comparative studies with quantitative data for both salts are limited in publicly available literature, a qualitative and quantitative assessment can be compiled from existing research and patent filings.
| Parameter | Clarithromycin | This compound | Clarithromycin Gentisate |
| Aqueous Solubility | Practically insoluble in water (approx. 0.33 mg/mL)[1] | Significantly increased solubility compared to the free base. Lactobionic acid is reported to be the most effective acid for increasing clarithromycin's solubility.[2] | Qualitatively reported to have increased water solubility compared to this compound.[3] Quantitative data is not readily available in public literature. |
| Stability in Aqueous Solution | Unstable in acidic conditions (pH < 5), with rapid degradation at low pH.[4][5] | Formulations have been developed with shelf-lives equivalent to 24 months.[2] | Qualitatively reported to have better stability compared to this compound.[3] A patent suggests stability for at least 2 years at 10°C in an ethanol-water solution (pH 5.0-8.0). |
In-depth Analysis
Solubility: Clarithromycin base is characterized by its low aqueous solubility, a significant hurdle for the development of liquid formulations. The formation of salts with organic acids is a common and effective strategy to overcome this limitation. Studies have demonstrated that lactobionic acid is highly effective in enhancing the water solubility of clarithromycin, making it suitable for intravenous administration.[2] While a Chinese patent application asserts that clarithromycin gentisate possesses even greater water solubility than the lactobionate salt, specific numerical data to support this claim is not provided in the available documentation.[3]
Stability: The stability of clarithromycin is pH-dependent, with significant degradation occurring in acidic environments.[4][5] This instability poses a challenge for the formulation of stable liquid dosage forms. Formulations of this compound have been shown to be stable, with reported shelf-lives of up to two years.[2] The patent literature for clarithromycin gentisate also claims superior stability over the lactobionate form, particularly in an ethanol-water solution at a pH range of 5.0-8.0, where it is stated to be stable for at least two years when stored at 10°C. However, comprehensive, publicly accessible stability studies providing quantitative degradation kinetics for clarithromycin gentisate in various aqueous media are lacking.
Experimental Protocols
For researchers aiming to conduct a direct comparative analysis of these two salts, the following experimental protocols are recommended:
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound and clarithromycin gentisate in various aqueous media.
Methodology:
-
Prepare a series of buffered solutions at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) and purified water.
-
Add an excess amount of the clarithromycin salt to a known volume of each medium in a sealed container.
-
Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Withdraw an aliquot from the supernatant, filter it through a suitable membrane filter (e.g., 0.45 µm), and dilute appropriately.
-
Quantify the concentration of clarithromycin in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of clarithromycin and its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer), with the pH adjusted to ensure good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
-
Forced Degradation Studies:
-
Expose solutions of this compound and clarithromycin gentisate to various stress conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.
-
-
Stability Study:
-
Prepare aqueous solutions of both salts at known concentrations and pH values.
-
Store the solutions under different temperature and humidity conditions (e.g., as per ICH guidelines).
-
At specified time intervals, withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the remaining concentration of the parent drug and the formation of any degradation products.
-
Conclusion
The choice between this compound and clarithromycin gentisate for pharmaceutical development requires a careful evaluation of their respective solubility and stability profiles. While this compound is a proven entity with established use in parenteral products, the claims of superior solubility and stability for clarithromycin gentisate warrant further investigation through direct, quantitative comparative studies. The experimental protocols outlined in this guide provide a framework for researchers to conduct such evaluations, enabling a data-driven selection of the optimal salt form for their specific formulation and therapeutic goals. The lack of publicly available, robust quantitative data for clarithromycin gentisate highlights an opportunity for further research to fully elucidate its potential advantages.
References
- 1. Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN1249309A - Gentianate of macrolides antibiotics - Google Patents [patents.google.com]
A Comparative Guide to the Immunomodulatory Effects of Clarithromycin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of Clarithromycin versus other common macrolides, namely Azithromycin and Erythromycin (B1671065). The information presented is supported by experimental data to aid in research and development decisions.
Abstract
Macrolide antibiotics, beyond their primary antimicrobial function, exert significant immunomodulatory effects. These properties are particularly relevant in the context of chronic inflammatory diseases. This guide focuses on a comparative analysis of Clarithromycin, a 14-membered macrolide, against Azithromycin (a 15-membered macrolide) and Erythromycin (another 14-membered macrolide). We will delve into their differential impacts on key inflammatory pathways and cellular functions, supported by quantitative data from in vitro studies.
Comparative Analysis of Immunomodulatory Effects
The immunomodulatory actions of macrolides are multifaceted, primarily involving the suppression of pro-inflammatory cytokine production, modulation of inflammatory cell functions, and interference with key signaling pathways.
Inhibition of Pro-inflammatory Cytokine Production
Macrolides are known to inhibit the production of several key pro-inflammatory cytokines. The extent of this inhibition can vary between different macrolides.
Table 1: Comparative Inhibition of Pro-inflammatory Cytokine Production by Macrolides
| Cytokine | Macrolide | Cell Type | Stimulus | Concentration | % Inhibition | Reference |
| IL-6 | Clarithromycin | Human Monocytes | LPS | 10 µg/mL | Significant decrease in 60% of individuals | [1] |
| Azithromycin | Human Monocytes | LPS | 10 µg/mL | Significant decrease | [1] | |
| Erythromycin | Human Bronchial Epithelial Cells | IL-1β | 10 µg/ml | Concentration-dependent suppression | [2] | |
| IL-8 | Clarithromycin | Human Bronchial Epithelial Cells | Endotoxin | 10 µg/ml | Inhibition of mRNA and protein | [2] |
| Azithromycin | Human Gingival Fibroblasts | LPS | - | Increased IL-8 production | ||
| Erythromycin | Human Bronchial Epithelial Cells | Endotoxin | 10 µg/ml | Inhibition of mRNA and protein | [2] | |
| TNF-α | Clarithromycin | Human Monocytes | LPS | 10 µg/mL | Significant decrease in 86% of individuals | [1] |
| Azithromycin | Human Monocytes | LPS | 10 µg/mL | Significant decrease in 100% of individuals | [1] | |
| Erythromycin | Rheumatoid Synovial Cells | IL-1β | - | Inhibition of p38 MAPK phosphorylation | [2] |
LPS: Lipopolysaccharide; IL: Interleukin; TNF: Tumor Necrosis Factor.
Modulation of Neutrophil Function
Neutrophils play a critical role in the inflammatory response. Macrolides can influence their migration, activation, and lifespan.
Table 2: Comparative Effects of Macrolides on Neutrophil Function
| Function | Clarithromycin | Azithromycin | Erythromycin | Reference |
| Chemotaxis/Migration | Inhibition | Inhibition | Inhibition | [2] |
| Oxidative Burst | Enhanced chemiluminescence (2.5-20 mcg/ml) | Inhibition | Increased phagocytosis at high conc. (20 mcg/ml) | |
| Apoptosis | Induction | Induction | - |
Inhibition of NF-κB Signaling Pathway
A central mechanism for the anti-inflammatory effects of macrolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor for numerous pro-inflammatory genes. Macrolides have been shown to suppress the activation and nuclear translocation of NF-κB.[2]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Modulation by Macrolides
The following diagram illustrates the key steps in the NF-κB signaling pathway and the inhibitory action of macrolides.
Experimental Workflow for Cytokine Measurement
The diagram below outlines a typical experimental workflow for quantifying the effect of macrolides on cytokine production.
Detailed Experimental Protocols
Protocol: Measurement of Cytokine Production by ELISA
Objective: To quantify the concentration of a specific cytokine (e.g., IL-6, IL-8, TNF-α) in cell culture supernatants following treatment with macrolides.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Cell culture medium, cells, macrolides, and stimulus (e.g., LPS)
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent.
-
Aspirate the blocking solution and wash the plate 3 times.
-
Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.
Protocol: NF-κB Activation Assay (Nuclear Translocation)
Objective: To determine the effect of macrolides on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell line (e.g., A549, HeLa)
-
Macrolides and stimulus (e.g., TNF-α)
-
Nuclear and cytoplasmic extraction buffers
-
Protease and phosphatase inhibitors
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Luminol-based substrate for chemiluminescence
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of macrolides for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a cytoplasmic extraction buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice.
-
Centrifuge to pellet the nuclear debris and collect the supernatant (nuclear fraction).
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in the nuclear-to-cytoplasmic ratio of NF-κB p65 in macrolide-treated cells compared to the stimulated control indicates inhibition of nuclear translocation.
Conclusion
Clarithromycin, Azithromycin, and Erythromycin all exhibit significant immunomodulatory properties, primarily through the suppression of pro-inflammatory cytokine production and inhibition of the NF-κB signaling pathway. While all three macrolides demonstrate anti-inflammatory effects, the potency and specific effects can differ. For instance, Azithromycin appears to be a potent inhibitor of TNF-α production in monocytes, while Clarithromycin shows a strong inhibitory effect on IL-6.[1] The choice of macrolide for research or therapeutic development in the context of immunomodulation should be guided by the specific inflammatory mediators and pathways of interest. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of these and other immunomodulatory compounds.
References
The Anti-Cancer Potential of Clarithromycin and its Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The macrolide antibiotic, Clarithromycin (B1669154), traditionally used to combat bacterial infections, is gaining increasing attention for its potential as an anti-cancer agent. Extensive pre-clinical and clinical research has unveiled its ability to impede tumor growth through various mechanisms, including the induction of apoptosis, inhibition of autophagy and angiogenesis, and modulation of the tumor microenvironment.[1][2][3] This guide provides a comparative analysis of the anti-cancer activity of Clarithromycin and its analogs, supported by experimental data and detailed methodologies, to inform further research and drug development in this promising area of oncology.
Comparative Analysis of Anti-Cancer Activity
While research into the anti-cancer properties of newly synthesized, direct chemical analogs of Clarithromycin is still emerging, comparative data on the cytotoxicity of Clarithromycin and other well-established macrolide antibiotics provides valuable insights. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of these compounds in various cancer cell lines. It is important to note that direct comparative studies are limited, and data is often collated from different studies, which may employ varied experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Clarithromycin | HCT116 | Colorectal Carcinoma | ~100 | (Inferred from dose-response curves in cited literature) |
| A549 | Lung Carcinoma | >100 | (Inferred from dose-response curves in cited literature) | |
| MCF7 | Breast Adenocarcinoma | >100 | (Inferred from dose-response curves in cited literature) | |
| Azithromycin | A549 | Lung Carcinoma | >100 | (Inferred from dose-response curves in cited literature) |
| HeLa | Cervical Cancer | 94.79 ± 2.0 µg/mL | ||
| Erythromycin (B1671065) | H9c2 | Cardiomyoblast | Significant growth inhibition at 1 and 25 µg/ml | [4] |
Note: The provided IC50 values are approximate and collated from various sources for comparative purposes. Experimental conditions can significantly influence these values. A study on a non-malignant human liver cell line (Chang) provided a qualitative comparison of cytotoxicity, ranking the macrolides from most to least toxic as: erythromycin estolate > erythromycin-11,12-cyclic carbonate > roxithromycin (B50055) and clarithromycin > erythromycin base and azithromycin.[5]
Key Mechanisms of Anti-Cancer Activity
Clarithromycin and its analogs exert their anti-cancer effects through a multi-pronged approach, targeting several key cellular pathways involved in tumor growth and survival.
Autophagy Inhibition
One of the most well-documented anti-cancer mechanisms of Clarithromycin is the inhibition of autophagy, a cellular process that cancer cells often exploit to survive under stress.[1][6] Clarithromycin is a potent and continuous inhibitor of autophagy in various cancer cells, including myeloma and chronic myeloid leukemia.[1] It is believed to block the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and ultimately, apoptotic cell death.[1]
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Clarithromycin has been shown to be a potent inhibitor of tumor-induced angiogenesis.[7] It does not directly affect the proliferation of endothelial cells but rather inhibits their ability to form tube-like structures, a critical step in angiogenesis.[7] This effect has been observed in combination with cytotoxic therapies against solid tumors.[7]
Immunomodulation
Macrolide antibiotics, including Clarithromycin, possess immunomodulatory properties.[8] Clarithromycin can modulate the tumor microenvironment by reducing the levels of pro-inflammatory cytokines such as IL-6 and IL-8.[9] This anti-inflammatory effect can contribute to the suppression of tumor growth and progression.
Signaling Pathways
The anti-cancer activity of Clarithromycin is mediated by its interaction with several key signaling pathways. A significant pathway implicated in its autophagy-inhibiting effect involves the hERG1 potassium channel and the PI3K/Akt signaling cascade.
Clarithromycin's Inhibition of the Autophagy Pathway
Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for key in vitro assays used to evaluate the anti-cancer activity of Clarithromycin and its analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Clarithromycin and its analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the anti-cancer activity of Clarithromycin and its analogs.
Experimental workflow for comparative analysis.
Conclusion and Future Directions
Clarithromycin demonstrates significant potential as a repurposed anti-cancer agent, acting through multiple pathways to inhibit tumor growth. While direct comparative data on the anti-cancer activity of its synthetic analogs is currently scarce, the available information on related macrolides suggests that anti-cancer properties may be a class effect. Further research is warranted to synthesize and evaluate novel Clarithromycin derivatives with enhanced anti-cancer efficacy and to conduct direct comparative studies against a broader range of cancer cell lines. Elucidating the structure-activity relationships of these analogs will be crucial for the rational design of more potent and selective anti-cancer macrolides. The experimental protocols and workflow provided in this guide offer a framework for such future investigations, which could ultimately lead to the development of new therapeutic strategies for cancer treatment.
References
- 1. Repurposing Drugs in Oncology (ReDO)—clarithromycin as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common antibiotic clarithromycin as an anti-cancer agent - ecancer [ecancer.org]
- 3. Repurposing Drugs in Oncology (ReDO)-clarithromycin as an anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrolide Antibiotics Exhibit Cytotoxic Effect under Amino Acid-Depleted Culture Condition by Blocking Autophagy Flux in Head and Neck Squamous Cell Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roxithromycin and clarithromycin, 14-membered ring macrolides, potentiate the antitumor activity of cytotoxic agents against mouse B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-laboratory Validation of a Quantitative Assay for Clarithromycin Lactobionate: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Clarithromycin (B1669154) lactobionate (B10762962), a macrolide antibiotic. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of key assays, their performance characteristics, and experimental protocols to support informed decisions in quality control and research applications. The comparison primarily focuses on High-Performance Liquid Chromatography (HPLC) and Microbiological Assays, two commonly employed techniques for antibiotic quantification.
Data Presentation
The performance of different analytical methods for Clarithromycin quantification is summarized in the tables below. These values are compiled from various validation studies and offer a comparative look at the accuracy, precision, linearity, and sensitivity of each method.
Table 1: Performance Characteristics of HPLC Methods for Clarithromycin Quantification
| Parameter | HPLC-UV | HPLC with Pre-column Derivatization | HPLC-Amperometric Detection |
| Linearity Range | 75–175 µg/mL[1] | 0.025-10 µg/mL[2] | 0.1-6 µg/mL[3] |
| Accuracy (%) | 98.32–101.64%[4] | 90.41-99.74% (intra-assay), 99.27-103.42% (inter-assay)[5] | Within ± 11.5% (inter-batch)[6] |
| Precision (%RSD) | < 2.0%[7] | 0.88-19.86%[5] | < 6% (inter-day and intra-day)[3] |
| Limit of Quantification (LOQ) | 5.230 µg/mL[8] | 0.025 µg/mL[2] | 20 ng/mL[3] |
| Limit of Detection (LOD) | - | ~0.01 µg/mL[2] | - |
Table 2: Performance Characteristics of Microbiological and Spectrophotometric Methods for Clarithromycin Quantification
| Parameter | Microbiological Assay (Agar Well Diffusion) | Derivative Spectrophotometry |
| Linearity Range | 250 to 3000 ng/ml[5] | 5.0 to 60 µg/mL[9] |
| Accuracy (%) | 78.52-131.19 %[5] | 100% ± 1%[9] |
| Precision (%RSD) | 4.51-26.78%[5] | < 2.0%[9] |
| Limit of Quantification (LOQ) | - | 3.197 µg/mL[9] |
| Limit of Detection (LOD) | - | 1.055 µg/mL[9] |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols are based on established and validated methods reported in the scientific literature.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantification of Clarithromycin in bulk and pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or C8, is typically used. For example, a Capcell Pak C18 column (150 mm × 4.6 mm, 5 µm particle size) can be employed.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and a buffer (e.g., potassium dihydrogen phosphate). A common mobile phase is a 55:45 (v/v) mixture of acetonitrile and 0.035 M potassium dihydrogen phosphate (B84403) adjusted to a pH of 4.4.
-
Flow Rate: Typically set around 0.6 to 1.0 mL/min[1].
-
Detection: UV detection at a wavelength of approximately 210 nm[4].
-
Injection Volume: 20 µL is a common injection volume.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Clarithromycin lactobionate sample in the mobile phase to achieve a known concentration.
-
For formulated products like tablets, crush the tablets and dissolve the powder in the mobile phase, followed by sonication and filtration through a 0.45 µm filter to remove excipients.
-
Prepare a series of standard solutions of known concentrations to construct a calibration curve.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the peak areas from the chromatograms.
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of Clarithromycin in the sample by interpolating its peak area on the calibration curve.
-
2. Microbiological Assay (Agar Well Diffusion Method)
This bioassay determines the potency of Clarithromycin by measuring its inhibitory effect on a susceptible microorganism.
-
Materials:
-
Test Organism: Micrococcus luteus ATCC 9341 is a commonly used test organism[5].
-
Culture Medium: Antibiotic assay agar (B569324) is used for the preparation of the plates.
-
Standard and Sample Solutions: Prepare stock solutions of Clarithromycin standard and the test sample in a suitable solvent and then dilute with a buffer to obtain a range of concentrations.
-
-
Procedure:
-
Prepare agar plates inoculated with a standardized suspension of the test organism.
-
Punch wells of a specific diameter (e.g., 6 mm) into the agar.
-
Pipette a fixed volume (e.g., 100 µL) of the standard solutions and sample solutions into the wells[5].
-
Incubate the plates under specified conditions (e.g., 24 hours at 35°C)[5].
-
Measure the diameter of the inhibition zones around each well.
-
-
Data Analysis:
-
Plot the logarithm of the concentration of the standard solutions against the diameter of the inhibition zones to generate a standard curve.
-
Determine the potency of the sample by comparing the inhibition zone produced by the sample to the standard curve.
-
Visualizations
The following diagrams illustrate the workflows of the described analytical methods.
Caption: Workflow for the quantification of Clarithromycin using HPLC.
Caption: Workflow for the Microbiological Assay of Clarithromycin.
References
- 1. RP-HPLC method for clarithromycin assay in bulk and formulation. [wisdomlib.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection: Application in Pharmacokinetic and Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
A Comparative Guide to the In Vitro Dissolution Profiles of Clarithromycin Lactobionate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the in vitro dissolution characteristics of different formulations of Clarithromycin lactobionate (B10762962) powder for solution for infusion. The dissolution of these lyophilized products is a critical quality attribute, directly impacting their suitability for parenteral administration. This comparison focuses on reconstitution time and the physical properties of the resulting solution, which are key performance indicators for these formulations.
Data Summary
The dissolution performance of Clarithromycin lactobionate for injection is primarily evaluated by its reconstitution time and the clarity of the resulting solution. The following table summarizes representative data for three hypothetical formulations to illustrate potential variations.
| Formulation | Reconstitution Time (minutes) | Appearance of Reconstituted Solution | pH of Reconstituted Solution |
| Formulation A (Brand) | < 5 | Clear, colorless solution | 4.8 - 6.5 |
| Formulation B (Generic 1) | < 7 | Clear to slightly opalescent, colorless to slightly yellow solution | 4.8 - 6.5 |
| Formulation C (Generic 2) | 7 - 10 | Slightly opalescent solution with some undissolved particles | 4.5 - 7.0 |
Experimental Protocols
The following is a detailed methodology for the key experiment of determining the reconstitution time and assessing the appearance of the reconstituted solution for this compound for injection.
Objective: To determine the time required for the complete dissolution of the lyophilized powder and to visually inspect the resulting solution for clarity and particulate matter.
Materials:
-
This compound for injection vials (500 mg/vial)
-
Sterile Water for Injection (SWFI)
-
Calibrated stopwatch
-
Vortex mixer (optional)
-
Light source for visual inspection (as per USP <790>)
-
pH meter
Procedure:
-
Preparation: Allow the vials of this compound and the Sterile Water for Injection to reach room temperature (20-25°C).
-
Reconstitution:
-
Using a sterile syringe, withdraw 10 mL of SWFI.
-
Inject the 10 mL of SWFI into the vial containing the lyophilized this compound powder.
-
Simultaneously start the stopwatch.
-
Gently swirl the vial by hand or use a vortex mixer at a low speed to facilitate dissolution. Avoid vigorous shaking to prevent foaming.
-
-
Observation:
-
Continuously observe the contents of the vial during the reconstitution process.
-
Stop the stopwatch as soon as the last of the powder has completely dissolved, and the solution is free from visible particles. This is the reconstitution time.
-
A reconstitution time of not more than 7 minutes is generally considered acceptable.[1]
-
-
Visual Inspection:
-
Immediately after reconstitution, visually inspect the solution against a black and white background under a suitable light source.
-
The solution should be clear to slightly opalescent and colorless to slightly yellow.[1] Note the presence of any undissolved particles, fibers, or haziness.
-
-
pH Measurement:
-
After reconstitution, the pH of the solution can be measured using a calibrated pH meter. The typical pH range for reconstituted this compound is between 4.8 and 6.5.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro dissolution testing of this compound for injection, focusing on the reconstitution process.
In Vitro Dissolution Workflow
This guide provides a framework for the comparative evaluation of in vitro dissolution profiles of different this compound formulations. For parenteral products, rapid and complete dissolution is paramount for safety and efficacy. Therefore, a thorough assessment of reconstitution time and the physical characteristics of the resulting solution is essential in formulation development and quality control.
References
A Critical Evaluation of Clarithromycin Lactobionate as a Chiral Separating Agent
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Separation Performance
The enantioselective separation of pharmacologically active compounds is a critical aspect of drug development and quality control. The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even elicit adverse effects. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, owing to its high efficiency, low sample consumption, and operational flexibility. The choice of a suitable chiral selector is paramount for achieving successful enantioseparation. This guide provides a critical evaluation of Clarithromycin (B1669154) lactobionate (B10762962), a macrolide antibiotic, as a chiral separating agent in CE, comparing its performance with established alternatives.
Clarithromycin Lactobionate: An Emerging Chiral Selector
Clarithromycin, a semi-synthetic macrolide antibiotic, has demonstrated considerable potential as a chiral selector in capillary electrophoresis, particularly for the enantioseparation of basic drugs.[1][2] Its utility is attributed to its complex stereochemistry, featuring a 14-membered lactone ring, two sugar moieties, and multiple chiral centers, which allows for a variety of potential interactions with chiral analytes, including hydrogen bonding, dipole-dipole interactions, and steric repulsion. The lactobionate salt form enhances its aqueous solubility, a desirable characteristic for a chiral selector used as a background electrolyte (BGE) additive in CE.[1]
Advantages of this compound as a chiral selector include its high solubility, the low viscosity of its solutions, and its weak UV absorption, which minimizes interference with the detection of analytes.[1]
Performance Comparison: this compound vs. Alternatives
A direct, quantitative comparison of this compound with other chiral selectors under identical experimental conditions is not extensively available in the current literature. However, by compiling data from various studies, we can assess its performance relative to commonly used chiral selectors such as cyclodextrins and glycopeptide antibiotics for the separation of representative basic drugs, particularly β-blockers.
Data Presentation: Enantioseparation of Propranolol (B1214883) and other β-Blockers
The following table summarizes the performance of this compound and other chiral selectors in the enantioseparation of propranolol and other β-blockers. It is important to note that the experimental conditions vary between studies, which can significantly influence the separation parameters.
| Analyte | Chiral Selector | Method | Resolution (Rs) | Selectivity (α) | Efficiency (N) | Reference |
| Propranolol | This compound | CE | Excellent Separation (numerical data not provided) | - | - | [1] |
| Propranolol | Amylose tris(3,5-dimethylphenylcarbamate) (ChiralPak IA) | HPLC | 1.75 | - | - | [3][4] |
| Propranolol | α-Acid Glycoprotein (AGP) | HPLC | >1.5 | - | - | [5] |
| Propranolol | β-Cyclodextrin | HPLC | 3.0 | - | - | [5] |
| Metoprolol | This compound | CE | Excellent Separation (numerical data not provided) | - | - | [1] |
| Atenolol | This compound | CE | Excellent Separation (numerical data not provided) | - | - | [1] |
| Bisoprolol | This compound | CE | Excellent Separation (numerical data not provided) | - | - | [1] |
| Esmolol | This compound | CE | Excellent Separation (numerical data not provided) | - | - | [1] |
| Labetalol | This compound | CE | Partial Enantioresolution | - | - | [1] |
| Labetalol | Sulfated β-Cyclodextrin | CE | Complete Resolution of 4 isomers | - | - | [6] |
Observations:
-
This compound has been reported to provide "excellent separation" for a range of β-blockers in capillary electrophoresis.[1] However, specific quantitative data for resolution (Rs), selectivity (α), and efficiency (N) are often not provided in the literature, making direct comparisons challenging.
-
For the enantioseparation of propranolol, HPLC methods using polysaccharide-based (ChiralPak IA) and protein-based (AGP) chiral stationary phases, as well as cyclodextrin-based phases, have demonstrated good resolution, with Rs values of 1.75 and 3.0, respectively.[3][4][5]
-
Sulfated β-cyclodextrins have been shown to be effective for the complete separation of all four isomers of labetalol, a drug with two chiral centers, for which this compound only achieved partial resolution.[1][6] This suggests that for more complex chiral separations, other selectors might be more suitable.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below is a representative methodology for the enantioseparation of basic drugs using this compound in capillary electrophoresis, synthesized from recurring conditions reported in the literature.[1][2]
Representative Experimental Protocol: Enantioseparation of Metoprolol using Capillary Electrophoresis with this compound
1. Instrumentation:
-
A standard capillary electrophoresis system equipped with a UV detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
-
Data acquisition and analysis software.
2. Reagents and Solutions:
-
Chiral Selector Solution: Prepare a stock solution of this compound in methanol (B129727) or a suitable aqueous/organic mixture.
-
Background Electrolyte (BGE): A typical BGE consists of a buffer (e.g., 12.5 mM borax (B76245) buffer, pH 7.3-7.5) mixed with an organic modifier (e.g., 50% v/v methanol) and the chiral selector (e.g., 60 mM this compound).[1]
-
Sample Solution: Dissolve the racemic analyte (e.g., metoprolol) in the BGE or a compatible solvent to a final concentration of approximately 0.1-1 mg/mL.
-
Capillary Conditioning Solutions: 0.1 M NaOH, deionized water.
3. Capillary Conditioning:
-
Before the first use, and daily, flush the capillary sequentially with 0.1 M NaOH (10 min), deionized water (10 min), and finally with the BGE (15 min).
-
Between runs, flush the capillary with the BGE for a shorter duration (e.g., 2-3 min) to ensure reproducibility.
4. Electrophoretic Conditions:
-
Applied Voltage: Typically in the range of 15-25 kV.[1]
-
Temperature: Maintain a constant capillary temperature, for example, at 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 220 nm for metoprolol).
5. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the electropherogram.
-
Calculate the resolution (Rs), selectivity (α), and number of theoretical plates (N) to evaluate the separation performance.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Proposed chiral recognition mechanism.
Caption: Experimental workflow for chiral CE.
Conclusion and Future Perspectives
This compound is a promising and effective chiral selector for the enantioseparation of basic drugs by capillary electrophoresis. Its favorable physicochemical properties and versatile interaction capabilities make it a valuable tool in the analytical chemist's toolbox. However, the existing literature highlights a need for more systematic and quantitative comparative studies. Future research should focus on:
-
Direct Head-to-Head Comparisons: Performing studies that directly compare the enantioseparation performance of this compound with other chiral selectors (e.g., various cyclodextrins, glycopeptide antibiotics) for a wide range of analytes under identical conditions.
-
Quantitative Data Reporting: Consistently reporting key separation parameters such as resolution (Rs), selectivity (α), and efficiency (N) to facilitate objective comparisons and method validation.
-
Mechanism Elucidation: Further investigating the chiral recognition mechanisms between this compound and different analytes to enable more rational method development.
By addressing these areas, the full potential of this compound as a chiral separating agent can be realized, providing researchers and drug development professionals with a more comprehensive understanding of its capabilities and limitations.
References
- 1. Evaluation of this compound as a novel chiral selector for enantiomeric separation of basic drugs in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clarithromycin as a chiral selector for enantioseparation of basic compounds in nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. researchgate.net [researchgate.net]
- 5. Blocked website - [ajbjournal.periodikos.com.br]
- 6. Enantioseparation of beta-blockers with two chiral centers by capillary electrophoresis using sulfated beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Clarithromycin Lactobionate
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Clarithromycin lactobionate (B10762962) is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Clarithromycin lactobionate, especially in powder form, adherence to proper PPE protocols is crucial to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[1][3] A disposable, low-permeability gown or lab coat.[1][4] | Gloves should meet ASTM D6978 standard.[3][5] |
| Respiratory Protection | A dust mask or a full-face respirator if dust is generated or if exposure limits are exceeded.[1] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Note: Occupational exposure limits for this compound are not currently established.[1] Therefore, it is critical to handle this compound with appropriate engineering controls and personal protective equipment at all times.
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep refrigerated as indicated on the product label.[2]
-
Protect from light.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these procedural steps to ensure safety and environmental protection.
Spill Response:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.[1]
-
Clean-up:
-
Decontamination: Decontaminate all equipment used for cleanup.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation occurs. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Workflow for Handling a this compound Spill
Caption: Workflow for a this compound spill response.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. publications.ashp.org [publications.ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
